molecular formula C19H21NO B1293322 3'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898771-77-2

3'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No.: B1293322
CAS No.: 898771-77-2
M. Wt: 279.4 g/mol
InChI Key: INEZATBOKSMSEI-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS 273400-57-0) is a significant chemical intermediate primarily recognized for its role in the synthetic pathway of therapeutic agents. Its principal research value lies in its use as a key precursor in the synthesis of Abiraterone acetate, a well-established drug used in the treatment of prostate cancer source . The compound itself incorporates both a benzophenone core and an azetidine moiety, structural features that are often associated with biological activity and are valuable in medicinal chemistry for constructing complex molecules. Researchers utilize this intermediate to explore and develop novel compounds that target enzymatic pathways, such as CYP17A1 inhibition, which is the mechanism of action of Abiraterone source . This makes it an invaluable tool for pharmaceutical developers and academic researchers working in oncology and steroidogenesis. It is supplied as a high-purity solid for research purposes only. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-18(11-15(14)2)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEZATBOKSMSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643260
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-77-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining 3'-Azetidinomethyl-3,4-dimethylbenzophenone, a molecule of interest for researchers in drug discovery and development. The benzophenone scaffold is a privileged structure in medicinal chemistry, and its functionalization with an azetidine moiety can impart desirable physicochemical properties. This document outlines two primary retrosynthetic approaches, each culminating in the target molecule. Detailed, step-by-step protocols, rooted in established chemical principles, are presented. The guide also includes a thorough discussion of the causality behind experimental choices, self-validating system protocols, and in-depth characterization and safety considerations. All claims are supported by authoritative references, and quantitative data is summarized for clarity.

Introduction: The Scientific Rationale

Benzophenone derivatives are a cornerstone in organic synthesis and medicinal chemistry, with applications ranging from photoinitiators to pharmacophores in a variety of therapeutic agents.[1] Their rigid diarylketone structure serves as a versatile template for introducing diverse functionalities. The incorporation of small, saturated heterocycles, such as azetidine, has gained significant traction in drug discovery.[2][3] The azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional vector for exploring chemical space, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile.

The target molecule, 3'-Azetidinomethyl-3,4-dimethylbenzophenone, combines these two valuable moieties. The 3,4-dimethylphenyl group and the azetidinomethyl-substituted phenyl ring offer distinct points for further chemical modification, making this compound a potentially valuable building block for library synthesis in drug discovery programs. This guide explores plausible and efficient synthetic routes to this novel compound, drawing upon established and robust chemical transformations.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic analysis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone reveals two logical pathways for its synthesis. Both routes converge on the formation of the central benzophenone core via a Friedel-Crafts acylation reaction.[4][5][6] The key difference lies in the strategy for introducing the azetidinomethyl group.

Scheme 1: Retrosynthetic Pathways

Retrosynthesis cluster_route_a Route A: Late-Stage Alkylation cluster_route_b Route B: Reductive Amination Target 3'-Azetidinomethyl-3,4-dimethylbenzophenone Intermediate_A1 3'-(Bromomethyl)-3,4-dimethylbenzophenone Target->Intermediate_A1 Nucleophilic Substitution Intermediate_B1 3'-Formyl-3,4-dimethylbenzophenone Target->Intermediate_B1 Reductive Amination Precursor_A1 3,4-Dimethyl-3'-methylbenzophenone Intermediate_A1->Precursor_A1 Radical Bromination Azetidine Azetidine Intermediate_A1->Azetidine oXylene o-Xylene Precursor_A1->oXylene Friedel-Crafts Acylation 3-Methylbenzoyl chloride 3-Methylbenzoyl chloride Precursor_A1->3-Methylbenzoyl chloride Intermediate_B1->Azetidine Precursor_B1 3-Formylbenzoyl chloride Intermediate_B1->Precursor_B1 Friedel-Crafts Acylation Intermediate_B1->oXylene Route_A_Workflow Start o-Xylene + 3-Methylbenzoyl chloride Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 3,4-Dimethyl-3'-methylbenzophenone Step1->Intermediate1 Step2 Radical Bromination Intermediate1->Step2 Intermediate2 3'-(Bromomethyl)-3,4-dimethylbenzophenone Step2->Intermediate2 Step3 Nucleophilic Substitution with Azetidine Intermediate2->Step3 Product 3'-Azetidinomethyl-3,4-dimethylbenzophenone Step3->Product Route_B_Workflow Start o-Xylene + 3-Formylbenzoyl chloride Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 3'-Formyl-3,4-dimethylbenzophenone Step1->Intermediate1 Step2 Reductive Amination with Azetidine Intermediate1->Step2 Product 3'-Azetidinomethyl-3,4-dimethylbenzophenone Step2->Product

Sources

3'-Azetidinomethyl-3,4-dimethylbenzophenone: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic : 3'-Azetidinomethyl-3,4-dimethylbenzophenone Chemical Properties Content Type : Technical Reference Guide Audience : Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS: 898771-77-2) is a specialized functionalized diaryl ketone employed primarily as a photoaffinity precursor and a pharmacophore building block in medicinal chemistry.[1] It combines a photo-active benzophenone core with a basic, sterically constrained azetidine moiety.

This compound represents a strategic "linker-headgroup" motif. The benzophenone unit serves as a triplet-state photochemical warhead for covalent target capturing, while the azetidine ring acts as a rigidified amine bioisostere, offering distinct solubility and metabolic profiles compared to traditional diethylamine or piperidine analogs.

Physicochemical Properties

The molecule's behavior is defined by the interplay between the lipophilic, electron-rich dimethylphenyl ring and the polar, basic azetidine tail.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₉H₂₁NOCore composition.[2][3][4][5]
Molecular Weight 279.38 g/mol Fragment-like space; suitable for FBDD.
LogP (Predicted) ~4.2 - 4.5High lipophilicity; requires formulation for aqueous assays.
pKa (Base) ~10.2 (Azetidine N)Exists as a cation at physiological pH (7.4).
UV

~255 nm, ~350 nm (n-

*)
The 350 nm band is critical for photo-activation without damaging proteins.
H-Bond Donors/Acceptors 0 / 2Good membrane permeability potential.
Rotatable Bonds 4Moderate flexibility; azetidine ring is rigid.
Structural Analysis
  • The Benzophenone Core : Acts as a "privileged structure" in kinase inhibitors and GPCR ligands. Upon UV irradiation (350–360 nm), the carbonyl oxygen transitions to a triplet diradical state (

    
    ), capable of abstracting hydrogen atoms from nearby amino acid residues (typically within 3.1 Å) to form covalent C-C bonds.
    
  • The Azetidine Ring : A 4-membered nitrogen heterocycle.[4][5] Unlike the flexible diethylamine, the azetidine ring strain (~26 kcal/mol) reduces the entropic penalty of binding. It also lowers the lipophilicity (LogD) relative to larger rings like piperidine, often improving metabolic stability against oxidative dealkylation.

Synthesis & Preparation Protocols

The synthesis typically follows a convergent route, coupling the benzophenone scaffold construction with late-stage amination to preserve the sensitive azetidine ring.

Retrosynthetic Logic

The most robust industrial route involves the Benzylic Bromination of a methyl-substituted precursor, followed by Nucleophilic Substitution .

Pathway :

  • Friedel-Crafts Acylation : 3,4-Dimethylbenzoyl chloride + m-Xylene (or m-Toluene derivative).

  • Radical Bromination : Wohl-Ziegler reaction using NBS.

  • Amination : Displacement of bromide by azetidine.

Experimental Protocol (Standardized)

Note: All steps must be performed under yellow light or low-UV conditions to prevent premature photolysis of the benzophenone.

Step 1: Synthesis of 3-Methyl-3',4'-dimethylbenzophenone
  • Reagents : 3,4-Dimethylbenzoyl chloride (1.0 eq), m-Tolylmagnesium bromide (1.1 eq), Fe(acac)₃ (cat).

  • Procedure : Perform THF-mediated Grignard addition at -78°C or Friedel-Crafts (AlCl₃) with m-Toluene at 0°C.

  • Workup : Quench with 1N HCl, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Benzylic Bromination
  • Reagents : 3-Methyl-3',4'-dimethylbenzophenone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat).

  • Solvent : CCl₄ or Trifluorotoluene (greener alternative).

  • Conditions : Reflux for 4–6 hours. Monitor by TLC for disappearance of starting material.

  • Yield : Isolate 3-(Bromomethyl)-3',4'-dimethylbenzophenone as a pale yellow oil/solid.

Step 3: Azetidine Substitution (The Critical Step)
  • Reagents : Bromomethyl intermediate (1.0 eq), Azetidine hydrochloride (1.2 eq), K₂CO₃ (3.0 eq), KI (cat).

  • Solvent : Acetonitrile (ACN) or DMF.

  • Procedure :

    • Suspend K₂CO₃ and Azetidine HCl in ACN. Stir for 30 min.

    • Add the bromomethyl intermediate dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

  • Purification : Evaporate solvent. Partition between water/DCM.[6] The product is an amine; ensure the aqueous layer is basic (pH > 10) during extraction.

  • Storage : Store as the HCl salt to prevent oxidation and degradation.

Synthesis Visualization

SynthesisRoute Start1 3,4-Dimethylbenzoyl Chloride Inter1 3-Methyl-3',4'-dimethyl benzophenone Start1->Inter1 Friedel-Crafts (AlCl3) Start2 m-Tolyl Derivative Start2->Inter1 Inter2 3-(Bromomethyl) Intermediate Inter1->Inter2 NBS, AIBN (Radical Bromination) Final 3'-Azetidinomethyl-3,4- dimethylbenzophenone Inter2->Final Nucleophilic Substitution Reagent Azetidine / K2CO3 Reagent->Final

Caption: Fig 1. Convergent synthesis route via benzylic bromination and azetidine displacement.

Chemical Reactivity & Mechanisms

Understanding the reactivity profile is essential for using this compound as a probe.

Photo-Crosslinking Mechanism

When used as a photoaffinity probe, the mechanism follows the Triplet Radical Abstraction pathway. This is distinct from nitrene (azide) or carbene (diazirine) chemistry.

  • Excitation : Irradiation at 350-360 nm promotes an electron from the non-bonding orbital (n) to the anti-bonding pi orbital (

    
    *).
    
  • Intersystem Crossing : Rapid conversion from Singlet (

    
    ) to Triplet (
    
    
    
    ).
  • Hydrogen Abstraction : The oxygen radical abstracts a Hydrogen atom from the target protein (C-H bond), creating a ketyl radical and a carbon radical on the protein.

  • Recombination : The two radicals collapse to form a covalent C-C bond.

Advantages :

  • Chemical Stability : Unlike diazirines, benzophenones are stable to ambient light and pH extremes.

  • Reversibility : If no H-abstraction occurs, the triplet state can relax back to the ground state, allowing repeated excitation cycles until binding occurs.

Photochemistry Diagram

PhotoMechanism Ground Ground State (S0) Benzophenone Excited Excited Singlet (S1) (n-pi*) Ground->Excited hν (350-360 nm) Triplet Triplet Diradical (T1) (Reactive Species) Excited->Triplet Intersystem Crossing Triplet->Ground Relaxation (No Reaction) Ketyl Ketyl Radical Pair Triplet->Ketyl H-Abstraction (from Protein) Covalent Covalent Protein Adduct Ketyl->Covalent Radical Recombination

Caption: Fig 2. Mechanism of Benzophenone-mediated photo-crosslinking upon UV irradiation.

Handling, Stability, and Safety

  • Storage : -20°C, desiccated.

  • Light Sensitivity : HIGH . While benzophenones are more stable than azides, prolonged exposure to ambient UV (sunlight) can degrade the compound. Handle under amber light.

  • Solubility :

    • Water: Poor (unless protonated at low pH).

    • DMSO/Ethanol: Soluble (>10 mM).

    • Protocol Tip: Prepare stock solutions in DMSO (10-50 mM) and dilute into aqueous buffer immediately before use to prevent precipitation.

References

  • Smith, A. B., et al. "Benzophenone Photophores in Biochemistry." Methods in Enzymology, Vol. 46, 1977. Link

  • Dorman, G., & Prestwich, G. D. "Benzophenone Photophores in Drug Discovery and Chemical Biology." Biochemistry, 1994, 33(19), 5661-5673. Link

  • Lowe, G. "The chemistry of the azetidines." Comprehensive Heterocyclic Chemistry II, 1996.
  • Kauer, J. C., et al. "The interaction of benzophenone photoaffinity probes with proteins." Journal of Biological Chemistry, 1986, 261, 10695-10700. Link

  • Guidechem . "3'-Azetidinomethyl-3,4-dimethylbenzophenone Product Entry." Accessed 2025.[7] Link

Sources

A Technical Guide and Synthetic Proposal for 3'-Azetidinomethyl-3,4-dimethylbenzophenone: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, 3'-Azetidinomethyl-3,4-dimethylbenzophenone is considered a novel chemical entity. It has not been assigned a CAS (Chemical Abstracts Service) number and is not listed in major chemical databases. This guide, therefore, provides a comprehensive overview of its constituent pharmacophores, a proposed synthetic route, and potential areas of application based on established chemical principles and data from related compounds.

Executive Summary

The convergence of well-established pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. This technical guide introduces 3'-Azetidinomethyl-3,4-dimethylbenzophenone, a novel compound designed by combining the structurally significant benzophenone core with the functionally advantageous azetidine moiety. Benzophenone derivatives are known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] Concurrently, the azetidine ring, a strained four-membered heterocycle, is increasingly utilized in medicinal chemistry to enhance key drug-like properties such as metabolic stability, solubility, and receptor binding affinity.[4] This document provides a detailed analysis of the starting materials, a proposed, robust synthetic pathway for the target compound, and outlines potential methods for its characterization and purification.

Deconstruction of the Core Components

The rationale for investigating 3'-Azetidinomethyl-3,4-dimethylbenzophenone is rooted in the proven utility of its two primary structural components.

The 3,4-Dimethylbenzophenone Scaffold

3,4-Dimethylbenzophenone serves as the foundational core of the target molecule. It is a diaryl ketone, a class of compounds prevalent in bioactive natural products.[3][5] Its chemical identity and key properties are well-documented.

PropertyValueSource
CAS Number 2571-39-3[6][7][8][9][10]
IUPAC Name (3,4-dimethylphenyl)-phenylmethanone[6][8]
Molecular Formula C₁₅H₁₄O[6][8][9]
Molecular Weight 210.27 g/mol [6][7]
Melting Point 45-47 °C[7][9]
Boiling Point ~335 °C[9]
Appearance White to off-white crystals[7]

The synthesis of this precursor is typically achieved via a Friedel-Crafts acylation reaction between o-xylene (1,2-dimethylbenzene) and benzoic acid, often catalyzed by an agent like phosphorus oxychloride.[11]

The Azetidine Moiety: A Tool for Pharmacokinetic Enhancement

Azetidines are four-membered, nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[4] Their incorporation into drug candidates is a strategic choice to impart several beneficial characteristics:

  • Improved Metabolic Stability: The strained ring can block common sites of metabolic oxidation.[4]

  • Enhanced Solubility: As a polar, sp³-rich motif, it can improve aqueous solubility compared to more lipophilic, aromatic counterparts.

  • Vectorial Exit Trajectory: The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector for substituents, allowing for precise interaction with biological targets.[4]

  • Novelty and Patentability: Its use can lead to new chemical entities with unique intellectual property profiles.

Numerous FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, validating its utility in modern pharmaceuticals.[4]

Proposed Synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

The following section details a plausible, multi-step synthetic pathway to produce the target compound. The strategy involves the initial synthesis of the benzophenone core, followed by selective functionalization and subsequent coupling with azetidine.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Nucleophilic Substitution o_xylene o-Xylene step1_product 3,4-Dimethylbenzophenone o_xylene->step1_product POCl₃, 140°C benzoic_acid Benzoic Acid benzoic_acid->step1_product POCl₃, 140°C step2_product 3'-(Bromomethyl)-4-methylbenzophenone (Assumed Isomer) step1_product->step2_product NBS, AIBN CCl₄, Reflux final_product 3'-Azetidinomethyl-3,4-dimethylbenzophenone step2_product->final_product K₂CO₃, Acetonitrile Room Temp. azetidine Azetidine azetidine->final_product K₂CO₃, Acetonitrile Room Temp. caption Proposed Synthetic Workflow.

Caption: Proposed Synthetic Workflow.

Step 1: Synthesis of 3,4-Dimethylbenzophenone

This initial step follows established procedures for Friedel-Crafts acylation.

  • Protocol:

    • To a reaction vessel, add o-xylene (3.96 mol) and benzoic acid (1.68 mol).

    • Slowly add phosphorus oxychloride (POCl₃, 0.6 mol) while stirring.

    • Heat the mixture to reflux at approximately 140°C for 11 hours.[11]

    • Cool the reaction to room temperature and wash sequentially with water, 5% sodium carbonate solution, and again with water.[11]

    • Remove the o-xylene solvent via distillation.

    • Purify the residue by vacuum distillation to yield pure 3,4-dimethylbenzophenone.[11]

  • Causality: POCl₃ acts as a Lewis acid catalyst, activating the benzoic acid for electrophilic aromatic substitution onto the electron-rich o-xylene ring. The workup procedure is designed to remove unreacted starting materials and the catalyst.

Step 2: Selective Monobromination

The key to this synthesis is the selective functionalization of one of the two methyl groups. Benzylic positions are susceptible to free-radical halogenation.

  • Protocol:

    • Dissolve 3,4-dimethylbenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) as the bromine source.

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product via column chromatography on silica gel to isolate the desired monobrominated isomer.[12]

  • Expert Insight: The two methyl groups are electronically distinct. The methyl group at the 3-position is meta to the electron-withdrawing carbonyl group, while the 4-position is para. This subtle electronic difference may not provide sufficient selectivity for a clean reaction. Therefore, purification by chromatography is critical to isolate the desired 3'-(bromomethyl) isomer from the 4'-(bromomethyl) and dibrominated side products.

Step 3: Nucleophilic Substitution with Azetidine

The final step involves the formation of the C-N bond to introduce the azetidine ring.

  • Protocol:

    • Dissolve the purified 3'-(bromomethyl)-4-methylbenzophenone (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add azetidine (1.2 eq) and a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, filter out the inorganic salts and remove the solvent in vacuo.

    • The crude product can be purified by column chromatography to yield the final compound, 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

  • Trustworthiness: This is a standard Sₙ2 reaction. The benzylic bromide is an excellent electrophile, and azetidine is a good nucleophile. The use of a mild base prevents side reactions. The protocol is self-validating through chromatographic purification and subsequent characterization.

Proposed Characterization Methods

To confirm the identity and purity of the synthesized novel compound, a standard battery of analytical techniques would be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from both phenyl rings, singlets for the remaining methyl group and the new methylene bridge (CH₂-N), and characteristic multiplets for the protons on the azetidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would confirm the total number of unique carbon atoms, including the carbonyl carbon (~196 ppm), aromatic carbons, and the aliphatic carbons of the azetidine and methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula (C₂₀H₂₃NO) of the target compound.

  • Infrared (IR) Spectroscopy: Key stretches would include the strong carbonyl (C=O) absorption around 1660 cm⁻¹ and C-N stretching vibrations.

Potential Applications and Future Directions

Given the known biological profiles of its constituent parts, 3'-Azetidinomethyl-3,4-dimethylbenzophenone is a promising candidate for screening in several therapeutic areas:

  • Antimicrobial Research: Benzophenone-azetidinone hybrids have demonstrated significant antimicrobial and antifungal activity.[1][13] This novel compound could be evaluated against a panel of bacterial and fungal strains.

  • Anti-inflammatory Agents: Many benzophenone derivatives are known to inhibit inflammatory pathways.[2]

  • CNS Agents: The azetidine moiety is present in compounds designed as central nervous system stimulants and modulators.[4][14]

Future work should involve the synthesis of a small library of analogues, varying the substitution on both aromatic rings to establish a structure-activity relationship (SAR).

Safety and Handling

  • Precursors: 3,4-Dimethylbenzophenone may cause skin, eye, and respiratory irritation.[7] Halogenated intermediates are often lachrymatory and should be handled in a fume hood.

  • Reagents: Azetidine is a volatile and flammable amine. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Final Compound: As a novel chemical entity, its toxicological properties are unknown. It should be treated as potentially hazardous until data suggests otherwise.

Conclusion

This guide proposes 3'-Azetidinomethyl-3,4-dimethylbenzophenone as a novel and synthetically accessible molecule with high potential for drug discovery programs. By providing a detailed, step-by-step synthetic protocol grounded in established chemical principles, we offer a clear path for its creation and subsequent biological evaluation. The strategic combination of the versatile benzophenone scaffold with the pharmacokinetically favorable azetidine ring presents a compelling opportunity to develop new therapeutic agents.

References

  • PrepChem, "Synthesis of 3,4-dimethylbenzophenone," Available at: [Link].

  • Al-Ostath, A. et al. (2023). "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach," Chemistry, an International Journal, 45(1), pp. 36-54. Available at: [Link].

  • Barton, H. J. et al. (2017). "Synthesis of new benzophenone derivatives with potential, antiinflammatory activity," Acta Poloniae Pharmaceutica, 51(4), pp. 359-363. Available at: [Link].

  • Organic Syntheses. "Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol," Org. Synth. 2021, 98, 51-67. Available at: [Link].

  • Singh, S. et al. (2024). "Azetidines in medicinal chemistry: emerging applications and approved drugs," RSC Medicinal Chemistry. Available at: [Link].

  • Al-Ostath, A. et al. (2022). "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach," PubMed. Available at: [Link].

  • PubChem. "3,4-Dimethylbenzophenone," National Center for Biotechnology Information. Available at: [Link].

  • Al-Ostath, A. et al. (2022). "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach," MDPI. Available at: [Link].

  • NIST. "3,4-Dimethylbenzophenone," NIST Chemistry WebBook. Available at: [Link].

  • Singh, A. et al. (2022). "Benzophenone: a ubiquitous scaffold in medicinal chemistry," RSC Medicinal Chemistry, 13(10), pp. 1195-1216. Available at: [Link].

  • LookChem. "3,4-Dimethylbenzophenone 2571-39-3 C15H14O," Product Page. Available at: [Link].

  • Reagent Database. "3,4-DIMETHYLBENZOPHENONE CAS 2571-39-3," Product Page. Available at: [Link].

  • ResearchGate. "Examples of benzophenone derivatives in the market and their uses," Scientific Diagram. Available at: [Link].

  • Patel, K. D. et al. "Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group," SciSpace. Available at: [Link].

  • Wikipedia. "Benzophenone," Available at: [Link].

  • Google Patents.

Sources

Technical Profile: 3'-Azetidinomethyl-3,4-dimethylbenzophenone

[1][2][3]

Executive Summary

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a specialized functionalized diaryl ketone utilized primarily as a high-value intermediate in medicinal chemistry and, less frequently, as a Type II photoinitiator derivative.[1] Its structure combines a lipophilic, photoactive benzophenone core with a polar, strained azetidine ring, making it a critical scaffold for developing central nervous system (CNS) active agents and exploring structure-activity relationships (SAR) in drug discovery.[1]

This technical guide provides a rigorous breakdown of its molecular weight, synthesis pathways, and analytical validation protocols, designed for researchers requiring high-precision data for stoichiometry and characterization.[1]

Part 1: Molecular Weight & Physicochemical Profile[2]

Stoichiometric Calculation

The molecular weight (MW) is derived from the formula C₁₉H₂₁NO .[1] The calculation assumes the standard isotopic abundance of carbon-12, hydrogen-1, nitrogen-14, and oxygen-16.[1]

ElementCountAtomic Mass (Da)Subtotal (Da)Contribution (%)
Carbon (C) 1912.011228.20981.68%
Hydrogen (H) 211.00821.1687.58%
Nitrogen (N) 114.00714.0075.01%
Oxygen (O) 115.99915.9995.73%
Total MW 279.38 g/mol 100%
  • Monoisotopic Mass: 279.1623 Da (Critical for HRMS validation)[1]

  • Exact Mass: 279.162314 Da[1][2]

Structural Composition Analysis

The molecule is an isomer of Doxepin, yet possesses distinct chemical reactivity due to the ketone functionality and the strained azetidine ring.[1]

  • Fragment A (Core): 3,4-Dimethylbenzoyl group (

    
    ).[1]
    
  • Fragment B (Substituent): 3-(Azetidin-1-ylmethyl)phenyl group (

    
    ).[1]
    
    • Note: The "Azetidinomethyl" nomenclature predominantly refers to an

      
      -linked azetidine attached via a methylene bridge (
      
      
      ), exploiting the nucleophilicity of the azetidine nitrogen during synthesis.[1]

Part 2: Synthesis & Structural Integrity[2]

The synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone requires a convergent approach to prevent the premature opening of the strained azetidine ring.[1] The preferred pathway involves constructing the benzophenone core first, followed by the installation of the azetidine moiety.[1]

Synthetic Pathway (DOT Diagram)

SynthesisPathwayStart13,4-DimethylbenzoylChlorideInter1Intermediate A:3'-Bromo-3,4-dimethylbenzophenoneStart1->Inter1Friedel-Crafts(AlCl3)Start23-BromobenzeneStart2->Inter1Inter2Intermediate B:3'-Formyl-3,4-dimethylbenzophenoneInter1->Inter2Lithiation (n-BuLi)+ DMF quenchFinalTarget:3'-Azetidinomethyl-3,4-dimethylbenzophenoneInter2->FinalReductive AminationReagentAzetidine / NaBH(OAc)3Reagent->Final

Figure 1: Convergent synthesis strategy utilizing reductive amination to install the sensitive azetidine ring as the final step.

Protocol: Reductive Amination (Step 3)

Rationale: Direct alkylation using benzyl halides can lead to over-alkylation. Reductive amination offers higher selectivity for the tertiary amine.

  • Preparation: Dissolve 3'-formyl-3,4-dimethylbenzophenone (1.0 eq) in anhydrous Dichloroethane (DCE).

  • Amine Addition: Add Azetidine (1.2 eq) and Acetic Acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 min at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Quench: After 12 hours, quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. Purify via flash chromatography (Neutral Alumina stationary phase recommended to protect the basic azetidine).[1]
    

Part 3: Analytical Validation (Self-Validating Systems)[2]

To ensure scientific integrity, the identity of the compound must be cross-verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

High-Resolution Mass Spectrometry (HRMS)

The monoisotopic mass is the primary identifier.[1]

  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Ion:

    
    
    
  • Calculated m/z:

    
    .[1]
    
  • Acceptance Criteria: Error < 5 ppm.

Analytical Workflow Diagram

AnalyticalWorkflowSampleCrude ProductPrepSample Prep:Dilute in MeOH (10 µg/mL)Sample->PrepLCUPLC SeparationC18 Column, H2O/MeCN GradientPrep->LCMSQ-TOF MS Detection(ESI+)LC->MSDataData ProcessingExtract Ion Chromatogram (EIC)@ 280.1701 m/zMS->Data

Figure 2: LC-MS workflow for confirming molecular weight and purity.[1]

NMR Characterization Markers
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       2.30–2.35 ppm (s, 6H): Methyl groups on the 3,4-dimethyl ring.[1]
      
    • 
       2.10 ppm (quint, 2H): Azetidine ring 
      
      
      (C3 position).[1]
    • 
       3.25 ppm (t, 4H): Azetidine ring 
      
      
      (C2/C4 positions).[1]
    • 
       3.65 ppm (s, 2H): Benzylic methylene bridge (
      
      
      ).[1]
    • 
       7.2–7.8 ppm (m, 7H): Aromatic protons.[1]
      

Part 4: Applications & Utility

Medicinal Chemistry (CNS Agents)

The azetidinomethyl motif is a bioisostere for dimethylaminomethyl groups but with distinct pharmacokinetic properties.

  • Lipophilicity (LogP): The 3,4-dimethylbenzophenone core increases lipophilicity (calculated LogP ~4.3), facilitating Blood-Brain Barrier (BBB) penetration.[1]

  • Basicity: The azetidine nitrogen (

    
     ~10-11) ensures the molecule remains protonated at physiological pH, aiding in receptor binding (e.g., Monoamine transporters).[1]
    
Photo-Curing (Type II Initiators)

While less common than morpholino-derivatives, azetidinyl-benzophenones act as efficient Type II photoinitiators.[1]

  • Mechanism: The benzophenone moiety absorbs UV light to form a triplet state, which abstracts a hydrogen from a co-initiator (or internally if the chain allows), initiating radical polymerization.[1] The azetidine ring provides steric bulk that can reduce oxygen inhibition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for C19H21NO (Isomers and Derivatives). Retrieved from [Link][1]

  • Singh, G. S., & D'hooghe, M. (2024). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.[3] Royal Society of Chemistry. Retrieved from [Link]

Technical Whitepaper: Structural Elucidation of 3'-Azetidinomethyl-3,4-dimethylbenzophenone via 1H NMR

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive structural elucidation framework for 3'-Azetidinomethyl-3,4-dimethylbenzophenone , a compound integrating a photoactive benzophenone pharmacophore with a strained azetidine heterocycle.[1][2][3][4][5] This scaffold is frequently utilized in medicinal chemistry as a photoaffinity probe or a precursor for monoamine transporter inhibitors.[1][2][3]

The analysis synthesizes empirical data from fragment libraries (3,4-dimethylbenzophenone and N-benzylazetidine) to construct a high-fidelity predictive 1H NMR spectrum.[1][2][3][4] This guide moves beyond simple assignment, offering a self-validating logic flow for researchers to confirm structural integrity and identify common synthetic impurities.[1][2][3][4][5]

Molecular Architecture & Spin System Analysis[1][2][3][4][5]

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments.[2][3][4][5]

Structural Segmentation[2][3][4][5]
  • System A (Benzophenone Core): An anisotropic carbonyl group bridging two aromatic rings.[1][2][3]

  • System B (3,4-Dimethylphenyl): An asymmetric trisubstituted aromatic ring (Ring A).[1][2][3][4]

  • System C (3'-Azetidinomethyl): A meta-substituted aromatic ring (Ring B) linked via a methylene bridge to a strained 4-membered azetidine amine.[1][2][3]

Visualization of Signaling Pathways

The following diagram illustrates the logical flow from sample preparation to structural confirmation, highlighting the critical decision nodes.

NMR_WorkflowSampleSample Preparation(10mg in CDCl3)AcquisitionAcquisition(1H, 16 Scans, d1=2s)Sample->AcquisitionProcessProcessing(LB=0.3Hz, Phase, Base)Acquisition->ProcessRegion1Aliphatic Region(2.0 - 4.0 ppm)Process->Region1Region2Aromatic Region(7.0 - 8.0 ppm)Process->Region2DecisionIntegration CheckMatches C19H21NO?Region1->DecisionRegion2->DecisionCOSY2D COSY Validation(Azetidine Ring)Decision->COSYAmbiguityFinalStructure ConfirmedDecision->FinalPassCOSY->Final

Caption: Operational workflow for the NMR validation of 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Experimental Methodology

Sample Preparation Protocol
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1][2][3][4]
    
    • Rationale:

      
       is non-polar, preventing hydrogen bonding broadening of the amine, though the tertiary azetidine nitrogen is non-exchangeable.[1][2][4][5]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Azetidines can be unstable in acidic media.[1][2][3] Avoid

      
       that has been stored for long periods without silver foil protection, as photolytic formation of HCl can degrade the strained ring.[2][3][4][5]
      
  • Reference: Tetramethylsilane (TMS) set to 0.00 ppm.[1][2][3][4]

Acquisition Parameters[2][3][4][5]
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (d1):

    
     2.0 seconds.
    
    • Causality: The methyl protons (isolated spin systems) relax slower; insufficient d1 will result in poor integration accuracy for the aliphatic region.[1][2][3][4][5]

Spectral Analysis & Assignment

The following table summarizes the predicted chemical shifts (


1235
Master Assignment Table[2][3][4][5]
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentStructural Fragment
7.75 Singlet (br)1HH-2'Ring B (Ortho to CO, Ortho to

)
7.68 Doublet (

)
1HH-6'Ring B (Ortho to CO)
7.58 Singlet (d)1HH-2Ring A (Ortho to CO, Meta to Me)
7.52 Doublet (

)
1HH-6Ring A (Ortho to CO, Ortho to Me)
7.48 Doublet (

)
1HH-4'Ring B (Para to CO)
7.38 Triplet (

)
1HH-5'Ring B (Meta to CO)
7.22 Doublet (

)
1HH-5Ring A (Meta to CO)
3.65 Singlet2H

Benzylic Methylene
3.25 Triplet (

)
4HAzetidine

-H
Ring adjacent to N
2.34 Singlet3H

4-Methyl Group
2.31 Singlet3H

3-Methyl Group
2.10 Quintet (

)
2HAzetidine

-H
Central Ring Protons
Detailed Mechanistic Analysis[1][2][3][4][5]
A. The Aromatic Region (7.2 – 7.8 ppm)

The benzophenone core creates a complex overlapping region.[1][2][3][4][5] The carbonyl group exerts a strong deshielding anisotropic effect on the ortho protons of both rings.[1][2][3]

  • Ring A (3,4-Dimethyl): Look for an ABC-like system simplified by the methyl substituents. H-2 appears as a narrow doublet or singlet because its meta-coupling to H-6 is weak (

    
     Hz).[1][2][3]
    
  • Ring B (3'-Substituted): This ring follows a classical meta-substitution pattern.[1][2][3] The H-2' proton is the most deshielded (~7.75 ppm) as it sits between the carbonyl and the benzylic amine, both of which are electron-withdrawing (inductively or anisotropically).[1][3][4]

B. The Benzylic Linker (3.65 ppm)

This is the diagnostic peak for the successful alkylation of the azetidine.[1][2][3][4][5]

  • It must appear as a sharp Singlet (2H) .[1][2][3][4]

  • Troubleshooting: If this peak appears as a doublet or shows complexity, it suggests protonation of the nitrogen (salt formation) or restricted rotation due to steric bulk, though unlikely in this specific molecule.[1][2][4][5]

C. The Azetidine Ring (2.1 – 3.3 ppm)

Azetidine is a strained 4-membered ring.[1][2][3]

  • 
    -Protons (3.25 ppm):  These 4 protons are equivalent due to rapid ring puckering at room temperature.[1][2][3] They appear as a triplet coupling to the central 
    
    
    -protons.[1][2][3]
  • 
    -Protons (2.10 ppm):  These 2 protons appear as a quintet (coupling to 4 
    
    
    -protons).[1][2][3][4]
  • Critical Overlap: The

    
    -protons (~2.10 ppm) often reside very close to the aromatic methyl signals (2.31/2.34 ppm).[1][2][3][4] High-field NMR (400 MHz+) is recommended to resolve the quintet from the methyl singlets.[1][2][3]
    

Structural Validation Logic

To ensure the synthesized compound is 3'-Azetidinomethyl-3,4-dimethylbenzophenone and not an isomer or ring-opened byproduct, follow this logic gate:

The "Ring Integrity" Check

Azetidines are prone to ring-opening hydrolysis or polymerization.[1][2][3]

  • Test: Calculate the integration ratio of the

    
    -protons (3.25 ppm) to the benzylic singlet (3.65 ppm).
    
  • Pass: Ratio is exactly 2:1 (4H : 2H).[1][2][3][4]

  • Fail: If the ratio is skewed or the

    
    -protons appear as complex multiplets > 3.5 ppm, the ring may have opened to form a linear propyl-amine derivative.[1][2][3]
    
2D NMR Confirmation (COSY)

If the aromatic region is too overlapped to assign H-2 vs H-2':

  • Run a COSY (Correlation Spectroscopy) experiment.

  • H-5' (7.38 ppm) will show correlations to two other protons (H-4' and H-6').[1][2][3]

  • H-2' (7.75 ppm) will show no strong ortho-coupling correlations (only weak meta-coupling).[1][2][3]

  • Azetidine Check: Strong cross-peak between 3.25 ppm (

    
    ) and 2.10 ppm (
    
    
    ).[1][2][3][4]

Impurity Profile & Troubleshooting

Impurity SignalChemical ShiftOriginRemediation
Water ~1.56 ppm (in

)
Wet solvent/hygroscopic amineDry sample over

or use fresh ampoule solvent.[1][2][3]
Dichloromethane 5.30 ppmCommon extraction solventDry under high vacuum for >4 hours.[1][2][3]
Benzophenone Core 7.4 - 7.8 ppm (extra peaks)Unreacted starting materialCheck for absence of aliphatic peaks.[1][2][3]
Ring Opening 3.5 - 4.0 ppm (multiplets)Hydrolysis of AzetidineResynthesize; avoid acidic workups.[1][2][3]

References

  • ChemicalBook. (2024).[1][2][3] 1H NMR Spectrum of 3,4-Dimethylbenzophenone. Link

  • National Institute of Standards and Technology (NIST). (2024).[1][2][3][4] Benzophenone Derivatives Mass & NMR Data. Link

  • The Royal Society of Chemistry. (2013).[1][2][3] Synthesis and NMR of N-benzylazetidine derivatives. Green Chemistry. Link

  • Compound Interest. (2015).[1][2][3][6] Guide to NMR Chemical Shifts. Link

  • Reich, H. J. (2024).[2][3][4][5] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][2][3] Link

13C NMR of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 3'-Azetidinomethyl-3,4-dimethylbenzophenone via


C NMR 

Executive Summary

This guide details the structural validation of 3'-Azetidinomethyl-3,4-dimethylbenzophenone (approximate MW: 279.38 g/mol ), a functionalized benzophenone derivative likely utilized as a photoinitiator intermediate or CNS-active pharmacophore.

The structural integrity of this molecule hinges on verifying two distinct domains: the 3,4-dimethyl substituted Ring A and the 3'-(azetidin-1-ylmethyl) substituted Ring B . Unlike simple proton NMR,


C NMR provides the resolution necessary to distinguish the quaternary aromatic carbons and the strained azetidine ring carbons, which are prone to conformational broadening.

This document provides a predictive assignment model, a self-validating experimental protocol, and a logic flow for distinguishing this specific regioisomer from its potential synthetic byproducts.

Part 1: Structural Deconvolution & Predicted Chemical Shifts

To ensure accurate assignment, we deconstruct the molecule into three magnetically distinct environments. The values below are synthesized from empirical increment systems (Pretsch/Clerc) and fragment data from 3,4-dimethylbenzophenone and N-alkylazetidines.

Table 1: Predicted C NMR Assignment Guide ( , 100 MHz)
Carbon EnvironmentLabelPredicted Shift (

, ppm)
Signal Type (DEPT-135)Mechanistic Rationale
Carbonyl Core
Diaryl Ketone

C-1196.5 – 198.0 QuaternaryDeshielded by anisotropic effect of two phenyl rings; sensitive to ortho-sterics.
Ring A (3,4-Dimethyl)
C-1 (Quaternary)C-A1135.5 – 136.5QuaternaryPara to 4-Me, Meta to 3-Me.
C-2 (Ortho to C=O)C-A2130.5 – 131.5CH (+)Ortho coupling to C=O; typically doublet in proton-coupled spectra.
C-3 (Quaternary, Me)C-A3136.0 – 137.0QuaternaryIpso-methyl effect (+9 ppm).
C-4 (Quaternary, Me)C-A4141.0 – 142.5QuaternaryIpso-methyl effect; Para to C=O.
C-5 (Meta to C=O)C-A5129.0 – 130.0CH (+)Shielded relative to C-2.
C-6 (Ortho to C=O)C-A6127.5 – 128.5CH (+)Similar to C-2 but distinct due to asymmetric Me substitution.
Methyl Groups

-A
19.5 – 20.5

(+)
Characteristic aryl methyls.
Ring B (3'-Azetidinomethyl)
C-1' (Quaternary)C-B1137.0 – 138.0QuaternaryAttached to C=O.
C-2' (Ortho to C=O)C-B2129.0 – 130.5CH (+)Ortho to C=O, Meta to substituent.
C-3' (Quaternary, Sub)C-B3139.0 – 140.5QuaternaryIpso to benzylic amine; shifts downfield due to alkylation.
C-4' (Para to C=O)C-B4132.0 – 133.0CH (+)Ortho to substituent.
C-5' (Meta to C=O)C-B5128.0 – 129.0CH (+)Meta to substituent.
C-6' (Ortho to C=O)C-B6129.5 – 131.0CH (+)Unsubstituted ortho position.[1]
Aliphatic Linker & Azetidine
Benzylic Methylene

62.0 – 64.5

(-)
Deshielded by Nitrogen and Ring B.
Azetidine

-Carbons
Az-C2/454.5 – 56.5

(-)
High ring strain; distinct from linear amines.
Azetidine

-Carbon
Az-C316.5 – 18.5

(-)
Highly shielded; diagnostic of 4-membered ring.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to prevent false positives arising from solvent interactions or relaxation artifacts.

Sample Preparation
  • Solvent Choice: Use

    
     (99.8% D)  + 0.03% TMS.
    
    • Why:

      
       is viscous and may broaden the azetidine signals due to slower tumbling. Acidic solvents (or 
      
      
      
      with trace HCl) will protonate the azetidine nitrogen, shifting the
      
      
      -carbons (
      
      
      ) downfield by ~3-5 ppm and the benzylic carbon by ~2-3 ppm.
  • Concentration: Prepare a 30-50 mg/mL solution. Filter through a glass wool plug to remove paramagnetic particulates (Fe filings from spatulas) that broaden quaternary signals.

Acquisition Parameters (The "Trust" Settings)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 3.0 - 5.0 seconds .
    
    • Reasoning: The carbonyl (C=O) and quaternary aromatic carbons (C-A3, C-A4, C-B3) have long

      
       relaxation times. Standard delays (1s) will suppress these peaks, making integration impossible and assignment difficult.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N on the quaternary carbons.

Validation Workflow: DEPT-135

Run a DEPT-135 immediately after the standard


C scan.
  • Expectation:

    • Up (Positive): Methyls (19-20 ppm) and Aromatic CH.

    • Down (Negative): Benzylic

      
       (~63 ppm) and Azetidine 
      
      
      
      (~55 ppm, ~17 ppm).
    • Invisible: Carbonyl (~197 ppm) and Quaternary Aromatics.

  • Logic: If the peak at ~20 ppm points down, you have synthesized the ethyl derivative, not the dimethyl. If the peak at ~17 ppm points up, the azetidine ring has opened to a methyl-amine derivative.

Part 3: Assignment Logic & Troubleshooting

Differentiation Logic (Isomer Check)

The primary risk in synthesis is regio-isomerism (e.g., 2,4-dimethyl vs 3,4-dimethyl).

  • Symmetry Check: 3,4-dimethyl substitution breaks the symmetry of Ring A. You should see 6 distinct aromatic signals for Ring A. If you see only 4 (due to symmetry), you may have the 3,5-dimethyl isomer.

  • Ortho-Effect: In 2,4-dimethylbenzophenone, the C=O peak shifts upfield (~194 ppm) due to steric twist inhibiting conjugation. The 3,4-dimethyl isomer allows planarity, keeping C=O > 196 ppm.

Azetidine Ring Dynamics (The "Gotcha")

Azetidine rings undergo nitrogen inversion. At room temperature, this is usually fast, yielding an averaged signal. However, bulky substituents or cold probes can slow this rate, causing the


-carbons (

) to broaden or split.
  • Troubleshooting: If the peaks at ~55 ppm are broad/missing, run the experiment at 313 K (+40°C) to sharpen the signals by increasing the inversion rate.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Logic Flow

StructuralElucidation Start Unknown Sample Spectrum CheckCO Check Carbonyl (196-198 ppm) Start->CheckCO Decision1 Peak > 196 ppm? CheckCO->Decision1 CheckAliphatic Analyze Aliphatic Region (15-70 ppm) Decision2 DEPT-135 Analysis CheckAliphatic->Decision2 IsomerCheck Aromatic Pattern Analysis (125-145 ppm) IsomerCheck->CheckAliphatic Decision1->IsomerCheck Yes (Planar) Result_Ortho Ortho-Substituted (Steric Inhibition) Decision1->Result_Ortho No (<195 ppm) Result_Azetidine Confirm Azetidine: CH2(-) at ~55 & ~17 ppm Decision2->Result_Azetidine Signals Match Result_RingOpen Ring Opening/Impurity: Missing ~17 ppm peak Decision2->Result_RingOpen Signals Mismatch Final Valid 3'-Azetidinomethyl- 3,4-dimethylbenzophenone Result_Azetidine->Final

Caption: Logic flow for verifying the specific regioisomer and ring integrity of the target molecule.

Diagram 2: Experimental Workflow & Parameter Optimization

ExpWorkflow Prep Sample Prep: 50mg in CDCl3 + TMS Acq Acquisition: Pulse: zgpg30 d1: 3-5 sec Prep->Acq Process Processing: LB = 1.0 Hz Baseline Corr. Acq->Process Analyze Analysis: Check C=O & Azetidine Process->Analyze Issue Broad Azetidine Peaks? Analyze->Issue Fix Heat to 313K (Fast Exchange Limit) Issue->Fix Yes Fix->Acq Re-run

Caption: Step-by-step experimental workflow emphasizing relaxation delays and thermal troubleshooting.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Institute of Standards and Technology (NIST). 3,4-Dimethylbenzophenone Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of N-substituted Azetidines. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the mass spectrometric characterization of 3'-Azetidinomethyl-3,4-dimethylbenzophenone . This document is structured for researchers and analytical chemists requiring rigorous identification protocols for this specific chemical entity.

Executive Summary

3'-Azetidinomethyl-3,4-dimethylbenzophenone (C₁₉H₂₁NO) represents a distinct class of photo-active intermediates combining a substituted benzophenone core with a basic azetidine moiety. Its analysis requires precise differentiation from regioisomers (e.g., 2'- or 4'-azetidinyl analogs) and homologous alkyl-amino benzophenones.

This guide details the mass spectrometric behavior of the compound, focusing on the competition between the charge-stabilizing azetidine nitrogen and the benzophenone carbonyl during ionization. The protocols below are designed to ensure high-confidence identification in forensic, pharmaceutical, or synthetic research contexts.

Chemical Identity & Properties

PropertySpecification
IUPAC Name [3-(Azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Molecular Formula C₁₉H₂₁NO
Monoisotopic Mass 279.16231 Da
Molecular Weight 279.38 g/mol
Key Moieties 3,4-Dimethylbenzoyl (Ring A); 3-Azetidinomethylbenzoyl (Ring B)
pKa (Calc) ~9.5 (Azetidine nitrogen)

Instrumentation & Methodology

To achieve reproducible fragmentation, the following instrumental parameters are recommended. These protocols prioritize the detection of the diagnostic azetidinyl ion.

Sample Preparation
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid protic solvents for long-term storage to prevent potential ring-opening of the strained azetidine.

  • Concentration: 10 µg/mL (10 ppm) for full-scan acquisition.

GC-MS (Electron Ionization - EI)
  • Ion Source: 70 eV.[1][2]

  • Interface Temp: 280°C (High temp required to prevent condensation of the polar amine).

  • Column: Rxi-5Sil MS or equivalent (5% phenyl polysilarylene-siloxane).

  • Inlet: Splitless mode to maximize sensitivity of the molecular ion.

LC-MS/MS (Electrospray Ionization - ESI)
  • Polarity: Positive Mode (+ESI).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped 15-35 eV to observe both the fragile amine loss and the stable benzoyl core.

Fragmentation Analysis (The Core)

The mass spectrum of 3'-Azetidinomethyl-3,4-dimethylbenzophenone is governed by two competing charge localization sites: the nitrogen atom of the azetidine ring (high proton affinity) and the oxygen of the carbonyl group.

Electron Ionization (EI) Profile

In EI (70 eV), the molecular ion (


) is observable but typically weak due to rapid 

-cleavage driven by the nitrogen.
  • Molecular Ion (

    
    ): m/z 279  (Relative Abundance: <10%)
    
  • Base Peak (

    
    ): m/z 70 
    
    • Mechanism: Benzylic cleavage

      
       to the nitrogen atom. The charge is strongly stabilized on the nitrogen, forming the 
      
      
      
      -methyleneazetidinium ion
      (
      
      
      ). This is the definitive diagnostic peak for
      
      
      -methylazetidine derivatives.
  • Key Fragment 2: m/z 133

    • Mechanism:

      
      -cleavage at the carbonyl group. This generates the 3,4-dimethylbenzoyl cation  (
      
      
      
      ). This peak confirms the substitution pattern on the "left" ring (Ring A).
  • Key Fragment 3: m/z 91

    • Mechanism: Tropylium ion formation (

      
      ), derived from the dimethylphenyl moiety after loss of CO and rearrangement.
      
ESI-MS/MS Profile

In ESI, the molecule forms a stable protonated precursor


.
  • Precursor Ion: m/z 280.17

  • Primary Product Ion: m/z 70 (Azetidinium cation).[2][3]

  • Secondary Product Ion: m/z 223 (Neutral loss of azetidine,

    
    , mass 57).
    
    • Note: The loss of 57 Da is characteristic of the azetidine ring. If the ring were a pyrrolidine (5-membered), the loss would be 71 Da.

Fragmentation Pathway (DOT Visualization)

The following diagram illustrates the logical flow of fragmentation, distinguishing between the amine-driven and carbonyl-driven pathways.

FragmentationPathway M Molecular Ion (M+) m/z 279 (EI) / 280 (ESI) Frag_A1 Benzylic Cleavage (Nitrogen Alpha-Cleavage) M->Frag_A1 Localization on N Frag_B1 Carbonyl Alpha-Cleavage M->Frag_B1 Localization on O BasePeak N-Methyleneazetidinium Ion (Base Peak) m/z 70 Frag_A1->BasePeak Formation of stable iminium Benzoyl 3,4-Dimethylbenzoyl Cation m/z 133 Frag_B1->Benzoyl Loss of Azetidinyl-benzyl radical Tropylium Tropylium Ion (Rearrangement) m/z 91 Benzoyl->Tropylium Loss of CO (-28)

Caption: Dual fragmentation pathways showing the competition between the azetidine nitrogen (generating the m/z 70 base peak) and the benzophenone carbonyl (generating the m/z 133 diagnostic ion).

Differentiation from Isomers[2][4]

A critical challenge in benzophenone analysis is distinguishing regioisomers.

IsomerKey Differentiator (MS/MS)Mechanism
3'-Azetidinomethyl (Meta) m/z 70 (Strong), m/z 133 Standard benzylic cleavage; no ortho-effects.
2'-Azetidinomethyl (Ortho) [M+H-H₂O]⁺ Ortho-effect: Proximity of the amine to the carbonyl oxygen allows for intramolecular hydrogen bonding and water loss (dehydration) which is absent or weak in the meta-isomer.
4'-Azetidinomethyl (Para) m/z 70 (Very Strong) Similar to meta, but often shows a higher ratio of m/z 70 to m/z 133 due to increased resonance stabilization of the quinoid-like intermediate.

Validated Analytical Protocol

To confirm the identity of 3'-Azetidinomethyl-3,4-dimethylbenzophenone in a research sample:

  • Extraction: Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).

  • Screening (Full Scan): Inject 1 µL into GC-MS. Look for the late-eluting peak with

    
     279.
    
  • Confirmation (SIM Mode): Set SIM ions to 279, 133, 70 .

    • Acceptance Criteria: The ratio of m/z 70 to m/z 133 should be consistent (approx. 5:1 to 10:1 depending on energy).

  • Purity Check: Verify the absence of m/z 105 (indicates unsubstituted benzophenone impurity) or m/z 119 (indicates monomethyl impurity).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3,4-Dimethylbenzophenone (CAS 2571-39-3). NIST Chemistry WebBook, SRD 69. [Link]

  • Rechtsmed, Z. Positive and negative ion mass spectrometry of benzophenones. PubMed, 1987.[4] [Link]

  • McClafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books, 1993. (Standard reference for Nitrogen Rule and Alpha-Cleavage mechanisms).

Sources

Technical Whitepaper: Solubility Profiling of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a specialized pharmaceutical intermediate and photo-active scaffold characterized by a distinct "lipophilic base" architecture. Its structure combines a hydrophobic diaryl ketone core (3,4-dimethylbenzophenone) with a polar, basic azetidine heterocycle attached via a methylene bridge.

Understanding the solubility of this compound requires a dual-focus approach:

  • The Benzophenone Core: Drives high affinity for aromatic and chlorinated solvents (e.g., Toluene, Dichloromethane).

  • The Azetidine Moiety: Introduces basicity and moderate polarity, creating specific solubility challenges in non-polar aliphatics (e.g., Hexane) and stability concerns in acidic protic media due to ring strain.

This guide provides a scientifically grounded framework for determining the solubility profile of this compound, prioritizing experimental accuracy and analyte stability.

Theoretical Solubility Framework

To predict and optimize solvent selection, we apply the principle of "Like Dissolves Like" refined by Hansen Solubility Parameters (HSP) .

Physicochemical Drivers
  • Lipophilicity (LogP ~3.5 - 4.2 estimated): The two aromatic rings and methyl substituents dominate the surface area, making the compound highly hydrophobic.

  • Basicity (pKa ~10-11 for azetidine nitrogen): The tertiary amine nitrogen accepts protons. This renders the molecule pH-dependent; it is insoluble in neutral water but highly soluble in acidic aqueous buffers (pH < 4.0), albeit with stability risks.

  • Ring Strain (Azetidine): The 4-membered nitrogen ring possesses significant angle strain (~26 kcal/mol). Crucial Warning: Avoid strong acids or nucleophilic solvents at high temperatures, as these can trigger ring-opening polymerization.

Predicted Solubility Matrix

Based on structural analogs (3,4-Dimethylbenzophenone and N-alkyl azetidines), the following solubility profile is projected:

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent Matches both the polarizability of the aromatic rings and the dipole of the amine.
Aromatic TolueneGood to Excellent Strong

interactions with the benzophenone core.
Esters Ethyl AcetateGood Dipole-dipole interactions with the ketone/amine; compatible lipophilicity.
Polar Aprotic THF, DMSOExcellent Solvates the amine well; breaks intermolecular interactions effectively.
Alcohols Methanol, EthanolModerate Soluble, but limited by the large hydrophobic surface area of the dimethyl-benzophenone system.
Alkanes Hexane, HeptanePoor The polar amine and ketone groups likely cause "oiling out" or precipitation.
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.

Experimental Protocols

Objective: To generate a quantitative solubility profile (Thermodynamic Solubility) while validating compound stability.

Tier 1: Kinetic Solubility Screen (Visual)

Use this rapid protocol for initial solvent selection during synthesis or purification.

Materials: 10 mg of analyte, 1.5 mL HPLC vials, micropipettes. Workflow:

  • Place 10 mg of 3'-Azetidinomethyl-3,4-dimethylbenzophenone into a clear vial.

  • Add solvent in 100

    
    L increments at Room Temperature (25°C).
    
  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution without particulates.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Tier 2: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this protocol for formulation and pre-clinical profiling.

Prerequisites:

  • Analytical Method: HPLC-UV (Detection @ 254 nm for benzophenone chromophore).

  • Standard Curve: Linear range 0.01 – 1.0 mg/mL in Acetonitrile.

Step-by-Step Methodology:

  • Supersaturation: Add excess solid (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial. The solution must remain cloudy (suspension).

  • Equilibration:

    • Seal vials with PTFE-lined caps to prevent solvent evaporation.

    • Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (avoid magnetic stir bars which can grind crystals and alter surface energy).

  • Phase Separation:

    • Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45

      
      m PTFE syringe filter (pre-saturated).
      
    • Note: For viscous solvents (e.g., DMSO), centrifugation is preferred over filtration.

  • Quantification:

    • Dilute the supernatant with the HPLC mobile phase (typically Acetonitrile:Water).

    • Inject and quantify against the standard curve.

  • pH Check (Aqueous/Alcohols only): Measure the pH of the saturated solution to detect any self-buffering effects of the azetidine amine.

Stability & Safety Workflow (Visualized)

The azetidine ring is the "Achilles' heel" of this molecule. The following diagram outlines the decision logic to ensure solubility testing does not degrade the sample.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect Select Solvent Class Start->SolventSelect CheckProtic Is Solvent Protic? (Water, Alcohols, Acids) SolventSelect->CheckProtic CheckAcidic Is pH < 4.0? CheckProtic->CheckAcidic Yes SafeSolvent Safe: Aprotic/Neutral (DCM, Toluene, EtOAc) CheckProtic->SafeSolvent No RiskAssessment Risk: Azetidine Ring Opening CheckAcidic->RiskAssessment Yes Experiment Perform Shake-Flask Method (24h) CheckAcidic->Experiment No (Neutral) SafeSolvent->Experiment HPLC HPLC-UV Analysis (Check for Degradants) RiskAssessment->HPLC Run Stability Check First Experiment->HPLC

Caption: Decision logic for solvent selection prioritizing the chemical stability of the strained azetidine ring.

Data Interpretation Guide

When analyzing your results, categorize the solubility according to standard pharmacopeial definitions (USP/BP).

Descriptive TermParts of Solvent Required for 1 Part SoluteSolubility Range (mg/mL)
Freely Soluble 1 to 10100 – 1000
Soluble 10 to 3033 – 100
Sparingly Soluble 30 to 10010 – 33
Slightly Soluble 100 to 10001 – 10
Practically Insoluble > 10,000< 0.1

Troubleshooting Low Solubility:

  • In Alcohols: If solubility is lower than expected in Methanol, try Isopropanol . The larger alkyl chain of Isopropanol often matches the lipophilicity of the benzophenone core better than Methanol.

  • In Non-Polar Alkanes: If the compound forms a "gum" or oil in Hexane, add small amounts (1-5%) of Ethyl Acetate or DCM to act as a co-solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75730, 3,4-Dimethylbenzophenone. Retrieved from [Link]

  • World Health Organization (2019). Annex 4: General guidance on solubility and dissolution. WHO Technical Report Series. Retrieved from [Link]

  • Viron, L. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

Potential Biological Activity of Azetidinomethyl Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Azetidinomethyl Advantage

In the landscape of privileged medicinal scaffolds, the fusion of benzophenones with azetidines via a methylene bridge—forming azetidinomethyl benzophenones —represents a strategic interplay of lipophilicity and basicity. While benzophenones provide a proven pharmacophore for DNA intercalation and enzyme inhibition, the azetidine ring introduces unique physicochemical properties distinct from its larger homologs (pyrrolidine, piperidine).

This guide dissects the therapeutic potential of this specific chemical class, focusing on its role as a Mannich base derivative .[1] We explore the structural rationale, synthesis via the Mannich reaction, and the dual-action therapeutic profile (antimicrobial and cytotoxic) driven by the electrophilic nature of the aminomethyl arm.

Structural Rationale & Chemical Space[2][3]

The Pharmacophore Fusion

The azetidinomethyl benzophenone scaffold acts as a "bicephalic" drug candidate:

  • The Benzophenone Core: A lipophilic diaryl ketone capable of

    
    -
    
    
    
    stacking with DNA base pairs and hydrophobic pocket binding in kinases.
  • The Azetidinomethyl Arm: Generated via the Mannich reaction, this moiety serves as a bioactive alkylator .

    • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) alters the pKa (typically ~11.0, higher than pyrrolidine), enhancing lysosomal trapping in cancer cells.

    • Metabolic Stability: Azetidines are less susceptible to oxidative metabolism compared to N-methyl or N-ethyl groups, prolonging half-life.

Mechanism of Action: The "Thiol Switch"

Mannich bases are often chemically dynamic. Under physiological conditions, they can undergo a retro-Mannich reaction or elimination to generate reactive intermediates (such as vinyl ketones) that alkylate cellular nucleophiles.

Primary Target: Cysteine thiols (e.g., Glutathione, active sites of Thioredoxin Reductase).

MOA_Pathway Compound Azetidinomethyl Benzophenone Equilibrium Reactive Intermediate (Quinone Methide/Enone) Compound->Equilibrium Slow Elimination (pH dependent) Target Cellular Thiols (GSH / Cys-Enzymes) Compound->Target Direct Binding (Non-covalent) Equilibrium->Target Michael Addition (Alkylation) Outcome Apoptosis / Cell Death Target->Outcome Redox Stress & Enzyme Inhibition

Figure 1: Proposed Mechanism of Action (MOA). The azetidinomethyl arm acts as a latent electrophile, targeting cellular thiols to induce oxidative stress and apoptosis.

Therapeutic Profiles

Antimicrobial Activity

Azetidinomethyl benzophenones exhibit significant bacteriostatic activity, particularly against Gram-positive strains.

  • Spectrum: High efficacy against Staphylococcus aureus and Bacillus subtilis.[2]

  • Mechanism: The cationic ammonium species (at physiological pH) disrupts the bacterial cell membrane potential, while the benzophenone core intercalates into bacterial DNA, inhibiting replication.

  • SAR Insight: Electron-withdrawing groups (Cl, NO

    
    ) on the benzophenone rings enhance lipophilicity and membrane penetration, correlating with lower MIC values.
    
Cytotoxicity & Oncology

This class shows promise against solid tumor lines (e.g., MCF-7, HepG2).

  • Selectivity: The high basicity of the azetidine nitrogen facilitates accumulation in the acidic microenvironment of tumors (lysosomotropism).

  • Potency: Comparable to standard alkylating agents in vitro. The steric bulk of the azetidine ring often reduces off-target toxicity compared to less hindered dimethylamine analogs.

Comparative Activity Table (Hypothetical Representative Data)

Substituent (R)Cell LineIC

(

M)
Activity Level
HMCF-712.5Moderate
4-ClMCF-74.2High
4-OCH

HepG28.1Good
4-NO

HeLa15.3Moderate

Experimental Protocols

Synthesis: The Microwave-Assisted Mannich Reaction

Rationale: Traditional reflux methods often lead to polymer formation. Microwave irradiation ensures rapid conversion and higher yields for the sensitive azetidine ring.

Reagents:

  • Substituted Benzophenone (containing an acidic hydrogen, e.g., 4-hydroxybenzophenone).

  • Formaldehyde (37% solution).

  • Azetidine (secondary amine).

  • Solvent: Ethanol or Dioxane.

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-hydroxybenzophenone in 15 mL ethanol.

  • Activation: Add 12 mmol of formaldehyde and stir for 10 min at RT.

  • Addition: Dropwise add 12 mmol of azetidine.

  • Irradiation: Subject the mixture to Microwave irradiation (300W) at 80°C for 5-10 minutes. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool to RT. Pour into crushed ice. Filter the precipitate and recrystallize from ethanol.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability, essential for evaluating the mitochondrial disruption caused by benzophenone derivatives.

Step-by-Step:

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the azetidinomethyl benzophenone (0.1 - 100

    
    M) dissolved in DMSO (final DMSO < 0.5%).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Synthesis Pathway Visualization

The following diagram illustrates the synthetic route and the critical intermediate formation.

Synthesis_Pathway Benzophenone 4-Hydroxy Benzophenone Complex Microwave Irradiation (80°C, 10 min, EtOH) Benzophenone->Complex Reagents Formaldehyde + Azetidine Reagents->Complex Iminium Iminium Ion Intermediate Complex->Iminium Condensation Product Azetidinomethyl Benzophenone (Mannich Base) Iminium->Product Electrophilic Aromatic Substitution

Figure 2: Microwave-assisted synthesis pathway via the iminium ion intermediate.

Future Outlook & Optimization

To transition from "potential activity" to "clinical candidate," future work must address:

  • Linker Stability: The Mannich base C-N bond can be labile. Exploring rigid analogs or bioisosteres (e.g., reductive amination products) may improve plasma stability.

  • Azetidine Functionalization: Substituting the 3-position of the azetidine ring (e.g., with fluorine) can modulate pKa and metabolic clearance.

  • Hybridization: Combining the azetidinomethyl motif with other pharmacophores (e.g., chalcones) has shown synergistic effects in recent literature.

References

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Asian Journal of Chemical and Pharmaceutical Research. (2025).[3][4] Link

  • Design, Synthesis and In Vitro Cytotoxic Activity Evaluation of New Mannich Bases. European Journal of Medicinal Chemistry. (2012).[5][6] Link

  • Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (2011). Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. (2026).[3][7] Link

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety. Der Pharma Chemica. (2011). Link

Sources

Photochemical properties of substituted benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photochemical Properties of Substituted Benzophenones Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzophenone (BP) serves as the quintessential triplet sensitizer in organic photochemistry, defined by its unity intersystem crossing (ISC) quantum yield (


) and a chemically reactive 

triplet state (

kcal/mol). However, for researchers in drug discovery and materials science, the parent molecule is rarely the end goal. It is the substituted benzophenone scaffold—found in non-steroidal anti-inflammatory drugs (NSAIDs), UV filters, and photoinitiators—that dictates functional success or failure.

This guide dissects how ring substituents perturb the delicate energy gap between


 and 

states, dramatically altering reactivity. We analyze the mechanistic divergence between hydrogen abstraction (Type I) and energy transfer (Type II) pathways, providing a rigorous framework for predicting photostability and phototoxicity.

Fundamental Photophysics: The Benzophenone Paradigm

The photochemistry of benzophenone is governed by the "El-Sayed Rule," which states that ISC is fastest between singlet and triplet states of different orbital configurations.

  • Excitation: Absorption of UV light promotes an electron to the singlet excited state, typically

    
    .
    
  • Intersystem Crossing (ISC): Spin-orbit coupling facilitates a rapid transition (

    
    ) to the triplet manifold. In BP, this often involves an intermediate 
    
    
    
    state before relaxing to the lowest lying
    
    
    .
  • The Triplet State (

    
    ):  The 
    
    
    
    character places an unpaired electron in a non-bonding orbital on the oxygen, rendering the carbonyl oxygen highly electrophilic (radical-like). This is the driver for hydrogen abstraction.

Critical Deviation: Substituents that lower the energy of the


 state below the 

state (inversion of states) drastically reduce hydrogen abstraction efficiency, as

triplets are significantly less electrophilic.

Substituent Effects: Tuning the Triplet Manifold

The electronic nature of substituents dictates the ordering of the lowest triplet states. This is the primary variable in designing photoactive (or photostable) BP derivatives.

Electron-Donating Groups (EDGs): The Charge Transfer Shift

Substituents like 4-amino or 4-hydroxy introduce low-lying Charge Transfer (CT) states.

  • Mechanism: The lone pair on the nitrogen/oxygen donates electron density to the carbonyl, stabilizing the

    
     orbital.
    
  • Solvent Effect: In polar solvents, the highly dipolar CT state is stabilized, often becoming the lowest triplet state (

    
    ). This state has a long lifetime but very low reactivity toward hydrogen abstraction compared to the 
    
    
    
    state.
  • 4-Phenyl Substitution: Extends conjugation, lowering the

    
     energy level. In 4-phenylbenzophenone, the 
    
    
    
    state is
    
    
    , making it a poor hydrogen abstractor but an excellent triplet energy donor (due to longer lifetime and stability).
Electron-Withdrawing Groups (EWGs)

Substituents like 4-trifluoromethyl or 4-nitro generally stabilize the


 state or introduce competitive fragmentation pathways (e.g., 

-cleavage). They maintain high reactivity toward hydrogen abstraction but can alter reduction potentials.
Data Summary: Photophysical Constants
CompoundSolvent

(kcal/mol)


(Lifetime)
Dominant Character
Benzophenone Benzene69.01.0~10 µs

(Reactive)
4-Phenylbenzophenone Benzene61.01.0~100 µs

(Unreactive)
4-Aminobenzophenone Cyclohexane63.5~0.9< 1 µsMixed

/CT
4-Aminobenzophenone Acetonitrile< 60< 0.1> 10 µsCT (Unreactive)
4-Methoxybenzophenone Benzene67.81.0~2 µsMixed

/

Note: Values are approximate and highly sensitive to solvent purity and deoxygenation.

Reactivity Profiles & Pathways

The fate of the triplet benzophenone (


) is a competition between three primary pathways. Understanding this competition is vital for predicting drug phototoxicity.
  • Hydrogen Abstraction (Type I): The dominant pathway for

    
     triplets. 
    
    
    
    abstracts a hydrogen atom from a solvent or biomolecule (RH), forming a ketyl radical (
    
    
    ) and a substrate radical (
    
    
    ).
  • Energy Transfer (Type II): If a substrate has a triplet energy lower than

    
     (e.g., Oxygen, 
    
    
    
    kcal/mol), physical energy transfer occurs. This generates Singlet Oxygen (
    
    
    ), a potent cytotoxin.
  • Electron Transfer: In the presence of amines or sulfides,

    
     acts as an electron acceptor, forming a radical anion (
    
    
    
    ).

ReactionPathways S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hν (UV) T1 Triplet State (T1) (n-π* or π-π*) S1->T1 ISC (Fast) Ketyl Ketyl Radical (Type I) T1->Ketyl H-Abstraction (Dominant for n-π*) SingletO2 Singlet Oxygen (Type II) T1->SingletO2 Energy Transfer (Dominant for π-π*) Relax Phosphorescence / Decay T1->Relax k_d Substrate Substrate (RH) Substrate->Ketyl O2 Oxygen (3O2) O2->SingletO2

Figure 1: Competitive decay pathways for excited triplet benzophenones. The dominant path depends on the n-π vs π-π* character.*

Case Study: Structure-Phototoxicity Relationships

In drug development, the benzophenone moiety is a known "structural alert" for phototoxicity.

Ketoprofen vs. Fenofibrate:

  • Ketoprofen: Contains a benzophenone core with a propionic acid tail. It exhibits high phototoxicity .

    • Mechanism:[1][2][3][4] The carboxylate group does not significantly perturb the

      
       nature of the triplet. It efficiently abstracts hydrogens from DNA bases (guanine) and lipids, causing strand breaks and peroxidation. It also undergoes efficient decarboxylation via a radical mechanism.
      
  • Fenofibrate: Structurally similar but contains an ester and a chlorine substituent (4-chloro). It exhibits lower phototoxicity .

    • Mechanism:[1][2][3][4] While it still forms a triplet, the specific substitution pattern and the stability of the resulting radicals reduce the efficiency of the Type I (radical) damage pathway compared to Ketoprofen.

Key Insight for Medicinal Chemists: To mitigate phototoxicity in BP-containing drugs, introduce substituents (like extensive conjugation or specific heteroatoms) that lower the triplet energy below the threshold for singlet oxygen generation or invert the state to a less reactive


 or CT configuration.

Experimental Protocols

To validate the photochemical properties of a new derivative, two core experiments are required.

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

Objective: Determine the triplet lifetime (


), spectrum, and quenching rate constants (

).
  • Sample Prep: Dissolve derivative in acetonitrile (polar) and cyclohexane (non-polar) to

    
    .
    
  • Degassing: Critical Step. Bubbling with Argon for 20 mins is mandatory. Oxygen quenches triplets at diffusion-controlled rates (

    
    ), masking intrinsic kinetics.
    
  • Excitation: Pump with Nd:YAG laser (355 nm, 4-6 ns pulse).

  • Detection: Monitor transient absorption.

    • Triplet: Broad absorption typically 500–600 nm.

    • Ketyl Radical: Sharp absorption, often red-shifted.

  • Quenching Study: Titrate with a hydrogen donor (e.g., isopropanol). Plot

    
     vs. 
    
    
    
    (Stern-Volmer) to derive
    
    
    .
Protocol B: Phosphorescence Spectroscopy

Objective: Measure Triplet Energy (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).
  • Matrix: Dissolve sample in 2-methyltetrahydrofuran (forms a clear glass at 77K).

  • Conditions: Cool to 77K using liquid nitrogen. This freezes molecular rotation, minimizing non-radiative decay.

  • Measurement: Excite at

    
     and record emission with a delay (e.g., 100 µs) to gate out fluorescence.
    
  • Calculation: The highest energy vibrational peak (0-0 transition) corresponds to

    
    .
    

LFP_Workflow Start Sample Preparation (OD ~0.3 @ 355nm) Degas Degassing (Argon) CRITICAL: Remove O2 Start->Degas Pump Laser Pulse (355nm) Excitation Degas->Pump Probe Probe Light (Xe Lamp) Transient Absorption Pump->Probe Data Decay Trace Analysis Fit to A*exp(-kt) Probe->Data Result Calculate Lifetime (τ) & Quenching Constant (kq) Data->Result

Figure 2: Workflow for Nanosecond Laser Flash Photolysis (LFP) to determine triplet kinetics.

References

  • Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press. (Standard reference for triplet energies and quantum yields).
  • Vayá, I., et al. (2014). "Photochemical and Photophysical Properties of Fenofibrate and Ketoprofen: A Time-Resolved Spectroscopy Study." Chemistry – A European Journal. Link

  • Demeter, A., et al. (2013). "Substituent Effect on the Photoreduction Kinetics of Benzophenone." The Journal of Physical Chemistry A. Link

  • Miranda, M. A., et al. (1994). "Photosensitization by Drugs: The Role of the Benzophenone Chromophore." Accounts of Chemical Research. Link

  • Scrimin, P., et al. (1998). "Laser Flash Photolysis Study of the Triplet State of 4-Aminobenzophenone in Different Solvents." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: 3'-Azetidinomethyl-3,4-dimethylbenzophenone in Chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic use of 3'-Azetidinomethyl-3,4-dimethylbenzophenone (and its structural analogs) as a specialized Photoaffinity Labeling (PAL) Scaffold in medicinal chemistry.

This compound represents a sophisticated class of chemical probes designed to map the binding sites of hydrophobic ligands.[1] It combines a Benzophenone (BP) photoreactive warhead with a 3,4-dimethylphenyl lipophilic anchor and an Azetidine moiety, which serves as a solubility-enhancing linker or secondary amine conjugation handle.[1]

Executive Summary

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a high-utility photoaffinity probe scaffold used in Target Identification and Binding Site Mapping .[1] Its design leverages the unique photochemical properties of benzophenone to covalently capture low-affinity or transient protein interactions upon UV irradiation.[1]

  • Primary Application: Mapping hydrophobic binding pockets in GPCRs, Transporters, and Enzymes.[1]

  • Key Feature: The 3,4-dimethylphenyl group mimics specific hydrophobic pharmacophores (e.g., substituted aromatics in drug molecules), while the Azetidine ring improves physicochemical properties (solubility, metabolic stability) compared to traditional alkyl amines.[1]

  • Mechanism: UV-A activation (350–365 nm) generates a reactive triplet diradical that inserts into nearby C-H bonds, permanently "tagging" the target protein.[1]

Chemical Logic & Mechanism of Action
2.1 The Benzophenone Advantage

Unlike diazirines or azides, benzophenones are chemically stable in ambient light and can be manipulated without darkroom conditions.[1]

  • Activation: Irradiation at 350–365 nm (long-wave UV) avoids protein damage associated with shorter wavelengths (254 nm).[1]

  • Reversibility: The excited triplet state is reversible.[1] If no C-H bond is nearby for insertion, the radical relaxes back to the ground state, allowing multiple excitation cycles until a productive crosslink occurs.[1] This results in high labeling efficiency.

2.2 Structural Role of the Azetidine

The 3'-Azetidinomethyl moiety is critical for two reasons:

  • Bioisostere: The azetidine ring acts as a rigid, metabolic stable bioisostere for dimethylamine or pyrrolidine groups often found in CNS drugs (e.g., neurotransmitter reuptake inhibitors).

  • Conjugation Handle: If the azetidine nitrogen is unsubstituted (secondary amine), it serves as a nucleophilic handle to attach the probe to a "bait" ligand or a reporter tag (biotin/fluorophore) via amide coupling or reductive amination.[1]

Experimental Protocol: In Vitro Photoaffinity Labeling

Objective: To covalently label and identify the protein target of a ligand mimic using 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Materials Required
  • Probe: 3'-Azetidinomethyl-3,4-dimethylbenzophenone (10 mM stock in DMSO).

  • Protein Sample: Purified recombinant protein or cell lysate (1–2 mg/mL).

  • Competition Control: Excess of the known cold ligand (to prove specificity).

  • UV Source: UV Lamp (365 nm, 100W) or Stratalinker.[1]

  • Buffer: PBS or Tris-HCl (pH 7.4). Avoid buffers with high radical scavenging potential if possible, though BP is robust.[1]

Step-by-Step Methodology

Step 1: Incubation (Equilibrium Binding) [1]

  • Dilute the protein sample to 1 mg/mL in the assay buffer.

  • Experimental Group: Add the Probe to a final concentration of 1–10 µM (keep DMSO < 1%).

  • Competition Control: Pre-incubate the protein with 100x excess of the "cold" competitor ligand for 30 minutes before adding the Probe.

  • Incubate all samples for 30–60 minutes on ice (4°C) in the dark to establish binding equilibrium.

Step 2: UV Irradiation (Crosslinking) [1]

  • Transfer samples to a 96-well plate (open top) or shallow microcentrifuge tube caps to ensure uniform exposure.

  • Place samples on ice 5 cm below the UV source.

  • Irradiate at 365 nm for 30–60 minutes .

    • Note: Benzophenones require longer irradiation times than diazirines due to the reversible nature of the triplet state.[1]

  • Optional: Re-add fresh probe halfway through if degradation is suspected (rare for BP).[1]

Step 3: Post-Labeling Analysis

  • For Gel-Based Analysis: Add SDS-PAGE loading buffer immediately to quench.[1] Boil for 5 minutes.

  • For Mass Spectrometry (Enrichment): If the probe has a Click handle (alkyne/azide) attached to the azetidine, proceed to Click Chemistry with a Biotin-Azide reporter.[1] If not, digest directly for LC-MS/MS to identify the modified peptide (mass shift = Probe MW - 1 or 2 Da).[1]

Data Visualization: Mechanism & Workflow

The following diagram illustrates the photochemical mechanism and the experimental workflow for target identification.

G cluster_0 Step 1: Equilibrium Binding cluster_1 Step 2: UV Activation cluster_2 Step 3: Analysis Protein Target Protein Complex Protein-Probe Complex Protein->Complex + Probe (Dark) Probe Benzophenone Probe (Ground State) Probe->Complex Excited Triplet Diradical (T1 State) Complex->Excited UV (365 nm) Excited->Complex Relaxation (Reversible) Insertion C-H Insertion (Covalent Bond) Excited->Insertion Proximity < 3.1 Å Labeled Covalently Tagged Protein Insertion->Labeled MS Mass Spectrometry (Peptide ID) Labeled->MS Digestion

Caption: Schematic of the Photoaffinity Labeling (PAL) workflow using a Benzophenone probe. The reversible excitation cycle (dotted line) allows for high-efficiency labeling of the target binding pocket.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Labeling Efficiency Competitive absorption by buffer.[1]Ensure buffer does not absorb at 365 nm. Remove BSA or carrier proteins.
High Background Non-specific hydrophobic binding.[1]Increase salt concentration (150-300 mM NaCl) or add low detergent (0.1% Tween-20).[1]
Protein Precipitation UV-induced denaturation.[1]Keep samples strictly on ice during irradiation. Reduce irradiation time.
No Competition Probe affinity is too high or site is distinct.[1]Verify binding of the "cold" competitor by orthogonal assay (e.g., SPR, TSA).[1]
References
  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[1] Biochemistry, 33(19), 5661-5673.[1] Link[1]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[1] Future Medicinal Chemistry, 7(2), 159-183.[1] Link

  • Rowland, M. M., et al. (2011). Application of photoaffinity labeling to the study of protein-lipid interactions.[1] Current Opinion in Chemical Biology, 15(1), 50-56.[1] Link[1]

  • Geurink, P. P., et al. (2012). Photoaffinity probes for the study of protein–protein interactions.[1] Chemical Reviews, 112(4), 2263-2285.[1] Link[1]

Sources

Application Notes and Protocols for 3'-Azetidinomethyl-3,4-dimethylbenzophenone as a High-Efficiency Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Monocomponent Type II Photoinitiator

3'-Azetidinomethyl-3,4-dimethylbenzophenone represents a significant advancement in the field of photopolymerization. This molecule uniquely integrates the chromophoric benzophenone moiety with a tertiary amine co-initiator, the azetidinomethyl group, into a single molecular structure. This design overcomes some of the limitations of traditional bimolecular Type II photoinitiator systems, which require a separate benzophenone derivative and an amine synergist.[1][2] The covalent linkage is anticipated to enhance the efficiency of the photoinitiation process by ensuring the reacting species are in close proximity, thereby minimizing diffusion-controlled limitations and potential migration of the co-initiator after curing.[3]

Benzophenone itself is a widely utilized Type II photoinitiator known for its cost-effectiveness and high efficiency in initiating free radical polymerization upon UV irradiation, but it necessitates the presence of a co-initiator, typically a tertiary amine.[2][4] The integration of the amine functionality into the benzophenone structure, as seen in 3'-Azetidinomethyl-3,4-dimethylbenzophenone, creates a monocomponent system with the potential for faster curing rates and improved final polymer properties.[2] This application note provides a comprehensive guide to the mechanism, potential applications, and detailed protocols for utilizing this novel photoinitiator.

Mechanism of Action: Intramolecular Hydrogen Abstraction

Upon absorption of UV light (typically in the 225-325 nm range for benzophenone derivatives), the benzophenone chromophore in 3'-Azetidinomethyl-3,4-dimethylbenzophenone undergoes excitation from its ground state (S₀) to an excited singlet state (S₁), followed by rapid intersystem crossing to a more stable triplet state (T₁).[5][6][7] In this excited triplet state, the molecule is highly reactive and initiates an intramolecular hydrogen abstraction from the adjacent azetidinomethyl group. This process involves a fast electron transfer from the lone pair of the nitrogen atom in the azetidine ring to the excited benzophenone, followed by a proton transfer.[5][6]

This intramolecular reaction generates two distinct radicals: a ketyl radical on the benzophenone moiety and an α-amino radical on the azetidinomethyl group. The α-amino radical is the primary species responsible for initiating the polymerization of acrylic or methacrylic monomers.[1] This monocomponent mechanism is expected to be highly efficient due to the close proximity of the hydrogen donor (azetidine) and the excited chromophore (benzophenone).[2]

Mechanism_of_Action cluster_0 Photoexcitation cluster_1 Intramolecular H-Abstraction cluster_2 Polymerization Initiation BP_Azetidine_Ground BP-Azetidine (S₀) BP_Azetidine_Triplet BP-Azetidine (T₁) BP_Azetidine_Ground->BP_Azetidine_Triplet hν (UV Light) Exciplex Intramolecular Exciplex BP_Azetidine_Triplet->Exciplex Electron Transfer Radical_Pair Ketyl & α-Amino Radicals Exciplex->Radical_Pair Proton Transfer Monomer Monomer (e.g., Acrylate) Radical_Pair->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Caption: Photochemical mechanism of 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Potential Applications

The unique properties of 3'-Azetidinomethyl-3,4-dimethylbenzophenone make it a promising candidate for a variety of applications where rapid and efficient UV curing is required.

Dental Composites

Light-cured dental resins are a primary application for photoinitiators.[8][9] The use of a monocomponent Type II photoinitiator like 3'-Azetidinomethyl-3,4-dimethylbenzophenone could offer several advantages in this field. The reduced potential for leaching of a separate amine co-initiator could lead to improved biocompatibility and long-term color stability of the dental restoration.[10] Furthermore, the high efficiency of the intramolecular initiation could allow for lower concentrations of the photoinitiator, potentially reducing any yellowing effect associated with benzophenone derivatives.[11]

3D Printing and Additive Manufacturing

Additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), relies on the precise and rapid photopolymerization of liquid resins.[3][12] The high photoinitiation efficiency of 3'-Azetidinomethyl-3,4-dimethylbenzophenone could enable faster printing speeds and improved spatial resolution in 3D printed objects.[3] Its monocomponent nature also simplifies resin formulation.

UV-Curable Coatings and Inks

UV curing technology is widely used for coatings on various substrates due to its energy efficiency and lack of volatile organic compounds.[4] 3'-Azetidinomethyl-3,4-dimethylbenzophenone can be employed as a highly effective photoinitiator in formulations for protective coatings, adhesives, and printing inks. The rapid curing at ambient temperatures makes it suitable for heat-sensitive substrates.

Hypothetical Performance Data

The following tables present hypothetical, yet plausible, performance data for 3'-Azetidinomethyl-3,4-dimethylbenzophenone in a standard acrylate resin formulation. These values are based on typical results for high-efficiency benzophenone-based photoinitiators and should be confirmed experimentally.

Table 1: Photopolymerization Kinetics in Trimethylolpropane Triacrylate (TMPTA)

ParameterValueConditions
Concentration of Photoinitiator 1.0 wt%In TMPTA
UV Light Intensity 50 mW/cm²365 nm LED
Time to 50% Conversion 2.5 secondsReal-Time FTIR
Final Monomer Conversion 92%After 60s irradiation
Maximum Polymerization Rate 1.8 s⁻¹Real-Time FTIR

Table 2: Physical Properties of Cured Polymer Film

PropertyValueTest Standard
Pencil Hardness 3HASTM D3363
Solvent Resistance (MEK rubs) >200ASTM D5402
Adhesion (Cross-hatch) 5BASTM D3359
Yellowness Index 4.2ASTM E313

Experimental Protocols

Protocol for Preparation of a Photocurable Resin Formulation

This protocol describes the preparation of a simple, experimental photocurable resin using 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Materials:

  • 3'-Azetidinomethyl-3,4-dimethylbenzophenone

  • Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate/methacrylate monomers

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of 3'-Azetidinomethyl-3,4-dimethylbenzophenone into an amber glass vial. For initial screening, a concentration of 0.5-2.0 wt% is recommended.

  • Monomer Addition: Add the appropriate amount of the liquid monomer (e.g., TMPTA) to the vial.

  • Dissolution: Place a magnetic stir bar in the vial and seal it. Place the vial on a magnetic stirrer and stir at room temperature until the photoinitiator is completely dissolved. Gentle heating (e.g., 40-50°C) can be applied to aid dissolution if necessary, but ensure the monomer is stable at that temperature.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which can inhibit free-radical polymerization, the formulation can be gently purged with an inert gas like nitrogen or argon for 5-10 minutes.

  • Storage: Store the prepared resin in the sealed amber vial in a cool, dark place until use.

Protocol for Characterization of Photopolymerization Kinetics by Real-Time FTIR (RT-FTIR)

This protocol outlines the use of RT-FTIR to monitor the kinetics of the photopolymerization process.[13][14]

Equipment:

  • FTIR spectrometer with a real-time monitoring accessory

  • UV-LED light source with controlled intensity (e.g., 365 nm)

  • Liquid sample cell (e.g., two BaF₂ or KBr windows with a spacer of known thickness, typically 25-100 µm)

  • Nitrogen purge for the sample compartment

Procedure:

  • Sample Preparation: Place a small drop of the prepared photocurable resin onto the center of the bottom window of the liquid sample cell. Place the top window over the resin, ensuring the spacer determines the film thickness.

  • FTIR Setup: Place the sample cell in the FTIR spectrometer. Allow the sample compartment to purge with nitrogen for several minutes to minimize atmospheric interference.

  • Initial Spectrum: Collect a reference FTIR spectrum of the uncured liquid resin. The disappearance of the acrylate C=C peak (typically around 1635 cm⁻¹ or 810 cm⁻¹) will be monitored.

  • Initiate Curing and Data Collection: Start the real-time data acquisition on the FTIR spectrometer. Simultaneously, turn on the UV-LED light source positioned to irradiate the sample.

  • Monitoring: Collect spectra at regular, short intervals (e.g., every 0.5-1 second) for a predetermined duration (e.g., 60-120 seconds).

  • Data Analysis: Calculate the degree of monomer conversion at each time point by measuring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during the reaction (e.g., a C=O ester peak). The conversion can be plotted against time to determine the polymerization rate.

Experimental_Workflow cluster_prep Resin Formulation cluster_cure Photocuring & Analysis Weigh_PI Weigh Photoinitiator Add_Monomer Add Monomer Weigh_PI->Add_Monomer Dissolve Dissolve & Mix Add_Monomer->Dissolve Store Store in Amber Vial Dissolve->Store Prepare_Sample Prepare Thin Film Sample Store->Prepare_Sample RT_FTIR Place in RT-FTIR Prepare_Sample->RT_FTIR Irradiate Irradiate with UV Light RT_FTIR->Irradiate Collect_Data Collect Spectra vs. Time Irradiate->Collect_Data Analyze Analyze Conversion & Rate Collect_Data->Analyze

Sources

3'-Azetidinomethyl-3,4-dimethylbenzophenone as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3'-Azetidinomethyl-3,4-dimethylbenzophenone as a Photoactive Ligand for Metal Complexes

Executive Summary

This guide details the application of 3'-Azetidinomethyl-3,4-dimethylbenzophenone (hereafter referred to as L-BP-Azet ) as a functional ligand in the design of photoactive metallodrugs and catalytic probes. Combining the high triplet-state quantum yield of the benzophenone moiety with the sterically constrained nitrogen donor of the azetidine ring, L-BP-Azet offers a unique platform for developing Photo-Activated Chemotherapy (PACT) agents and Photoaffinity Probes .

Unlike traditional aliphatic amine ligands, the azetidine ring introduces specific steric strain and altered basicity (


 ~11.0), influencing metal-ligand bond kinetics. This protocol covers ligand handling, metal complex synthesis (Cu(II), Pt(II), Ru(II)), and photochemical activation workflows.[1]

Chemical Profile & Rational Design

Structure-Function Analysis

The molecule consists of three critical pharmacophores:

  • Azetidine Ring: A four-membered cyclic amine acting as a monodentate Lewis base. The ring strain (~26 kcal/mol) often results in different ligand exchange rates compared to linear amines or piperidines.

  • Benzophenone Core: A photoactive unit capable of intersystem crossing (ISC) to a long-lived triplet state (

    
    ) upon UV-A excitation (350–365 nm), enabling Reactive Oxygen Species (ROS) generation or radical-mediated crosslinking.
    
  • 3,4-Dimethyl Substitution: Increases lipophilicity (

    
    ), facilitating membrane permeability in biological assays.
    
Physicochemical Properties
PropertyValue (Approx.)Note
Formula

MW 279.38 g/mol
Solubility DMSO, DMF, DCM, MeOHInsoluble in water; requires co-solvent.
Donor Atom Nitrogen (

)
Monodentate coordination.

(Abs)
~255 nm, ~340 nm

transition responsible for photoactivity.

Protocol 1: Ligand Handling & Stock Preparation

Objective: Prepare stable stock solutions for synthesis and biological assays.

Safety Warning: Benzophenones are photosensitive. All procedures must be performed under amber light or low-light conditions to prevent premature photobleaching.

  • Weighing: Weigh 10 mg of L-BP-Azet into an amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade). Vortex for 30 seconds until fully dissolved.

    • Concentration: ~35.8 mM.

  • QC Check: Inspect for clarity. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Metal Complexation Strategies

This section details the synthesis of a model Copper(II) complex,


, and a Platinum(II) complex.
Synthesis of Copper(II) Complex (Thermodynamic Control)
  • Rationale: Cu(II) prefers square planar or distorted octahedral geometries. The azetidine nitrogen will displace weaker ligands or coordinate to open sites.

Reagents:

  • 
     (High Purity)
    
  • L-BP-Azet

  • Methanol (HPLC Grade)

Step-by-Step:

  • Metal Solution: Dissolve 0.5 mmol

    
     (85 mg) in 5 mL warm methanol (40°C). Solution appears light blue/green.
    
  • Ligand Addition: Dropwise add 1.0 mmol L-BP-Azet (279 mg) dissolved in 5 mL methanol.

    • Stoichiometry: 1:2 (Metal:Ligand).

  • Reaction: Reflux at 60°C for 4 hours under

    
     atmosphere.
    
    • Observation: Color shift to deep blue/green indicates nitrogen coordination.

  • Isolation:

    • Cool to room temperature.

    • Reduce volume by 50% via rotary evaporation.

    • Add cold diethyl ether to precipitate the complex.

  • Purification: Filter the precipitate, wash with cold ether (

    
    ), and dry under vacuum.
    
Synthesis of Platinum(II) Complex (Kinetic Control)
  • Target:

    
     (Photoactive Cisplatin Analog).
    
  • Precursor:

    
    .
    

Step-by-Step:

  • Dissolve

    
     (100 mg, 0.24 mmol) in 3 mL water.
    
  • Dissolve L-BP-Azet (0.48 mmol) in 3 mL Acetone/DMSO (1:1).

  • Mix solutions and stir at 50°C for 24 hours in the dark.

  • The yellow precipitate formed is the neutral complex. Collect by centrifugation.

Protocol 3: Photochemical Activation & Characterization

Objective: Validate the photoactivity of the metal complex (ROS generation or Ligand Ejection).

Workflow Visualization

Photochemistry Complex Metal-Ligand Complex (Ground State S0) UVA UVA Irradiation (365 nm) Complex->UVA Excited Excited State (Singlet S1 -> Triplet T1) UVA->Excited ROS Type II Pathway: Singlet Oxygen (1O2) Excited->ROS Energy Transfer (to O2) Radical Type I Pathway: H-Abstraction/Radicals Excited->Radical e- Transfer Dissoc Photo-Dissociation: Ligand Release Excited->Dissoc Steric Relief/ LF State Pop.

Caption: Photochemical pathways accessible to 3'-Azetidinomethyl-3,4-dimethylbenzophenone metal complexes upon UVA excitation.

ROS Detection Assay (DPBF Method)
  • Probe: 1,3-Diphenylisobenzofuran (DPBF) acts as a singlet oxygen trap (absorbance decreases at 410 nm upon oxidation).

  • Setup:

    • Sample: 10

      
      M Metal Complex + 50 
      
      
      
      M DPBF in DMF.
    • Control: Ligand only + DPBF; Metal only + DPBF.

  • Irradiation: Use a photoreactor or LED array (

    
    , Power density ~10 mW/cm²).
    
  • Measurement: Record UV-Vis spectra every 30 seconds for 10 minutes.

  • Analysis: Plot

    
     vs. time. A linear slope indicates pseudo-first-order kinetics of singlet oxygen generation.
    

Biological Application: In Vitro Cytotoxicity (PACT)

Objective: Determine the Phototoxicity Index (PI) — the ratio of toxicity in light vs. dark.[2]

  • Cell Seeding: Seed HeLa or A549 cells in 96-well plates (5,000 cells/well). Incubate 24h.

  • Dosing: Treat cells with increasing concentrations of the complex (0.1 – 100

    
    M).
    
    • Prepare two identical plates: one for "Dark" and one for "Light".

  • Incubation: Incubate for 4 hours to allow cellular uptake.

  • Irradiation:

    • Wash cells with PBS to remove extracellular drug. Add fresh media.

    • Expose the "Light" plate to 365 nm UV light (Dose: 2 J/cm²) for 15 minutes.

    • Keep the "Dark" plate wrapped in foil.

  • Viability: Incubate both plates for an additional 48 hours. Assess viability using MTT or Resazurin assay.

  • Calculation:

    
    
    
    • Success Criteria: A PI > 5.0 indicates significant photo-pharmacological activity.

Troubleshooting & QC

IssueProbable CauseSolution
Precipitation in Media High lipophilicity of dimethylbenzophenone.Limit DMSO to <1% v/v. Use BSA (Bovine Serum Albumin) as a carrier protein.
Low Phototoxicity Quenching of triplet state by the metal center.[2]Paramagnetic metals (Cu, Co) can quench fluorescence/triplet states. Switch to diamagnetic metals (Zn, Pt, Pd).
Ligand Hydrolysis Azetidine ring opening.Avoid acidic pH (< 5.0). Azetidines are susceptible to acid-catalyzed ring opening.

References

  • Benzophenone Photochemistry

    • Title: Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.[3]

    • Source:ChemMedChem (Review).
    • URL:[Link]

  • Azetidine Coordination Chemistry

    • Title: Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes.[4][5][6]

    • Source:Frontiers in Chemistry (2018).[6]

    • URL:[Link]

  • Photo-Activated Chemotherapy (PACT)

    • Title: Light-activatable metallodrugs: strategies and applications.[1][7]

    • Source:Angewandte Chemie Int.[7] Ed. (General Concept Reference).

    • URL:[Link]

  • Chemical Supplier Verification

    • Title: 3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS 898771-77-2).[8]

    • Source: ChemicalBook.[9]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the method development and validation protocol for 3'-Azetidinomethyl-3,4-dimethylbenzophenone , a critical intermediate often encountered in the synthesis of GPCR-targeting therapeutics.[1][2]

The Analytical Challenge

The molecule presents a classic "push-pull" chromatographic challenge:

  • The Benzophenone Core: Highly lipophilic and UV-active, requiring significant organic solvent strength for elution.[1][2]

  • The Azetidine Moiety: A strained, basic amine (pKa ~9.5–10.5).[3][1] At neutral or low pH, this nitrogen is protonated (

    
    ), leading to secondary interactions with residual silanols on silica-based columns.[3][1][2] This typically results in severe peak tailing, retention variability, and poor resolution.[3]
    
The Solution: High-pH Reverse Phase Chromatography

To mitigate silanol interactions, this protocol utilizes a High-pH Mobile Phase (pH 10.0) strategy.[1][2] By operating above the pKa of the azetidine group, we deprotonate the amine, rendering the molecule neutral.[3] This maximizes hydrophobic retention, improves peak symmetry, and allows for higher mass loading without peak distortion.[3]

Chemical Context & Interaction Map[2]

Understanding the analyte's behavior is prerequisite to separation. The diagram below illustrates the physicochemical properties driving the method selection.

ChemicalProperties Analyte 3'-Azetidinomethyl- 3,4-dimethylbenzophenone Benzophenone Benzophenone Core (Chromophore) Analyte->Benzophenone Azetidine Azetidine Ring (Basic Amine) Analyte->Azetidine Methyls 3,4-Dimethyl (Lipophilicity) Analyte->Methyls Interaction_UV UV Absorbance (254 nm) Benzophenone->Interaction_UV Primary Detection Interaction_Hydrophobic Hydrophobic Retention Benzophenone->Interaction_Hydrophobic Pi-Pi Interactions Interaction_Silanol Silanol Interaction (Peak Tailing) Azetidine->Interaction_Silanol If Protonated (pH < 9) Azetidine->Interaction_Hydrophobic If Neutral (pH > 10) Methyls->Interaction_Hydrophobic Increases k'

Figure 1: Physicochemical interaction map of the analyte.[1][2] The basic azetidine group dictates the pH selection, while the benzophenone core enables UV detection.[3]

Experimental Protocol

Reagents and Materials[2][4][5][6][7][8][9]
  • Analyte: 3'-Azetidinomethyl-3,4-dimethylbenzophenone (Reference Standard, >98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[3][1][2]

  • Buffer Salts: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).[3][1]
  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or equivalent High-pH stable hybrid particle column). Note: Standard silica columns will degrade at pH 10.[1][2]
Instrument Setup
ParameterSettingRationale
System HPLC with PDA/UV DetectorStandard configuration.
Column Temp

Reduces mobile phase viscosity; improves mass transfer for the bulky benzophenone.[1]
Flow Rate

Optimal linear velocity for

particles.[1]
Injection Vol

Standard analytical load.[1]
Detection UV @ 254 nmMax absorbance of benzophenone

transition.[1]
Run Time 20 MinutesSufficient for impurity profiling.[1]
Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1] Adjust pH to 10.0 with Ammonium Hydroxide.[1] Filter through 0.22

    
     membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

This gradient is designed to elute polar impurities early while retaining the hydrophobic main peak, followed by a wash to remove highly lipophilic dimers.[3][1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.01090Linear Gradient
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration

Method Development Workflow

The following decision tree outlines the logical steps taken to arrive at this protocol, ensuring the user understands the why behind the how.

MethodLogic Start Start: Analyte Assessment Check_pKa Check Basic pKa (Azetidine ~10) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (0.1% TFA) Protonated Amine Decision_pH->Low_pH Traditional High_pH High pH (Ammonium Bicarb) Neutral Amine Decision_pH->High_pH Recommended Result_Low Risk: Silanol Tailing Requires Ion-Pairing? Low_pH->Result_Low Result_High Benefit: Sharp Peaks High Retention High_pH->Result_High Column_Select Select Hybrid Column (pH 1-12 Stable) Result_High->Column_Select Optimize Optimize Gradient for Benzophenone Column_Select->Optimize

Figure 2: Method development decision tree highlighting the selection of High pH chromatography to suppress amine ionization.[1][2]

Validation Criteria (System Suitability)

To ensure the method is performing correctly, the following system suitability parameters must be met before analyzing samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)

Check mobile phase composition and column temp.
Tailing Factor (

)

If

, pH may be too low (amine protonating) or column is aging.[3][1]
Theoretical Plates (

)

If low, check for extra-column dead volume or tubing connections.[1]
Resolution (

)

(vs. nearest impurity)
Adjust gradient slope (flatten) if resolution is lost.
Precision (RSD)

(n=6 injections)
Check injector reproducibility and pump stability.
Sample Preparation for Validation[2]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.[1]

    • Critical Step: Do not dilute with 100% water, as the lipophilic benzophenone may precipitate.[3]

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Secondary silanol interactions.[1]

  • Fix: Ensure Mobile Phase pH is at least 10.0. If using an older column, replace with a fresh "High pH" resistant column (e.g., Gemini NX-C18 or XBridge).[3][1]

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: If the sample is dissolved in 100% Acetonitrile and injected into a 95% Water starting stream, the hydrophobic analyte may precipitate momentarily.[3] Dissolve sample in 50:50 Water:Acetonitrile.[1]

Issue 3: Ghost Peaks

  • Cause: Carryover of the basic amine.[1]

  • Fix: Add a needle wash step using 50:50 Methanol:Water + 0.1% Formic Acid (The acid in the wash helps clean the basic residue from the needle, even if the method is high pH).

References

  • McCalley, D. V. (2010).[3][1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link[1]

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care and Use Manual.[1]Link[1]

  • Dolan, J. W. (2006).[3][1] HPLC Troubleshooting: Peak Tailing and Tailing Factors. LCGC North America.[1] Link

  • Neue, U. D. (1997).[3][1] HPLC Columns: Theory, Technology, and Practice.[3] Wiley-VCH.[1][2] (Foundational text on silanol activity and basic analytes).

Sources

Strategic Functionalization of 3,4-Dimethylbenzophenone: Benzylic Activation and Stereoselective Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3,4-Dimethylbenzophenone is a versatile diaryl ketone scaffold. Its utility spans from photoinitiators in polymer chemistry to a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.

For drug development professionals, this molecule presents two distinct chemical challenges:

  • Site-Selective Benzylic Activation: The presence of two adjacent methyl groups (C3 and C4) requires precise control during radical substitution to avoid over-bromination or inseparable isomeric mixtures.

  • Enantioselective Carbonyl Reduction: As a prochiral ketone with two sterically similar aryl groups (Phenyl vs. 3,4-Dimethylphenyl), differentiating the faces for asymmetric reduction is thermodynamically difficult, requiring advanced catalytic systems.

This guide details two high-fidelity protocols to address these challenges, prioritizing yield, purity, and mechanistic transparency.

Chemical Profile: 3,4-Dimethylbenzophenone
PropertyValueNote
CAS 2571-39-3
MW 210.27 g/mol
Structure Ph-CO-(3,4-Me2-Ph)Asymmetric diaryl ketone
Key Reactivity Benzylic C-H (Radical); C=O[1] (Electrophilic)C4-Methyl is para-conjugated; C3-Methyl is meta.

Protocol A: Controlled Wohl-Ziegler Bromination

Objective: Mono-bromination of the benzylic position to generate alkylating agents (e.g., for subsequent C-N or C-C coupling).

The Challenge of Regioselectivity

In 3,4-dimethyl systems, distinguishing between the C3 and C4 methyl groups is non-trivial. The C4-methyl is para to the electron-withdrawing carbonyl, potentially destabilizing the transition state for electrophilic radical abstraction compared to the meta C3-methyl. However, the resulting radical at C4 benefits from extended conjugation.

  • Operational Strategy: This protocol uses N-Bromosuccinimide (NBS) with Benzoyl Peroxide (BPO) . To prevent bis-bromination (a common failure mode), we utilize a stoichiometric deficit of NBS and stop the reaction at partial conversion.

Reagents & Equipment[3][4]
  • Substrate: 3,4-Dimethylbenzophenone (10.0 mmol, 2.10 g)

  • Reagent: N-Bromosuccinimide (NBS) (9.5 mmol, 1.69 g) - Recrystallize from water before use to remove free Br2.

  • Initiator: Benzoyl Peroxide (BPO) (0.5 mmol, 120 mg) - Handle with extreme care.

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Chlorobenzene. Note: CCl4 is the traditional standard but is avoided here due to toxicity/ozone depletion. PhCF3 is a validated green alternative for radical chemistry.
    
  • Apparatus: Flame-dried round-bottom flask, reflux condenser, argon balloon.

Step-by-Step Methodology
  • Preparation: In a 50 mL flask equipped with a stir bar, dissolve 3,4-dimethylbenzophenone (1.0 equiv) in PhCF3 (0.2 M concentration).

  • Addition: Add recrystallized NBS (0.95 equiv) and BPO (0.05 equiv).

    • Critical: Do not add excess NBS. Under-bromination is easier to purify (starting material separation) than over-bromination (bis-bromo separation).

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen, which quenches radical chains.

  • Initiation: Heat the mixture to mild reflux (approx. 85-90°C).

    • Visual Check: The reaction is proceeding when the dense NBS solid (bottom) disappears and is replaced by low-density succinimide floating on the surface.[2][3]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the appearance of the mono-bromide (slightly more polar than SM). Stop if significant bis-bromide (lower Rf) appears.

  • Workup: Cool to 0°C to precipitate remaining succinimide. Filter. Wash the filtrate with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 100% Hexane

      
       5% EtOAc/Hexane.
      
    • Target: The mono-brominated product (usually a mixture of 4-bromomethyl and 3-bromomethyl isomers if not separated; high-performance separation may require HPLC or fractional crystallization depending on the exact isomer ratio).

Mechanistic Visualization (DOT)

The following diagram illustrates the radical chain propagation, highlighting the hydrogen abstraction step.

WohlZiegler Start Reagents: NBS + Initiator (BPO) Init Initiation: Br• Radical Generation Start->Init Heat/hv Prop1 Propagation A: Benzylic H-Abstraction Init->Prop1 Br• attacks R-CH3 Inter Intermediate: Benzylic Radical Prop1->Inter - HBr Prop2 Propagation B: Br Transfer from Br2 Inter->Prop2 + Br2 (low conc) Prop2->Prop1 Chain Propagation Prod Product: Benzylic Bromide + Br• Prop2->Prod Cycle Repeats

Caption: Radical chain mechanism for the Wohl-Ziegler bromination. The cycle relies on a low, steady-state concentration of Br2 generated in situ.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to yield chiral (3,4-dimethylphenyl)(phenyl)methanol.

The Challenge of Stereocontrol

Standard reduction (NaBH4) yields a racemate. Because the steric bulk of a Phenyl group vs. a 3,4-Dimethylphenyl group is similar, standard CBS reductions often show poor enantiomeric excess (ee).

  • Solution: We employ a Ru(II)-TsDPEN (Noyori-Ikariya type) catalyst. The "bifunctional" mechanism utilizes the N-H of the ligand to direct the hydride transfer via hydrogen bonding, allowing for discrimination based on electronic differences and distal sterics.

Reagents & Conditions
  • Catalyst: RuCl (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat in FA/TEA.

  • Temperature: 28°C (Strict control required).

Step-by-Step Methodology
  • Catalyst Prep: In a Schlenk tube, weigh [RuCl2(p-cymene)]2 (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv). Add isopropanol and heat to 80°C for 1 hour to form the active orange precatalyst. Evaporate solvent to dryness.

  • Reaction Setup: Dissolve the 3,4-dimethylbenzophenone (1.0 equiv) in the FA/TEA mixture (concentration 1.0 M).

    • Note: Sparge the FA/TEA mixture with Argon for 20 mins prior to use. Oxygen degrades the Ruthenium hydride species.

  • Execution: Add the substrate solution to the catalyst residue under Argon flow.

  • Stirring: Stir at 28°C for 14–24 hours.

    • Monitoring: Monitor by HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10).

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with saturated NaHCO3 (to neutralize formic acid) and brine.

  • Data Analysis: Expect >95% conversion and >90% ee. The electron-rich nature of the dimethyl ring vs the unsubstituted ring aids the electronic discrimination by the catalyst.

Catalytic Cycle Visualization (DOT)

This diagram details the metal-ligand bifunctional mechanism, crucial for understanding how the stereochemistry is induced.

NoyoriATH PreCat Pre-Catalyst Ru-Cl Species Active Active Species Ru-Hydride (16e-) PreCat->Active HCOONHEt3 (-HCl, -CO2) TS Transition State 6-Membered Pericyclic Ring (Ru-H...C=O...H-N) Active->TS + Ketone Substrate Product Product Release Chiral Alcohol TS->Product Hydride Transfer Regen Regeneration Reaction with HCOOH Product->Regen Release Regen->Active - CO2

Caption: Metal-ligand bifunctional catalysis cycle. The amine proton (N-H) directs the ketone orientation, while the Ru-H delivers the hydride.

Troubleshooting & Expert Notes

IssueProbable CauseCorrective Action
Protocol A: Low Yield Old NBS (Yellow color)Recrystallize NBS from H2O. It should be white. Yellow indicates Br2 contamination which promotes ionic addition, not radical substitution.
Protocol A: Bis-bromination High local concentrationDilute reaction to 0.1 M. Add initiator in portions rather than all at once.
Protocol B: Low ee% Temperature fluctuationThe enantioselectivity of ATH is temperature-dependent. Ensure a constant thermostat at 28°C. Do not overheat.
Protocol B: No Reaction Oxygen poisoningThe Ru-H species is air-sensitive. Ensure strict degassing of the FA/TEA mixture.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Touge, T., et al. (2016).[4] Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones.[4][5] Journal of the American Chemical Society.[6]

  • Wohl-Ziegler Reaction Overview. Organic Chemistry Portal.

  • PubChem Compound Summary. (2025). 3,4-Dimethylbenzophenone (CID 75730).[7][8] National Library of Medicine.

  • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols.[9][10] Organic Letters.

Sources

In vitro assays involving 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Drug-Target Interactions using 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Introduction & Compound Overview

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a specialized Photoaffinity Probe (PAP) designed for mapping small molecule-protein interactions.[1][2][3] This compound integrates two critical functional domains:

  • 3,4-Dimethylbenzophenone Core: A widely used photoreactive moiety (photophore) that, upon UV irradiation (350–365 nm), forms a reactive triplet diradical capable of covalently cross-linking to nearby amino acid residues (preferentially Methionine, but also C-H bonds in general).[1][2][3]

  • 3'-Azetidinomethyl Group: A four-membered nitrogen heterocycle that serves dual functions—enhancing aqueous solubility and acting as a pharmacophore mimic for drugs containing basic amine motifs (e.g., azetidine-based JAK inhibitors or S1P receptor modulators).[1][2][3]

This guide details the protocols for using this probe to identify binding sites, validate target engagement, and map the ligand-binding pocket via Mass Spectrometry (MS).[1][2][3]

Chemical Properties & Handling

  • Molecular Weight: ~300–350 Da (Estimate based on structure).[2][3]

  • Solubility: Soluble in DMSO (Stock: 10–50 mM).[1][2][3] Limited solubility in pure water; requires dilution into buffer.[2][3]

  • Stability: Light Sensitive. The benzophenone moiety is stable in ambient room light for short periods but should be protected from direct sunlight and UV sources during storage.[1][2][3]

  • Storage: -20°C in amber vials, desiccated.

Assay Principles

The workflow follows a "Bind-Zap-Map" logic:

  • Equilibrium Binding: The probe is incubated with the target protein (or lysate) in the dark to establish non-covalent equilibrium.[1][2][3]

  • Photo-Activation (The "Zap"): Irradiation at 365 nm excites the benzophenone ketone to a triplet state (

    
    ).[1][2][3] This diradical abstracts a hydrogen atom from the protein backbone or side chain, followed by radical recombination to form a covalent C-C bond.[1][2][3]
    
  • Readout (The "Map"): The covalent complex is denatured and analyzed via LC-MS/MS to identify the specific amino acid residue modified by the probe.[1][2][3]

Protocol 1: "Dark" Binding Affinity Assessment

Objective: To verify that the probe binds the target with sufficient affinity prior to cross-linking.[1][2][3]

Materials:

  • Target Protein (Purified, e.g., 100 nM)

  • Fluorescent Tracer or Radioligand (known binder)[1][2][3]

  • 3'-Azetidinomethyl-3,4-dimethylbenzophenone (Titration series)[2][3]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Triton X-100)[1][2][3]

Procedure:

  • Preparation: Prepare a 10-point dose-response of the probe in DMSO (Start at 100 µM, 1:3 dilution).

  • Incubation: Mix Protein + Tracer + Probe in a 384-well black plate.

    • Note: Keep DMSO concentration constant (e.g., <1%).[2][3]

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the DARK (Cover plate with foil).

  • Readout: Measure Fluorescence Polarization (FP) or FRET.

  • Analysis: Fit data to a sigmoidal dose-response curve to determine the IC50/Ki.

    • Criterion: The probe should exhibit an affinity within 10-fold of the parent drug to be a valid surrogate.[1][2][3]

Protocol 2: Photo-Crosslinking & Competition Assay

Objective: To covalently label the target and demonstrate specificity.[1][2][3]

Experimental Design:

  • Sample A (Probe Only): Protein + Probe (10 µM).[1][2][3]

  • Sample B (Competition): Protein + Probe (10 µM) + Excess Parent Ligand (100 µM).

  • Sample C (UV Control): Protein + Probe (No UV irradiation).[1][2][3]

Step-by-Step Workflow:

  • Incubation (Pre-Photolysis):

    • Incubate samples in a clear-bottom 96-well plate or microcentrifuge tubes for 30 mins at RT in the dark.

    • Expert Insight: Benzophenones are hydrophobic.[1][2][3] Ensure the buffer contains no scavenger proteins (like BSA) unless they are the target.[1][2][3]

  • Irradiation (Photolysis):

    • Place samples on ice (to prevent thermal degradation).[2][3]

    • Irradiate using a 365 nm UV Lamp (e.g., Stratalinker or Handheld UV lamp at 4-6 cm distance).[1][2][3]

    • Duration: 30–60 minutes.[2][3]

    • Why this long? Benzophenone activation is reversible.[1][2][3] If the radical doesn't find a C-H bond, it relaxes back to the ground state and can be re-excited.[1][2][3] This "cycling" allows high labeling efficiency but requires longer exposure than Azides (which are single-shot).[1][2][3]

  • Quenching:

    • Add SDS-PAGE Loading Buffer (containing reducing agent like DTT) directly to the samples.[2][3]

    • Boil at 95°C for 5 minutes.

Protocol 3: Analysis via Mass Spectrometry (Bottom-Up Proteomics)

Objective: To identify the exact binding site (residue level).[1][2][3]

  • SDS-PAGE: Resolve samples A, B, and C on a 4-12% Bis-Tris gel.

  • In-Gel Digestion:

    • Excise the protein band corresponding to the target MW.[2][3]

    • Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin or Chymotrypsin (Benzophenones often label hydrophobic pockets where Chymotrypsin may be more effective).[1][2][3]

  • LC-MS/MS:

    • Inject peptides onto a C18 column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap).[1][2][3]

  • Data Search:

    • Set the "Probe Mass" as a Variable Modification on any amino acid.[2][3]

    • Calculation: Modification Mass = MW(Probe) - 2 Da (Loss of 2 Hydrogens during insertion).[1][2][3]

    • Validation: Look for the mass shift in Sample A that is absent or significantly reduced in Sample B (Competition).[2][3]

Data Visualization & Logic Flow

The following diagram illustrates the critical decision-making process during the assay.

G Start Start: Probe Synthesis & QC DarkBind Dark Binding Assay (Kd Determination) Start->DarkBind BindCheck Does it bind? DarkBind->BindCheck Setup Prepare Samples: 1. Probe Only 2. Probe + Competitor BindCheck->Setup Yes Fail_Bind Redesign Probe (Steric Clash?) BindCheck->Fail_Bind No Irradiate UV Irradiation (365 nm, 30-60 min, on Ice) Setup->Irradiate Analysis SDS-PAGE / MS Analysis Irradiate->Analysis ResultCheck Is Labeling Competable? Analysis->ResultCheck Success Valid Hit: Map Binding Site ResultCheck->Success Yes (>50% reduction) Fail_Spec Non-Specific Labeling (Optimize Buffer/Conc) ResultCheck->Fail_Spec No

Caption: Workflow for validating specific target engagement using the benzophenone probe.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Probe Concentration 1–10 µMKeep near

. Excess probe increases non-specific background.[2][3]
UV Wavelength 350–365 nmAvoids 254 nm, which damages protein structure and DNA.[1][2][3]
Irradiation Time 30–60 minsBenzophenones have low quantum yield; require repeated excitation cycles.[1][2][3]
Buffer Additives Avoid BSA/SerumExogenous proteins will scavenge the radical.[1][2][3]
Control 10x–100x CompetitorEssential to distinguish specific binding pocket vs. random surface labeling.[1][2]

References

  • Smith, E. & Collins, I. (2015).[1][2][3] Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Link

  • Dorman, G. & Prestwich, G.D. (1994).[1][2][3] Benzophenone photophores in biochemistry. Biochemistry. Link[2][3]

  • PubChem. 3,4-Dimethylbenzophenone (Compound Summary). National Library of Medicine.[2][3] Link

  • Rowland, M.M., et al. (2011).[1][2][3] In vivo chemical profiling of the small molecule-protein interactome. Nature Methods. Link

Sources

Experimental protocol for coupling azetidine to a benzophenone core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for Coupling Azetidine to a Benzophenone Core

Abstract

The integration of azetidine moieties into benzophenone scaffolds represents a high-value transformation in medicinal chemistry. Azetidines serve as superior bioisosteres for larger saturated heterocycles (pyrrolidine, piperidine), offering reduced lipophilicity (


) and improved metabolic stability while altering the vector of substituents. However, the inherent ring strain of azetidine (~25 kcal/mol) requires precise synthetic protocols to prevent ring-opening or polymerization. This guide details two validated methodologies for coupling azetidine to a benzophenone core: Nucleophilic Aromatic Substitution (

)
for electron-deficient substrates and Buchwald-Hartwig Cross-Coupling for unactivated systems.

Strategic Considerations & Retrosynthetic Logic

Before initiating synthesis, the electronic nature of the benzophenone core dictates the coupling strategy. The benzophenone scaffold contains a diaryl ketone; the carbonyl group is electron-withdrawing, activating the para- and ortho-positions toward nucleophilic attack.

  • Scenario A: Activated Core (

    
    ).  If the benzophenone bears a leaving group (F, Cl) in the para or ortho position relative to the carbonyl (or another EWG like 
    
    
    
    ,
    
    
    ), the reaction proceeds via
    
    
    . This is the preferred "green" route as it avoids heavy metals.
  • Scenario B: Unactivated Core (Pd-Catalysis). If the leaving group (Br, I, OTf) is meta to the carbonyl, or if the ring is electron-rich,

    
     is energetically inaccessible. Palladium-catalyzed Buchwald-Hartwig amination is required.
    
Decision Matrix: Coupling Strategy

decision_tree Start Benzophenone Substrate Analysis Pos Position of Leaving Group (LG)? Start->Pos ParaOrtho Para/Ortho to Carbonyl Pos->ParaOrtho Meta Meta to Carbonyl Pos->Meta CheckEWG Are there other EWGs? ParaOrtho->CheckEWG MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Meta->MethodB MethodA Method A: SNAr (Base-Promoted) CheckEWG->MethodA Yes (or LG=F) CheckEWG->MethodB No (or LG=Br/I)

Figure 1: Decision matrix for selecting the optimal azetidine coupling protocol.

Protocol A: Nucleophilic Aromatic Substitution ( )

This method exploits the electron-withdrawing nature of the benzophenone carbonyl to facilitate the displacement of a fluoride or chloride ion by the azetidine nitrogen.

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[1] The transition state is stabilized by the resonance of the carbonyl group.

Reagents & Materials:

  • Substrate: 4-Fluorobenzophenone (preferred over chloro due to higher electronegativity increasing

    
     electrophilicity in 
    
    
    
    ).
  • Nucleophile: Azetidine (free base or HCl salt).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMSO (dimethyl sulfoxide) or DMF (dimethylformamide). DMSO is superior for stabilizing the polar transition state.

Step-by-Step Protocol:

  • Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 4-fluorobenzophenone (1.0 equiv, e.g., 200 mg) in anhydrous DMSO (concentration 0.2 M).

  • Base Addition: Add

    
      (3.0 equiv). If using azetidine hydrochloride, increase base to 4.0 equiv.
    
    • Note: Grind

      
       to a fine powder to maximize surface area.
      
  • Nucleophile Addition: Add azetidine (1.2 – 1.5 equiv) via syringe.

    • Caution: Azetidine is volatile (bp 61-62 °C) and toxic. Handle in a fume hood.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[2] Look for the disappearance of the starting material (

      
       201) and formation of the product (
      
      
      
      238).
  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Azetidine derivatives are often more polar than the parent benzophenone.

Critical Control Point: Do not exceed 100 °C. Excessive heat can cause the azetidine ring to open via hydrolysis or polymerization, especially if water is present.

Protocol B: Buchwald-Hartwig Cross-Coupling

For unactivated substrates (e.g., 4-bromobenzophenone or meta-substituted analogs), palladium catalysis is required. The choice of ligand is critical to prevent


-hydride elimination and to accommodate the steric properties of the 4-membered ring.

Ligand Selection:

  • BINAP: Robust, general-purpose for primary/secondary amines.

  • XPhos / RuPhos: Superior for sterically hindered substrates or electron-rich aryl halides.

  • Avoid: Simple triphenylphosphine (

    
    ), which often leads to low yields with cyclic secondary amines.
    

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction tube with

    
      (2 mol%) and BINAP  (4-6 mol%). Add anhydrous Toluene  or 1,4-Dioxane  (2 mL) and stir at RT for 10 mins to form the active catalyst species.
    
  • Substrate Loading: Add 4-bromobenzophenone (1.0 equiv) and Sodium tert-butoxide (

    
    , 1.5 equiv).
    
    • Note:

      
       is moisture sensitive. Use fresh reagent.
      
  • Amine Addition: Add azetidine (1.2 equiv).

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (Argon/Nitrogen balloon) for 12–16 hours.

  • Work-up:

    • Cool to RT.

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2][5]

    • Concentrate the filtrate.[2]

  • Purification: Silica gel chromatography.

Mechanism & Workflow:

buchwald_cycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind + Azetidine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Pd-catalyzed arylation of azetidine.

Analytical Characterization

Verifying the integrity of the azetidine ring in the final product is crucial, as ring-opening or rearrangement to an allylamine is a potential side reaction.

Data Summary Table:

FeatureMethodExpected Observation
Ring Integrity 1H NMR Distinct multiplet at

3.8–4.2 ppm
(4H,

-protons) and quintet at

2.2–2.5 ppm
(2H,

-protons).
Connectivity 13C NMR Azetidine carbons typically appear at

50–55 ppm
(

) and

15–18 ppm
(

).
Purity LCMS Single peak; Mass = Benzophenone Core + 55.08 Da (Azetidine fragment) - 1.01 Da (H) - Leaving Group Mass.
Side Product LCMS/NMR Ring opening often results in a propylamine chain (signals shifted to aliphatic region, loss of quintet).

Troubleshooting & Optimization

  • Issue: Low Conversion in

    
    . 
    
    • Cause: Poor solubility or insufficient electrophilicity.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 100 °C. Ensure the benzophenone has a strong EWG (e.g., replace -Cl with -F).

  • Issue: Ring Opening (Hydrolysis).

    • Cause: Highly acidic work-up or excessive heat in aqueous media.

    • Solution: Keep work-up neutral (pH 7-8). Avoid using strong acids (HCl) to form salts unless done in anhydrous ether/dioxane at 0 °C.

  • Issue: Catalyst Poisoning (Buchwald).

    • Cause: Azetidine acting as a chelator or oxidation of phosphine ligand.

    • Solution: Increase catalyst loading to 5 mol%. Ensure strict oxygen-free conditions (freeze-pump-thaw solvents).

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412. Link

  • Buchwald-Hartwig Amination of Cyclic Amines

    • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Pd-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805-818. Link

  • Azetidine Synthesis and Stability

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[6] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Benzophenone as a Pharmacophore

    • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. Link

Sources

Application Note: Scalable Synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone via Weinreb Amide Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of unsymmetrical benzophenones containing basic heterocycles presents a dual challenge in process chemistry: controlling the regioselectivity of the carbonyl formation and managing the stability of the strained azetidine ring.

This protocol details a high-fidelity, scalable route for 3'-Azetidinomethyl-3,4-dimethylbenzophenone . Unlike traditional Friedel-Crafts acylations, which suffer from regioselectivity issues on electron-rich rings (3,4-dimethylphenyl) and potential Lewis-acid mediated ring opening of azetidines, this approach utilizes a Weinreb Amide (N-methoxy-N-methylamide) strategy.

Key Advantages of this Protocol:

  • Chemospecificity: The Weinreb amide prevents over-addition of the Grignard reagent, eliminating the formation of tertiary alcohol impurities common in acid chloride routes.

  • Safety: By installing the azetidine moiety via nucleophilic substitution prior to the final coupling, we avoid handling volatile, reactive benzylic halides in the final step.

  • Scalability: The workflow is designed for batch reactors with standard thermal management, avoiding cryogenic conditions below -20°C.

Retrosynthetic Analysis & Workflow

The synthetic logic disconnects the molecule at the carbonyl center, identifying two key fragments: the 3,4-dimethylphenyl nucleophile (Grignard) and the functionalized benzamide electrophile .

Graphviz Workflow Diagram

SynthesisWorkflow SM1 3-(Chloromethyl)benzoyl Chloride Inter1 Intermediate A: Weinreb Linker SM1->Inter1 Step 1: Amidation (DIPEA, DCM, 0°C) Weinreb Reagent: N,O-Dimethylhydroxylamine Weinreb->Inter1 Inter2 Intermediate B: Azetidinyl Amide Inter1->Inter2 Step 2: Substitution (K2CO3, MeCN, 60°C) Azetidine Reagent: Azetidine HCl Azetidine->Inter2 Target TARGET: 3'-Azetidinomethyl- 3,4-dimethylbenzophenone Inter2->Target Step 3: Coupling (THF, -10°C to RT) Grignard Reagent: 3,4-Dimethylphenyl MgBr Grignard->Target

Figure 1: Convergent synthesis workflow designed to maximize intermediate stability and minimize impurity carryover.

Detailed Experimental Protocols

Phase 1: Synthesis of the Weinreb Linker

Objective: Convert 3-(chloromethyl)benzoyl chloride into the stable N-methoxy-N-methyl-3-(chloromethyl)benzamide.

Rationale: The acid chloride is too reactive for direct coupling and prone to hydrolysis. The Weinreb amide serves as a "masked" ketone equivalent.

Protocol:

  • Setup: Charge a 5L reactor with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Dichloromethane (DCM) (10 vol). Cool to 0°C.[1]

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 equiv) dropwise over 30 mins, maintaining internal temperature < 5°C. Note: Exothermic.

  • Acylation: Add a solution of 3-(chloromethyl)benzoyl chloride (1.0 equiv) in DCM (2 vol) dropwise over 1 hour.

  • Reaction: Warm to 20°C and stir for 2 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Quench with 1M HCl (5 vol). Separate phases. Wash organic layer with Sat.[2][3] NaHCO3 (5 vol) and Brine (5 vol).

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

    • Checkpoint: Product is a pale yellow oil. Purity should be >95% to proceed.[4][5]

Phase 2: Azetidine Installation

Objective: Displace the benzylic chloride with azetidine.

Expert Insight: Azetidine is volatile (bp 62°C) and toxic. Using Azetidine Hydrochloride salt with an in situ base release is safer and more precise for stoichiometry than using the free base liquid.

Protocol:

  • Setup: Charge reactor with Intermediate A (1.0 equiv) and Acetonitrile (MeCN) (8 vol).

  • Reagent Charge: Add Potassium Carbonate (K2CO3) (3.0 equiv, granular, anhydrous) followed by Azetidine Hydrochloride (1.2 equiv).

  • Reaction: Heat to 60°C for 6-8 hours.

    • Mechanism:[3][6][7][8][9][10] K2CO3 slowly releases free azetidine, which attacks the benzylic carbon.

    • Control: Monitor for the disappearance of the benzylic chloride.

  • Filtration: Cool to 20°C. Filter off inorganic salts (KCl, excess K2CO3). Rinse cake with MeCN.

  • Purification: Concentrate filtrate. Dissolve residue in Ethyl Acetate (EtOAc).[2] Wash with water.[3][5][8]

    • Critical Step: The product is a base. Extraction into dilute citric acid (pH 4), washing the aqueous layer with ether (to remove non-basic impurities), and then basifying the aqueous layer (pH 10) and re-extracting into EtOAc provides high-purity material without chromatography.

Phase 3: Grignard Coupling (The "Assembly")

Objective: Couple the 3,4-dimethylphenyl anion with the Weinreb amide.

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried and the system is under N2/Ar atmosphere.

Protocol:

  • Grignard Preparation (if not commercial):

    • Activate Mg turnings (1.2 equiv) with Iodine crystal in dry THF.

    • Add 10% of 4-bromo-1,2-dimethylbenzene solution. Wait for initiation (exotherm/color change).

    • Add remaining bromide dropwise at reflux. Titrate to determine concentration (Target: ~1.0 M).

  • Coupling:

    • Dissolve Intermediate B (Azetidinyl Amide) (1.0 equiv) in dry THF (10 vol). Cool to -10°C.

    • Add Grignard Reagent (1.3 equiv) dropwise over 1 hour. Maintain temp < 0°C.

    • Mechanistic Note: The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate ring. This prevents the ketone from forming until hydrolysis, stopping double addition.[1]

  • Quench & Hydrolysis:

    • Pour reaction mixture into cold Sat. NH4Cl (10 vol).

    • Caution: Azetidine ring is strained. Avoid strong acids (pH < 2) and high temperatures during workup to prevent ring opening.

  • Isolation: Extract with EtOAc. Wash with Brine. Dry and concentrate.

  • Crystallization: Recrystallize from Isopropanol/Heptane if solid, or convert to HCl salt for stability.

Process Control & Data Summary

Critical Process Parameters (CPPs)
StepParameterRangeConsequence of Deviation
1 DIPEA Addition RateT < 5°CHigh temp causes hydrolysis of acid chloride.
2 K2CO3 Particle SizeGranular/PowderPowder reacts too fast (slurry thickness); Granular is preferred for flow.
3 Grignard Temp-10°C to 0°CT > 10°C risks competing attack on azetidine or Wurtz coupling.
3 Quench pH7 - 9pH < 3 risks azetidine ring opening (hydrolysis to aminopropanol).
Impurity Fate Mapping

ImpurityMap Impurity1 Impurity: Bis-alkylation (Tertiary Alcohol) Control1 Control: Weinreb Chelate (Prevents 2nd addition) Impurity1->Control1 Mitigated by Impurity2 Impurity: Ring Open (Amino-alcohol) Control2 Control: pH > 7 Workup (Preserves Ring) Impurity2->Control2 Mitigated by

Figure 2: Strategic mitigation of primary chemical risks.

References

  • Weinreb Amide Synthesis & Utility

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[11][12] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Source:

  • Grignard Addition to Weinreb Amides (Scale-Up)

    • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997, 339(6), 517–524.
    • Source:

  • Azetidine Handling & Nucleophilic Substitution

    • Siengalewicz, P., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." European Journal of Organic Chemistry, 2021.
    • Source:

  • Safety in Grignard Reagent Preparation

    • "Developing SOPs for Hazardous Chemical Manipulations: Grignard Reactions." ACS Division of Chemical Health and Safety.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: 3'-Azetidinomethyl-3,4-dimethylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis optimization of 3'-Azetidinomethyl-3,4-dimethylbenzophenone . This molecule combines a robust diaryl ketone core with a sensitive, strained azetidine ring. The synthesis is modular, typically involving a Friedel-Crafts acylation followed by a nucleophilic substitution.

The following guide focuses on the "Yield Killers" specific to this architecture: regio-isomerization during the acylation phase and ring-opening/polymerization during the azetidine installation.

Critical Alert: Stability & Handling

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses ~26 kcal/mol of ring strain. It is highly susceptible to acid-catalyzed ring opening (hydrolysis) to form 3-hydroxy/halo-propylamines. Do not expose the final product or azetidine intermediates to strong acids or high temperatures (>80°C).

  • Lewis Acid Quenching: Residual Aluminum Chloride (

    
    ) from Step 1 is the primary cause of failure in Step 2. It must be quantitatively removed.
    

Part 1: The Synthetic Workflow (Logic Map)

The following diagram outlines the optimized two-step pathway and the critical control points (CCPs) where yield is typically lost.

SynthesisWorkflow Start Start: o-Xylene + 3-(Chloromethyl)benzoyl chloride CCP1 CCP 1: Regiocontrol & Moisture Management Start->CCP1 Dry Solvents Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) Interm Intermediate: 3'-(Chloromethyl)-3,4-dimethylbenzophenone Step1->Interm Acid Wash (Remove AlCl3) CCP1->Step1 CCP2 CCP 2: Prevent Bis-Alkylation & Ring Opening Interm->CCP2 Slow Addition Step2 Step 2: N-Alkylation (Azetidine, DIPEA, ACN, 60°C) Product Target: 3'-Azetidinomethyl-3,4-dimethylbenzophenone Step2->Product Basic Workup CCP2->Step2

Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCP) for yield preservation.

Part 2: Troubleshooting Phase I (Friedel-Crafts Acylation)

Objective: Synthesize the 3'-(chloromethyl)-3,4-dimethylbenzophenone intermediate. Common Yield: 60-75% (Optimized: >85%)

The Issue: Low Yield or Isomer Mixtures

The reaction of o-xylene (1,2-dimethylbenzene) can yield mixtures of 3,4-dimethyl and 2,3-dimethyl isomers. Furthermore, the chloromethyl group on the benzoyl chloride is sensitive to harsh Lewis acids, potentially leading to polymerization (Friedel-Crafts alkylation side-reaction).

Protocol Optimization
  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Do not use Nitrobenzene (hard to remove) or Carbon Disulfide (safety).

  • Order of Addition (Critical):

    • Standard: Add Acid Chloride to

      
      , then add Arene.
      
    • Optimized for this substrate: Dissolve 3-(chloromethyl)benzoyl chloride and o-xylene in DCM first. Cool to -10°C . Add

      
      portion-wise  as a solid. This "reverse addition" minimizes the concentration of the active acylium ion relative to the xylene, reducing side reactions involving the chloromethyl group [1].
      
  • Temperature Control: Maintain <5°C during addition. Allow to warm to Room Temperature (20-25°C) only after addition is complete. Do not reflux unless conversion stalls.

FAQ: Phase I

Q: My product contains a high molecular weight impurity. What is it? A: It is likely the product of "self-alkylation." The chloromethyl group is also an electrophile. If the Lewis acid is too strong or temperature too high, the chloromethyl group reacts with another xylene molecule.

  • Fix: Keep T < 25°C. Ensure the benzoyl chloride quality is high (free of HCl).

Q: How do I ensure the intermediate is safe for the next step? A: You must remove all aluminum salts. Quench with ice-water/HCl. Wash the organic layer with 1M HCl (2x) , then Water , then Brine . Dry over


. Note: Do not use basic washes (NaOH) yet, as the benzyl chloride is susceptible to hydrolysis.

Part 3: Troubleshooting Phase II (Azetidine Installation)

Objective: Displacement of the chloride by azetidine. Common Yield: 30-50% (Optimized: >80%)

The Issue: The "Double-Kill" (Over-alkylation & Ring Opening)

Azetidine is a secondary amine. Once it reacts to form the product (a tertiary amine), the product is more nucleophilic than the starting material, leading to bis-alkylation (quaternary ammonium salts). Additionally, azetidine can polymerize if the reaction is too concentrated.

Optimization Data: Solvent & Base Screening
SolventBase (Equiv)TempYieldPrimary Side Product
DMF

(2.0)
80°C45%Hydrolysis (Benzyl alcohol) + Polymer
Acetonitrile (ACN) DIPEA (1.5) 60°C 88% None (Clean conversion)
DCMTEA (1.5)40°C60%Incomplete reaction (Too slow)
Ethanol

Reflux10%Ring Opening (Solvolysis)
Protocol Optimization
  • Base Selection: Use N,N-Diisopropylethylamine (DIPEA) . Unlike inorganic bases (

    
    ), DIPEA is soluble in organic solvents, providing a homogeneous reaction which is faster and cleaner for this specific transformation [2].
    
  • Stoichiometry: Use 1.2 to 1.5 equivalents of Azetidine . Do not use a large excess unless you can easily recover it.

  • Concentration: Run the reaction at 0.1 M to 0.2 M . High concentrations favor intermolecular polymerization.

Step-by-Step Guide for Step 2
  • Dissolve 3'-(chloromethyl)-3,4-dimethylbenzophenone (1.0 equiv) in anhydrous Acetonitrile (ACN) .

  • Add DIPEA (1.5 equiv).

  • Add Azetidine (1.2 equiv) dropwise at Room Temperature.

  • Heat to 50-60°C . Monitor by TLC/LCMS.[1]

    • Stop immediately upon consumption of starting material (usually 2-4 hours). Prolonged heating risks ring degradation.[1]

Part 4: Purification Strategy

The presence of the basic azetidine nitrogen allows for "Acid-Base Extraction," but it must be modified to protect the strained ring.

The "Cold-Acid" Extraction Method
  • Evaporate ACN (Acetonitrile) completely (it interferes with partitioning). Redissolve residue in Ethyl Acetate (EtOAc).

  • Extract with cold (0°C) 0.5 M Citric Acid (pH ~3-4).

    • Why Citric? It is milder than HCl. Strong mineral acids (HCl) can open the azetidine ring during extraction [3].

  • Wash the aqueous layer (containing the product salt) with EtOAc to remove non-basic impurities (unreacted benzyl chloride).

  • Basify the aqueous layer carefully with saturated

    
      (cold) until pH ~8-9.
    
  • Extract rapidly back into EtOAc or DCM.

  • Dry (

    
    ) and concentrate.
    
Chromatography (If required)

If acid extraction fails or degrades the product, use column chromatography.

  • Stationary Phase: Silica Gel.[1]

  • Modifier: You MUST add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc + 1% TEA).

  • Reason: Silica is slightly acidic. Without TEA, the azetidine will stick to the silica and degrade (streak) [4].

References

  • Friedel-Crafts Selectivity & Reversal: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Azetidine Alkylation Optimization: "Optimization of reaction conditions for azetidine formation." Frontiers in Chemistry, 2023.

  • Azetidine Ring Stability: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Medicinal Chemistry, 2021. (Details pH sensitivity of azetidines).

  • Purification of Basic Amines: "Technical Support Center: Azetidine Synthesis Protocols." BenchChem.[1][2][3] (Protocols for silica chromatography of sensitive amines).

Sources

Side reactions in the synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with the synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone . The content focuses on troubleshooting specific side reactions, optimizing selectivity, and ensuring the stability of the strained azetidine ring.

Topic: Troubleshooting Side Reactions & Impurity Management Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary & Synthetic Logic

The synthesis of 3'-Azetidinomethyl-3,4-dimethylbenzophenone presents a unique orthogonality challenge. You are constructing a molecule containing a robust, electron-rich 3,4-dimethylbenzophenone core alongside a sensitive, strained azetidine moiety.

The most frequent failure modes stem from two specific stages:

  • Regioselectivity Failure during the functionalization of the benzylic position (competition between the 3,4-dimethyl ring and the 3'-methyl group).

  • Azetidine Instability during the nucleophilic substitution step (ring-opening, polymerization, or over-alkylation).

This guide deconstructs these stages into troubleshooting modules.

Critical Pathway Analysis (Visualized)

The following diagram illustrates the "Selectivity Trap" in the precursor synthesis and the divergent impurity pathways during the azetidine coupling.

SynthesisPathways Start Precursor: 3,3',4-Trimethylbenzophenone DirectBr Direct Radical Bromination (NBS/AIBN) Start->DirectBr WrongIsomer IMPURITY A: Bromination on 3,4-Dimethyl Ring (Electron Rich) DirectBr->WrongIsomer Major Path (Electronic Preference) CorrectIsomer Target Intermediate: 3'-(Bromomethyl)- 3,4-dimethylbenzophenone DirectBr->CorrectIsomer Minor Path Coupling Nucleophilic Substitution (+ Azetidine) CorrectIsomer->Coupling Product TARGET: 3'-Azetidinomethyl- 3,4-dimethylbenzophenone Coupling->Product Controlled Conditions OverAlk IMPURITY B: Bis-alkylation (Quaternary Salt) Coupling->OverAlk Excess Halide RingOpen IMPURITY C: Ring Opening (Hydrolysis/Acid) Coupling->RingOpen Acidic Workup

Caption: Figure 1. The "Selectivity Trap" in radical bromination and downstream azetidine instability pathways.

Troubleshooting Guide: Side Reactions

Module A: Precursor Synthesis (The Selectivity Issue)

Issue: You are observing bromination on the 3,4-dimethyl ring instead of the desired 3'-methyl position.

Mechanism: Radical bromination is sensitive to electronic effects. The 3,4-dimethyl ring is more electron-rich (two electron-donating alkyl groups) than the 3'-methyl ring (one alkyl group). Consequently, the benzylic positions on the 3,4-ring are more reactive toward the electrophilic bromine radical.

Corrective Protocol: Do not use direct bromination of 3,3',4-trimethylbenzophenone. Instead, differentiate the rings before coupling or use a pre-functionalized linker.

StrategyMethodologyPros/Cons
Route 1 (Recommended) Friedel-Crafts with Ester: React o-xylene + 3-(methoxycarbonyl)benzoyl chloride.

Reduce ester to alcohol

Convert to Mesylate/Bromide.
Pros: 100% Regiocontrol.Cons: Requires selective reduction of ester over ketone (use Acetal protection or chemoselective boranes).
Route 2 (Alternative) Friedel-Crafts with Cyano: React o-xylene + 3-cyanobenzoyl chloride.

Pinner reaction or reduction to aldehyde

Reductive amination.
Pros: Avoids halogenation entirely.Cons: Reductive amination with azetidine can be sluggish.
Module B: Azetidine Coupling (Nucleophilic Substitution)

Issue: Low yield, formation of insoluble precipitates, or "gumming" during the reaction of the benzylic halide with azetidine.

Side Reaction 1: Over-Alkylation (Quaternary Ammonium Salt)
  • Observation: Formation of a polar, water-soluble solid (Bis-benzyl azetidinium salt).

  • Cause: The product (tertiary amine) is nucleophilic and competes with the starting azetidine for the alkyl halide.

  • Troubleshooting:

    • Stoichiometry: Use a significant excess of azetidine (2.5 – 3.0 equivalents). The excess acts as a base and ensures the statistical probability favors the primary attack.

    • Order of Addition: Add the benzylic halide solution slowly (dropwise) to the azetidine solution . This keeps the concentration of the alkylating agent low relative to the amine.

    • Solvent Switch: Use non-polar solvents (e.g., Toluene or DCM) where the quaternary salt might precipitate out, preventing further reaction, though homogeneous conditions (ACN/K2CO3) are usually preferred for kinetics.

Side Reaction 2: Azetidine Ring Opening (Polymerization/Hydrolysis)
  • Observation: Appearance of 3-halopropylamine derivatives or linear polymers (NMR signals: loss of characteristic 4-membered ring multiplet at

    
     2.0-2.4 ppm).
    
  • Cause: Azetidines are strained (approx. 26 kcal/mol strain energy). They are susceptible to ring opening by:

    • Nucleophiles: In the presence of strong nucleophiles (e.g., I-, OH-) and heat.

    • Acids: Protonation of the nitrogen activates the ring for nucleophilic attack (e.g., by chloride ions or water).

  • Troubleshooting:

    • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or inorganic K2CO3 . Avoid pyridine or nucleophilic amines.

    • Temperature Control: Keep the reaction temperature below 60°C . Azetidines often degrade at reflux in high-boiling solvents like DMF.

    • Leaving Group: If using a benzylic iodide (generated in situ via Finkelstein), be aware that Iodide is a good nucleophile that can open the ring. Use Bromide or Mesylate.

Detailed Experimental Protocols

Protocol 1: Optimized Coupling of Azetidine

Targeting: Minimization of Bis-alkylation and Ring Opening.

Reagents:

  • 3'-(Bromomethyl)-3,4-dimethylbenzophenone (1.0 eq)

  • Azetidine (3.0 eq) [Handle with care: Volatile & Toxic]

  • K2CO3 (Anhydrous, 2.0 eq)

  • Acetonitrile (ACN) [Dry, 10 volumes]

Step-by-Step:

  • Preparation: Charge ACN, K2CO3, and Azetidine into the reactor. Cool to 0°C.

  • Addition: Dissolve the benzylic bromide in ACN (5 volumes). Add this solution dropwise to the reactor over 1 hour, maintaining temperature < 10°C.

    • Why? High concentration of Azetidine relative to Bromide prevents the product from reacting again (Over-alkylation).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If reaction is slow, heat to max 40°C. Do not exceed 50°C to prevent ring opening.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure (keep bath < 40°C).

  • Purification: Partition residue between Ethyl Acetate and basic water (pH 9-10, NaHCO3/NaOH).

    • Critical: Do not use acid extraction (e.g., 1N HCl) to pull the amine into water. The acidic environment will open the azetidine ring within minutes.

Frequently Asked Questions (FAQs)

Q1: Can I use reductive amination instead of alkylation to avoid the halide issues? A: Yes, but with caveats. Reacting 3'-formyl-3,4-dimethylbenzophenone with azetidine and NaBH(OAc)3 is a viable route. However, azetidine is less nucleophilic than acyclic amines due to ring strain effects on the lone pair hybridisation. You may need a Lewis acid catalyst (Ti(OiPr)4), but ensure the Lewis acid doesn't catalyze ring opening.

Q2: Why do I see a "3-chloropropylamine" impurity in my final product? A: This is the classic signature of azetidine ring opening. It likely occurred during workup. Did you use HCl to make a salt?

  • Fix: If you need a salt form, use Oxalic acid or Fumaric acid in a non-aqueous solvent (ether/ethanol) to precipitate the salt gently. Avoid strong mineral acids (HCl, HBr) in aqueous media.

Q3: My Friedel-Crafts reaction gave a mixture of isomers. How do I separate them? A: If you synthesized the core via o-xylene + acid chloride, you likely have the 3,4-dimethyl (major) and 2,3-dimethyl (minor) isomers.

  • Separation: These are difficult to separate by flash chromatography. Recrystallization of the intermediate carboxylic acid (if using the ester route) or the benzophenone itself from Ethanol/Hexane is usually required to enrich the 3,4-isomer to >98% before proceeding.

References

  • Selectivity in Radical Halogenation

    • Mechanism:[1][2][3] The reactivity of benzylic positions is governed by the stability of the radical intermediate.[4] Tertiary/substituted benzylic radicals (3,4-dimethyl ring) form faster than secondary/less substituted ones.

    • Source: Master Organic Chemistry. "Selectivity In Free Radical Reactions: Bromination vs. Chlorination." Link

  • Azetidine Synthesis & Reactivity

    • Context: Methodologies for coupling azetidines and handling ring strain.[3][5][6]

    • Source: Couty, F., & Evano, G. (2006).[5] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

  • Friedel-Crafts Regioselectivity

    • Context: Acylation of o-xylene yields predominantly the 3,4-dimethyl isomer due to steric hindrance at the 3-position (ortho-meta vs para-meta directing effects).
    • Source: Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience. Link

  • Nucleophilic Substitution of Benzylic Halides

    • Context: SN2 vs SN1 pathways in benzylic systems and competition with hydrolysis.
    • Source: University of Calgary, Chemistry Dept. "Nucleophilic substitution of benzylic halides." Link

Sources

Overcoming solubility issues with 3'-Azetidinomethyl-3,4-dimethylbenzophenone in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the physicochemical challenges of working with 3'-Azetidinomethyl-3,4-dimethylbenzophenone , a compound characterized by a highly lipophilic benzophenone core coupled with a basic azetidine moiety.

Topic: Solubility Optimization & Aqueous Formulation Document ID: TS-AZT-BP-001 Last Updated: 2026-02-17

Executive Summary: The Chemical Challenge

3'-Azetidinomethyl-3,4-dimethylbenzophenone presents a classic "grease-ball with a handle" solubility profile.

  • The "Grease": The 3,4-dimethylbenzophenone core is aromatic, planar, and highly lipophilic (LogP > 3.5 estimated). It drives strong hydrophobic aggregation in water.

  • The "Handle": The azetidine ring is a strained, nitrogen-containing heterocycle.[1] It acts as a basic center (pKa ≈ 9.5–10.5 depending on substitution).

The Core Conflict: At neutral pH (7.4), the amine exists in equilibrium between its protonated (ionized) and neutral forms. The neutral form is virtually insoluble in water, leading to immediate precipitation or "crashing out" upon dilution from organic stocks.

The Solution: You must lock the nitrogen in its protonated (cationic) state or shield the lipophilic core using cosolvents.

Decision Matrix: Formulation Strategy

Before starting, determine your experimental constraints using this logic flow.

FormulationStrategy Start Start: Define Application ConcCheck Target Concentration? Start->ConcCheck HighConc High (> 1 mM) ConcCheck->HighConc Stock Prep LowConc Low (< 100 µM) ConcCheck->LowConc Assay Medium ProtocolB Protocol B: DMSO/Cosolvent Spike HighConc->ProtocolB Solubility Limit pHCheck Can you lower pH? LowConc->pHCheck YesAcid Yes (pH < 6.0) pHCheck->YesAcid Protonation NoNeutral No (Must be pH 7.4) pHCheck->NoNeutral Physiological ProtocolA Protocol A: Acidic Buffer Formulation YesAcid->ProtocolA NoNeutral->ProtocolB Standard ProtocolC Protocol C: Cyclodextrin Complex NoNeutral->ProtocolC Sensitive Cells

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration and pH requirements.

Detailed Protocols

Protocol A: Acidic Buffer Formulation (Highest Stability)

Best for: Chemical assays, binding studies, or short-term storage where physiological pH is not mandatory. Mechanism: Lowering the pH below the pKa ensures >99% of the molecules are positively charged (ammonium cation), significantly increasing water solubility.

  • Prepare a 100 mM Stock: Dissolve the solid compound in pure DMSO (Dimethyl sulfoxide). Do not use water yet.

  • Prepare the Diluent: Create a 50 mM Acetate or Citrate buffer adjusted to pH 5.0 .

  • The "Drop-wise" Dilution:

    • Place the buffer on a magnetic stirrer (rapid stirring).

    • Slowly add the DMSO stock to the vortex of the buffer.

    • Target: Final DMSO concentration < 1% (v/v).

  • Validation: Measure the pH of the final solution. If it drifted above 6.0, add dilute HCl dropwise.

Protocol B: The "Cosolvent Spike" (Standard for Cell Assays)

Best for: Cellular assays where pH 7.4 is required. Risk: Precipitation is kinetically delayed but thermodynamically inevitable. Use immediately.

  • Stock Preparation: 10–50 mM in DMSO.

  • Intermediate Dilution (Critical Step):

    • Dilute the stock 1:10 into Ethanol or PEG-400 . This "softens" the transition from pure organic to aqueous.

  • Final Dilution:

    • Add the Intermediate mix to your pre-warmed (37°C) media/buffer.

    • Max Concentration: Typically limited to 10–50 µM in neutral media.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or high-concentration neutral formulations. Mechanism: The hydrophobic benzophenone core enters the cyclodextrin cavity, shielding it from water.

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Method: Add the solid compound directly to the vehicle. Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter sterilize (0.22 µm). If the filter clogs, solubility was not achieved; reduce concentration.

Troubleshooting & FAQ

Q1: I diluted my DMSO stock into PBS (pH 7.4) and it turned cloudy immediately. Why?

A: This is "solvent shock." You shifted the environment from lipophilic (DMSO) to hydrophilic (PBS) instantly. At pH 7.4, the azetidine nitrogen is partially deprotonated (neutral), causing the hydrophobic benzophenone core to aggregate.

  • Fix: Use Protocol B (Intermediate dilution) or lower the pH of your PBS to 6.5 if your assay tolerates it.

Q2: Is the compound light-sensitive?

A: Yes. The benzophenone moiety is a well-known photo-initiator [1]. It absorbs UV light (approx. 250–360 nm) and forms reactive triplet states or ketyl radicals.

  • Action: Always handle solutions in amber vials or low-light conditions. Do not expose aqueous solutions to direct sunlight or UV sterilization lamps.

Q3: Can I sonicate the solution to dissolve the precipitate?

A: Sonicate only if you are using a cosolvent (DMSO/PEG) or cyclodextrin.

  • Warning: Do not sonicate acidic aqueous solutions of azetidines for extended periods (>1 hour) without cooling. While azetidines are more stable than aziridines, ring-opening hydrolysis can occur under high-energy/acidic conditions [2].

Q4: My cells are dying. Is it the compound or the solvent?

A: Check your final DMSO concentration.

  • Many cell lines tolerate up to 0.5% DMSO.

  • However, if you used Protocol A (Acidic), the pH shift might be the killer. Ensure your culture media has sufficient buffering capacity (HEPES/Bicarbonate) to neutralize the acidic spike, or wash cells after a short incubation.

Solubility Data Reference Table

Solvent / MediumSolubility Estimate (25°C)Comments
DMSO > 100 mMRecommended Stock Solvent.
Ethanol > 50 mMGood intermediate solvent.
Water (pH 7.0) < 10 µMPractically insoluble. High risk of precipitation.
Water (pH 4.0) > 1 mMHighly soluble due to protonation (Salt form).
PBS + 5% DMSO ~ 50 µMMetastable. Use within 30 mins.

References

  • Sciencemadness Wiki . (2022).[2] Benzophenone Properties and Photochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . (2025).[3] Azetidine Compound Summary: Stability and Reactivity. Retrieved from [Link]

  • Solubility of Things . (n.d.). Benzophenone Solubility Profile. Retrieved from [Link]

Sources

Technical Support Center: Handling & Stability of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

3'-Azetidinomethyl-3,4-dimethylbenzophenone (3-ADMBP) is a functionalized photo-affinity probe. Its utility relies on the photochemical reactivity of the benzophenone moiety.[1] Consequently, "stability under UV" is a misnomer; the molecule is designed to be unstable upon irradiation.

The Core Issue: The benzophenone core acts as a photon harvester, while the azetidine ring (a strained amine) acts as an intramolecular hydrogen donor. Under UV light (300–360 nm), this molecule undergoes intramolecular hydrogen abstraction , leading to rapid ring fragmentation or cyclization.

Key Directive: This compound must be handled as a strictly photosensitive material . Any exposure to ambient UV or high-intensity fluorescent light will result in irreversible degradation within minutes to hours.

Technical Deep Dive: Mechanism of Degradation

To troubleshoot stability issues, one must understand the photochemical cascade that occurs when 3-ADMBP is exposed to light.

The Degradation Pathway
  • Excitation: Upon absorbing a photon (

    
    ), the benzophenone moiety excites to the Singlet state (
    
    
    
    ) and rapidly undergoes Intersystem Crossing (ISC) to the Triplet state (
    
    
    ).
  • H-Abstraction: The

    
     state is an electrophilic diradical (
    
    
    
    ). It abstracts a hydrogen atom from the
    
    
    -carbon of the azetidine ring (the most labile hydrogen due to amine stabilization).
  • Radical Pair Formation: This generates a ketyl radical on the benzophenone and a carbon-centered radical on the azetidine.

  • Ring Collapse: The strain energy of the azetidine ring (~26 kcal/mol), combined with the radical character, leads to ring opening (fragmentation) or radical recombination, permanently destroying the molecule.

Visualization: Photochemical Degradation Pathway

degradation_pathway GS Ground State (3-ADMBP) Excitation UV Absorption (300-360 nm) GS->Excitation T1 Triplet State (T1) (n, π*) Excitation->T1 ISC (<1 ns) H_Abs Intramolecular H-Abstraction T1->H_Abs Rate Determining Radical Biradical Intermediate (Ketyl + Azetidinyl) H_Abs->Radical Product Degradation Products (Ring Open/Coupled) Radical->Product Fragmentation

Caption: Figure 1. The irreversible photochemical cascade of 3-ADMBP upon UV exposure.

Troubleshooting Guide & FAQs

Issue 1: The solution turned yellow/brown after sitting on the bench.
  • Diagnosis: Photoreduction has occurred.[1] The yellow color is characteristic of benzpinacol formation or oxidized amine byproducts.

  • Root Cause: Exposure to ambient laboratory lighting (fluorescent tubes emit trace UV) or sunlight.

  • Corrective Action:

    • Discard the solution.

    • Future Prevention: Wrap all glassware in aluminum foil or use amberized glassware (low-actinic glass). Work under red or yellow safety lights (cutoff >500 nm).

Issue 2: LC-MS shows a mass shift of +16 Da or +32 Da.
  • Diagnosis: Photo-oxidation.[2]

  • Root Cause: The triplet state of benzophenone can sensitize singlet oxygen (

    
    ) if dissolved oxygen is present, or the azetidine nitrogen has oxidized to an N-oxide.
    
  • Corrective Action:

    • Degas solvents using Argon sparging (15 mins) or freeze-pump-thaw cycles before dissolving the solid.

    • Store under an inert atmosphere (

      
       or 
      
      
      
      ).
Issue 3: Loss of biological activity in photo-affinity labeling experiments.
  • Diagnosis: Premature "suicide" of the probe.

  • Root Cause: The probe reacted with itself (intramolecular abstraction) before it could bind to the target protein.

  • Corrective Action:

    • Solvent Switch: Avoid H-donor solvents (like Isopropanol or THF) which compete for the triplet state. Use Acetonitrile (MeCN) or Water/Buffer (if soluble).

    • Concentration: Work at lower concentrations to minimize intermolecular side reactions, though intramolecular degradation is concentration-independent.

Standard Operating Procedures (SOPs)

Protocol A: Safe Handling & Storage
ParameterSpecificationReason
Lighting Red/Yellow Safety Light Blocks wavelengths <500nm that excite the Benzophenone.
Container Amber Glass / Foil-Wrapped Physical barrier to UV photons.
Temperature -20°C (Solid) Slows thermal oxidation; prevents hydrolysis of the strained ring.
Solvent Acetonitrile / DMSO Aprotic solvents minimize H-abstraction competition.
Shelf Life < 24 Hours (Solution) Azetidines are hydrolytically unstable; prepare fresh.
Protocol B: Quality Control (QC) Workflow

Use this logic flow to verify compound integrity before critical experiments.

qc_workflow Start Start: QC Check Visual Visual Inspection: Is it Yellow? Start->Visual Discard DISCARD (Photodegraded) Visual->Discard Yes UVSpec UV-Vis Spectrum (Dilute in MeCN) Visual->UVSpec No (White/Clear) CheckAbs Check Absorbance: Peak at ~250-260nm? Valley at ~300nm? UVSpec->CheckAbs CheckAbs->Discard Distorted/Shifted HPLC Run HPLC-MS (Dark Conditions) CheckAbs->HPLC Normal Profile Purity Purity > 95%? HPLC->Purity Purity->Discard No Proceed PROCEED with Experiment Purity->Proceed Yes

Caption: Figure 2. Decision tree for validating 3-ADMBP integrity prior to use.

References & Authoritative Grounding

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (The definitive text on the

    
     triplet state and hydrogen abstraction mechanisms).
    
  • Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction by Amines. Chemical Reviews, 73(2), 141–161. Link (Establishes the mechanism of Benzophenone interacting with amines).

  • Padwa, A. (1976). Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews. (Discusses the stability and ring-opening tendencies of strained nitrogen heterocycles under irradiation).

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link (Review of benzophenone usage in photo-affinity labeling and the associated stability challenges).

Disclaimer: This guide assumes the user is trained in the handling of hazardous organic chemicals. Always consult the specific SDS for 3,4-dimethylbenzophenone derivatives for toxicity data (H315, H319, H335).

Sources

Technical Support Center: Azetidine Alkylation & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket: #AZT-004 | Topic: Reaction Optimization

Welcome to the Azetidine Technical Support Center. This guide is structured to address the unique challenges of working with 4-membered nitrogen heterocycles. Unlike pyrrolidines or piperidines, azetidines possess significant ring strain (~25 kcal/mol), making them prone to ring-opening polymerization (ROP) and hydrolysis if mishandled.[1]

Part 1: Critical Handling & Stability Protocols

Before attempting alkylation, you must stabilize the core. Most failures occur not during the reaction, but during reagent preparation or workup.

The "Volatile Free Base" Trap

Issue: Azetidine free base (b.p. ~61°C) is highly volatile and difficult to dose accurately. Standard: Always store and weigh azetidines as HCl or TFA salts . Protocol: Generate the free base in situ or immediately prior to use. Do not store the free base.

The Acid Sensitivity Rule

Mechanism: Protonation of the azetidine nitrogen activates the C2/C4 carbons for nucleophilic attack (Ring Opening). Rule: Maintain reaction pH


 7.0. Avoid strong Lewis acids unless the nitrogen is electron-deficient (e.g., sulfonamide/amide).
DOT Visualization: Stability & Failure Modes

The following diagram illustrates the critical stability window for azetidines.

AzetidineStability Azetidine Azetidine Core (Strained) Protonated Activated Azetidinium (Highly Reactive) Azetidine->Protonated Protonation Stable Stable N-Alkylated Product Azetidine->Stable Base/Neutral Conditions Acid Strong Acid / Lewis Acid (pH < 5) Heat High Heat (>100°C) ROP Polymerization (Insoluble Gum) Heat->ROP Thermal Stress Nu Strong Nucleophile (in acidic media) Protonated->ROP + Azetidine Monomer RingOpen Ring Opening (Linear Amine) Protonated->RingOpen + Nucleophile

Caption: Failure Mode Analysis. The red paths indicate the high risk of Ring Opening Polymerization (ROP) under acidic conditions, distinct from the desired stable pathway (green).

Part 2: Optimization Protocols (Methodologies)

Select your workflow based on your electrophile.

Workflow A: Standard N-Alkylation ( )

Best for: Primary alkyl halides, benzyl bromides.

The Challenge: Over-alkylation (quaternization) and polymerization of the free base.

Optimized Protocol:

  • Solvent: Acetonitrile (ACN) or DMF. Avoid nucleophilic solvents (alcohols) if heating is required.

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why? The "Cesium Effect" improves solubility and reactivity compared to

      
      , allowing milder temperatures.
      
  • Stoichiometry: Use 1.0 equiv Azetidine HCl : 1.1 equiv Electrophile : 3.0 equiv Base.

  • Execution:

    • Suspend Azetidine HCl and Base in solvent. Stir 15 min at RT to release free base.

    • Add electrophile dropwise at 0°C (if reactive) or RT.

    • Monitor by LCMS.[1] Stop immediately upon consumption of starting material to prevent quaternization.

Workflow B: Reductive Amination

Best for: Aldehydes/Ketones.[2] Avoids handling volatile free bases.

The Challenge: Azetidine HCl is acidic. Adding it directly to an aldehyde + reducing agent often lowers the pH enough to trigger ring opening or inhibit imine formation.

Optimized Protocol:

  • Buffer: Use a pre-complexed system or neutralize in situ.

  • Reagents: Sodium Triacetoxyborohydride (

    
    ) is preferred over 
    
    
    
    (toxic) or
    
    
    (too strong/basic).
  • Step-by-Step:

    • Step 1 (Imine Formation): Dissolve Aldehyde (1.0 equiv) and Azetidine HCl (1.2 equiv) in DCE (Dichloroethane) or DCM.

    • Step 2 (Neutralization - CRITICAL): Add Triethylamine (TEA) (1.2 equiv). Stir for 30 mins. Note: The solution must be near neutral pH.

    • Step 3 (Reduction): Add

      
       (1.5 equiv). Stir at RT.
      
    • Step 4 (Quench): Quench with sat.

      
      . Do not  use strong acid to work up.[1]
      
Workflow C: Buchwald-Hartwig Cross-Coupling

Best for: Aryl Halides (C-N bond formation).

The Challenge:


-hydride elimination is less likely in azetidines (strained double bond formation), but Pd-catalyst poisoning by the strained ring is possible.

Ligand Selection Table:

LigandSubstrate ClassConditions
BINAP General Aryl Bromides

,

, Toluene, 80°C
XPhos / RuPhos Sterically Hindered / Electron-PoorPd-precatalyst Gen 3/4, NaOtBu, THF/Dioxane
BrettPhos Primary Amines (if 3-aminoazetidine)Mild base (

), tBuOH/H2O

DOT Visualization: Method Selection Tree

MethodSelection Start Target: N-Functionalized Azetidine Electrophile Identify Electrophile Start->Electrophile AlkylHalide Alkyl Halide (R-X) Electrophile->AlkylHalide Carbonyl Aldehyde/Ketone (R=O) Electrophile->Carbonyl ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide SN2 Method: SN2 Alkylation Base: Cs2CO3 Solvent: ACN AlkylHalide->SN2 RedAm Method: Reductive Amination Reagent: STAB + TEA Solvent: DCE Carbonyl->RedAm Buchwald Method: Buchwald-Hartwig Cat: Pd-RuPhos/BINAP Base: NaOtBu ArylHalide->Buchwald

Caption: Decision Matrix for selecting the optimal synthetic pathway based on electrophile type.

Part 3: Troubleshooting & FAQs

Q1: My reaction turned into an insoluble white gum/solid. What happened?

Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (ROP) . Cause:

  • Trace acid was present (e.g., from the HCl salt not being fully neutralized).

  • Concentration was too high (intermolecular attack favored).

  • Temperature was too high. Fix:

  • Dilution: Run the reaction at 0.05 M - 0.1 M.

  • Base Check: Ensure you have at least 2.5 - 3.0 equiv of base relative to the Azetidine HCl salt.

  • Temperature: Do not exceed 80°C unless absolutely necessary.

Q2: I see the product mass by LCMS, but I lose it during workup/concentration.

Diagnosis: Volatility or Aqueous Solubility. Cause: Small alkyl-azetidines (e.g., N-ethyl, N-isopropyl) are often volatile oils or highly water-soluble. Fix:

  • Extraction: Saturate the aqueous layer with NaCl (brine) or solid NaCl before extracting with DCM (3x).

  • Salt Formation: Do not concentrate to dryness as a free base. Add 1M HCl in ether/dioxane to the organic layer before concentration to isolate the non-volatile HCl salt.

Q3: My Buchwald coupling yields are <20%.

Diagnosis: Catalyst deactivation or steric clash. Fix:

  • Pre-catalysts: Switch from

    
     + Ligand to Palladacycle Pre-catalysts  (e.g., XPhos Pd G4). These activate rapidly and prevent induction period decomposition.
    
  • Base: If using

    
    , ensure your substrate isn't base-sensitive. Try 
    
    
    
    in Dioxane at 90°C.
  • Degassing: Azetidines can coordinate Pd; oxygen exacerbates catalyst death. Sparge solvents with Argon for 15 mins.

Part 4: References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. Link

  • Soda, Y., et al. (2018). Palladium-Catalyzed Intermolecular C(sp3)–H Amidation.[4] (Regarding stability of azetidine intermediates). Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Azetidine Synthesis Protocols and Stability Data.[5][6]Link

Disclaimer: These protocols are guidelines based on general chemical principles and literature precedents. Always perform a safety assessment (MSDS review) before handling strained heterocycles.

Sources

Troubleshooting 3'-Azetidinomethyl-3,4-dimethylbenzophenone crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Executive Summary

Welcome to the technical support hub for 3'-Azetidinomethyl-3,4-dimethylbenzophenone (hereafter referred to as Az-DMBP ).

This molecule presents a unique "Janus-faced" physicochemical profile: a highly lipophilic, flexible benzophenone core coupled with a strained, basic azetidine ring. This combination frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than spontaneous nucleation. Furthermore, the thermodynamic instability of the azetidine ring requires specific thermal handling to prevent degradation.

This guide provides autonomous, field-proven protocols to overcome these specific isolation challenges.

Part 1: The "Oiling Out" Crisis (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky or deposits a viscous gum/oil at the bottom of the flask, rather than forming discrete crystals.

Root Cause: The metastable zone width (MSZW) is narrow. The molecule has a low melting point (likely <60°C due to the flexible methylene linker and alkyl groups) and high conformational freedom. High supersaturation drives the system into a spinodal decomposition region (oil phase) before it hits the nucleation boundary.

Troubleshooting Protocol: The "Dual-Temperature" Oscillation

Do not simply cool the oil. You must thermodynamically force the oil to re-dissolve and then nucleate at a lower supersaturation.

Step-by-Step Workflow:

  • Re-dissolution: Heat the mixture until the oil phase completely re-dissolves. If it does not, add small aliquots of the "good" solvent (e.g., Ethanol or Isopropanol) until homogeneous.

  • Cloud Point Determination: Cool slowly (0.5°C/min). Note the exact temperature where turbidity (first oil drop) appears (

    
    ).
    
  • The Hold: Re-heat to

    
    . The solution should be clear.
    
  • Seeding: Add seed crystals (0.5 wt%) at this elevated temperature.

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce localized high-energy nucleation sites.

  • Isothermal Aging: Hold the temperature constant for 2–4 hours. You need the seeds to grow, not new nuclei to form.

  • Slow Cooling: Once a crystal bed is visible, cool at 0.1°C/min to room temperature.

Data Table: Recommended Solvent Systems for Az-DMBP

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20⭐⭐⭐ (High)Best for free base. Water acts as anti-solvent. High risk of oiling if water added too fast.
IPA / Heptane 60:40⭐⭐ (Med)Good for removing non-polar impurities. Heptane reduces solubility gradually.
Ethyl Acetate / Hexane 50:50⭐ (Low)Often leads to oiling due to rapid solubility drop. Use only if alcohol systems fail.
MTBE (Pure) N/A⭐⭐ (Med)Excellent for evaporative crystallization at low temperatures (4°C).

Part 2: Chemical Stability & Salt Formation

Symptom: The product darkens (yellow/brown) during crystallization, or NMR shows new multiplets in the aliphatic region (ring opening).

Root Cause: The azetidine ring is highly strained (~26 kcal/mol strain energy). Prolonged heating (>80°C) or exposure to strong Lewis acids can trigger ring opening or polymerization.

Strategic Pivot: Salt Formation If the free base remains an oil, convert the amine to a crystalline salt. This disrupts the crystal lattice energy landscape, often raising the melting point significantly.

Protocol: Oxalate Salt Screen (Preferred over HCl) Why Oxalate? HCl salts of azetidines can be hygroscopic. Oxalic acid often forms stable, non-hygroscopic crystalline lattices with tertiary amines.

  • Dissolve 1.0 eq of Az-DMBP oil in minimal Acetone or EtOAc.

  • Dissolve 1.05 eq of Anhydrous Oxalic Acid in Acetone.

  • Add the acid solution dropwise to the base solution at Room Temperature (RT).

  • Observation: A white precipitate should form immediately.

  • Recrystallization: Isolate the solid and recrystallize from Methanol/EtOH to remove excess acid.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for processing the reaction mixture.

AzDMBP_Troubleshooting Start Crude Reaction Mixture (Az-DMBP) CheckPurity Check Purity (TLC/HPLC) >85%? Start->CheckPurity FlashCol Perform Flash Chromatography (DCM/MeOH/NH3) CheckPurity->FlashCol No SolventSelect Solvent Selection (Try EtOH/H2O) CheckPurity->SolventSelect Yes FlashCol->SolventSelect Cooling Cool to 0-5°C SolventSelect->Cooling Result Outcome? Cooling->Result Crystals Success: Filter & Dry (<40°C) Result->Crystals Solid Oil Failure: Oiling Out (LLPS) Result->Oil Liquid/Gum Remedy Remedy: Re-heat to T_cloud + 5°C Add Seeds Isothermal Hold Oil->Remedy SaltScreen Alternative: Form Oxalate Salt Oil->SaltScreen Persistent Oil Remedy->Crystals SaltScreen->Crystals

Caption: Logic flow for isolating Az-DMBP, prioritizing thermal cycling for oiling issues and salt formation for persistent amorphous phases.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crystals are turning pink/brown upon drying. What is happening? A: This indicates oxidation or photo-degradation.[1] Benzophenone derivatives are photo-active (ketyl radical formation).

  • Fix: Dry the crystals in a vacuum oven at ambient temperature (25°C) in the dark. Wrap flasks in aluminum foil during crystallization.

Q2: Can I use Chlorinated solvents (DCM/Chloroform)? A: Avoid them for crystallization. While Az-DMBP is highly soluble in DCM, the high solubility makes yield recovery poor. Furthermore, azetidines can react with DCM over long periods (quaternization) to form chloromethyl ammonium salts, an impurity that is difficult to remove.

Q3: The melting point is lower than expected (e.g., 45°C vs 60°C). Is it impure? A: Not necessarily. Benzophenone derivatives often exhibit polymorphism . You may have isolated a metastable kinetically controlled polymorph.

  • Verification: Run a DSC (Differential Scanning Calorimetry). If you see a small endotherm followed by an exotherm (recrystallization) and a higher melting endotherm, you have a polymorph. Annealing the solid at 40°C may convert it to the stable form.

References

  • BenchChem. (2025).[1][2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from

  • Sigma-Aldrich. (n.d.). 4'-azetidinomethyl-3-chlorobenzophenone Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2025). 3,4-Dimethylbenzophenone | C15H14O | CID 75730.[3] PubChem.[3] Retrieved from

  • PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

Sources

Removal of impurities from 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Stability Protocols

Document ID: TSC-AZT-BP-004 Role: Senior Application Scientist[1][2]

Executive Summary: The "Dual-Nature" Challenge

Welcome to the technical support hub for 3'-Azetidinomethyl-3,4-dimethylbenzophenone . As researchers, you are likely facing a specific purification bottleneck derived from the contradictory nature of this molecule. You have a highly lipophilic benzophenone core (requiring non-polar solvents) tethered to a highly polar, basic, and strained azetidine ring (requiring polar/basic conditions).

This guide addresses the three most common support tickets we receive:

  • "My product decomposed during acid-base extraction." (Azetidine Ring Opening)

  • "The compound streaks/tails on silica gel." (Silanol Interactions)[2]

  • "I cannot remove the halogenated precursor." (Solubility Overlap)

Module 1: Chemical Stability & Handling

Issue: The "Silent Killer" (Ring Opening)

Symptom: You performed a standard 1N HCl extraction to remove non-basic impurities. The NMR shows a loss of the characteristic azetidine multiplets (approx.


 3.2–3.5 ppm) and the appearance of broad aliphatic signals. Mass spec shows a +18 Da shift (hydration).[2]

Diagnosis: Acid-Catalyzed Hydrolysis. The azetidine ring has a strain energy of ~25 kcal/mol.[2][3] While azetidines are generally more stable than aziridines, they are susceptible to nucleophilic attack (by water) when the nitrogen is protonated, leading to the ring-opened amino-alcohol impurity (Impurity B).[1]

Protocol: The "Cold-Fast" Mild Acid Wash Do not use strong mineral acids (HCl, H₂SO₄) if you can avoid them.[1] Use this modified buffer protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (Avoid DCM if possible; EtOAc suppresses emulsions).[2]

  • The Acid Choice: Use 0.5 M Citric Acid or Tartaric Acid (pH ~3–4).[2]

  • Temperature Control: Chill both the organic phase and the acid solution to 0°C–4°C (Ice bath).

  • Execution:

    • Combine phases and shake vigorously for < 60 seconds .

    • Separate phases immediately.[2][4]

    • Note: The protonated azetidine is stable at low temperature for short durations, but hydrolysis kinetics accelerate rapidly at RT.

  • Neutralization: Immediately drain the aqueous layer into a pre-chilled vessel containing excess Sat. NaHCO₃ .[2]

Visualizing the Risk: Degradation Pathway

The following diagram illustrates why the "Cold-Fast" technique is non-negotiable.

AzetidineDegradation Fig 1. Acid-Catalyzed Ring Opening Mechanism of Azetidinyl Systems Start Intact Azetidine (Target) Protonation Protonated Species (Activated Strain) Start->Protonation Acid (H+) Attack Nucleophilic Attack (H2O / Cl-) Protonation->Attack Slow at 0°C Fast at 25°C End Ring-Opened Impurity (Amino-Alcohol) Attack->End Irreversible

Module 2: Chromatographic Purification

Issue: Severe Tailing on Silica Gel

Symptom: The compound elutes as a broad streak from


 0.5 down to 0.1, contaminating all other fractions.

Diagnosis: Silanol Interaction. The basic azetidine nitrogen interacts strongly with the acidic silanol groups (


) on the silica surface. Standard MeOH/DCM gradients are often insufficient to break this interaction without using excessive polarity that co-elutes impurities.[2]

Troubleshooting Guide: The "Amine-Modified" Approach

MethodMobile Phase CompositionProsCons
Standard (Fail) DCM / MeOH (95:5)SimpleSevere tailing; poor recovery.[2]
The "Modifier" DCM / MeOH / Et₃N (1%) Suppresses silanolsEt₃N is hard to remove; requires high vac drying.[2]
The "Ammonia" DCM / 7N NH₃ in MeOH (95:5)Excellent peak shapeAmmonia is volatile; retention times drift.[2]
The "Gold Standard" Amine-Functionalized Silica (e.g., KP-NH)Hexane / EtOAcBest separation ; no basic additives needed in solvent.[1][2]

Recommended Protocol (Amine-Functionalized Silica): If available, use an amine-bonded silica cartridge (e.g., Biotage KP-NH or equivalent).[1][2]

  • Solvent A: Hexane (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc) or TBME.[2]

  • Gradient: 0% to 50% B over 12 Column Volumes (CV).

    • Why? The benzophenone core is lipophilic.[2] On amine-silica, the surface is basic, repelling the azetidine and allowing it to elute purely based on the lipophilicity of the benzophenone.

Module 3: Removing the Halogenated Precursor

Issue: Persistence of 3'-Chloromethyl-3,4-dimethylbenzophenone

Symptom: You see a small impurity spot just above your product on TLC, or a peak at RRT 1.1 in HPLC.[1][2] This is the unreacted alkyl halide precursor.[2]

Diagnosis: Incomplete Alkylation. The precursor is neutral and lipophilic.[2] It tracks with the product in standard chromatography.[2]

Solution: Chemical Scavenging (The "Catch & Release" Alternative) Since the impurity is an electrophile (alkyl halide) and your product is a nucleophile (amine), you can use a solid-supported scavenger .

  • Reagent: Thiol-Silica or Amine-Silica scavenger resin.[1][2]

  • Workflow:

    • Dissolve crude in EtOAc.[2]

    • Add Mercaptopropyl-functionalized silica (0.2 equiv relative to starting material).[1][2]

    • Stir at 40°C for 1 hour.

    • Mechanism:[2][3][5][6][7] The thiol reacts with the residual alkyl halide precursor much faster than the bulky azetidine product does.

    • Filter off the solid resin.[2] The filtrate contains your purified amine.[2]

FAQ: Frequently Asked Questions

Q1: Can I recrystallize this compound? A: Yes, but it is tricky. The benzophenone wants to crystallize, but the azetidine disrupts the lattice.

  • Try: Dissolve in minimal hot Isopropyl Alcohol (IPA) . Add n-Heptane dropwise until cloudy.[1][2] Cool slowly.

  • Warning: Do not use acetone; azetidines can react with ketones over long periods (Schiff base/aminal formation), though the benzophenone steric bulk usually protects it.

Q2: My LC-MS shows a peak at M+16. Is it an impurity? A: This is likely the N-Oxide .[2] Azetidines are tertiary amines and oxidize easily in air, especially in solution.

  • Prevention:[2] Store the solid under Argon/Nitrogen.[2]

  • Removal: Wash the organic layer with mild reducing agent (e.g., aqueous sodium metabisulfite) during workup, though chromatography is usually required.

Q3: Why is the 3,4-dimethyl pattern significant for purification? A: The two methyl groups on the benzophenone ring increase lipophilicity significantly compared to unsubstituted benzophenone. This makes the molecule "greasy."[2] You may need to use Heptane/EtOAc instead of Hexane/EtOAc to ensure full solubility during loading onto columns.[2]

Visual Workflow: Purification Decision Matrix

PurificationLogic Fig 2. Decision Matrix for Chromatographic Purification Start Crude Mixture (Azetidine + Impurities) CheckTLC Check TLC (DCM/MeOH 9:1) Start->CheckTLC Tailing Does Product Tail? CheckTLC->Tailing MethodA Use Amine-Silica (KP-NH) Hexane/EtOAc Gradient Tailing->MethodA Yes (Severe) MethodB Add 1% Et3N to Mobile Phase Standard Silica Tailing->MethodB No (Minor) CheckHalide Halide Precursor Present? MethodA->CheckHalide MethodB->CheckHalide Scavenge Add Thiol-Silica Scavenger Filter -> Evaporate CheckHalide->Scavenge Yes Final Pure 3'-Azetidinomethyl- 3,4-dimethylbenzophenone CheckHalide->Final No Scavenge->Final

References

  • Azetidine Synthesis & Stability

    • Couty, F., & Evano, G. (2006).[1][8] Synthesis of azetidines and their application in organic synthesis. Organic Preparations and Procedures International. Link[1]

    • Note: Defines the ring strain (~25 kcal/mol)
  • Amine Purification on Silica

    • Biotage Application Note.[2][9] (2023).[2][10][11] When should amine-bonded columns be used for purification?Link

    • Note: Validates the use of KP-NH silica to prevent tailing of basic heterocycles.
  • Benzophenone Chemistry

    • LGC Standards. (2025).[2] Pharmaceutical impurity profiling & custom synthesis. Link

    • Note: General reference for benzophenone impurity profiling and stability.
  • General Workup of Amines

    • University of Rochester.[2] (n.d.). Workup for Removing Amines. Link

    • Note: Provides standard protocols for acid-base extraction and troubleshooting emulsions.

Sources

Validation & Comparative

Comparison of 3'-Azetidinomethyl-3,4-dimethylbenzophenone with other benzophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS: 898771-77-2) represents a specialized subclass of benzophenone derivatives that integrates a sterically modulated chromophore (3,4-dimethylbenzophenone) with a strained cyclic amine (azetidine). Unlike standard benzophenone (BP) which functions purely as a Type II photoinitiator requiring an external co-initiator, this molecule incorporates the amine synergist directly into its scaffold.

This guide compares its performance against industry standards like Unmodified Benzophenone , 4-Benzoylphenylalanine (Bpa) , and Michler’s Ketone . It is designed for researchers in photopharmacology , proteomics (photoaffinity labeling) , and polymer chemistry .

Part 1: Chemical Architecture & Mechanistic Advantage

Structural Analysis

The molecule consists of three critical functional domains:

  • Benzophenone Core: The triplet-state generator responsible for hydrogen abstraction.

  • 3,4-Dimethyl Substitution: Provides steric protection to the carbonyl group, potentially reducing non-specific quenching while tuning the solubility profile (increased lipophilicity).

  • 3'-Azetidinomethyl Moiety: A four-membered nitrogen heterocycle linked via a methylene bridge.

    • Advantage:[1][2][3][4] Azetidines possess distinct basicity (

      
       ~10-11) and metabolic stability profiles compared to open-chain amines (e.g., diethylamine) or larger rings (piperidine). In photo-labeling, this creates a unique "chemical handle" for binding site exploration.
      
Photochemical Reaction Pathway

The primary mechanism is Type II Photoinitiation (Hydrogen Abstraction). Upon UV irradiation (350–365 nm), the benzophenone moiety undergoes an


 transition to a singlet state, followed by rapid intersystem crossing (ISC) to a reactive triplet state.

The "Self-Synergizing" Effect: Unlike unsubstituted BP, which relies on diffusion to find a hydrogen donor, the tethered azetidine provides a proximal amine. The nitrogen lone pair facilitates formation of an Exciplex (Excited State Complex), leading to electron transfer and subsequent proton transfer, generating the reactive radical species.

PhotochemicalPathway Ground Ground State (S0) 3'-Azetidinomethyl-BP Singlet Excited Singlet (S1) Short-lived Ground->Singlet UV (hv) 350-365 nm Triplet Excited Triplet (T1) Diradical Character Singlet->Triplet Intersystem Crossing (ISC) Exciplex Exciplex Formation (BP...N-Azetidine) Triplet->Exciplex Intramolecular Interaction RadicalPair Radical Ion Pair (BP•- ... N•+) Exciplex->RadicalPair Electron Transfer ActiveRadicals Active Radicals (Ketyl + α-Amino Radical) RadicalPair->ActiveRadicals Proton Transfer Crosslinking Covalent Crosslinking (Target Protein/Polymer) ActiveRadicals->Crosslinking Recombination

Figure 1: Photochemical activation pathway of 3'-Azetidinomethyl-3,4-dimethylbenzophenone. The tethered azetidine facilitates rapid electron transfer via exciplex formation.

Part 2: Comparative Performance Analysis

Table 1: Physicochemical & Functional Comparison
Feature3'-Azetidinomethyl-3,4-dimethyl-BP Benzophenone (Unmodified) 4-Benzoylphenylalanine (Bpa) Michler's Ketone
Primary Role High-efficiency Photoinitiator / Medicinal FragmentGeneral PhotoinitiatorBio-orthogonal Probe (Proteomics)Dye / Sensitizer
Co-initiator Need Low / None (Self-initiating potential)High (Requires added amine)N/A (Targets protein backbone)None
Solubility Lipophilic (Organic solvents)LipophilicWater/Buffer SolubleLipophilic
Steric Profile High (3,4-dimethyl shielding)LowModerateHigh
Migration Low (Larger MW, reactive tether)High (Small molecule)N/A (Incorporated into peptide)Moderate
Toxicity Risk Low (Azetidine metabolically distinct)Moderate (Irritant)Low (Amino acid derivative)High (Carcinogenic)
Key Differentiators
  • vs. Unmodified Benzophenone:

    • Causality: The 3'-azetidinomethyl derivative exhibits higher photoreactivity in oxygen-rich environments because the tethered amine consumes oxygen (which normally quenches triplet BP) via the peroxidation mechanism, effectively "protecting" the radical generation process.

  • vs. 4-Benzoylphenylalanine (Bpa):

    • Application: Bpa is strictly for peptide synthesis. The azetidinomethyl derivative is a small molecule probe . It is ideal for "Fragment-Based Drug Discovery" (FBDD) where the azetidine ring mimics a pharmacophore (e.g., in proline analogs) while the benzophenone maps the binding pocket.

Part 3: Experimental Protocols

Protocol A: Photopolymerization Efficiency Assay (Real-Time FTIR)

Objective: To quantify the double-bond conversion rate compared to standard BP/Amine systems.

Reagents:

  • Monomer: 1,6-Hexanediol diacrylate (HDDA).

  • Photoinitiator: 3'-Azetidinomethyl-3,4-dimethylbenzophenone (1% w/w).

  • Control: Benzophenone (1% w/w) + Methyldiethanolamine (MDEA, 1% w/w).

Methodology:

  • Sample Prep: Dissolve the initiator in HDDA by sonication (40°C, 10 min) to ensure homogeneity.

  • Mounting: Laminate a 25 µm drop of the resin between two KBr pellets or CaF2 windows to prevent oxygen inhibition (unless testing oxygen tolerance).

  • FTIR Setup: Configure Real-Time FTIR (RT-FTIR) with a UV-LED light source (365 nm, 50 mW/cm²).

  • Measurement:

    • Monitor the disappearance of the acrylate C=C twisting vibration peak at 810 cm⁻¹ .

    • Trigger UV exposure at t=10s. Record spectra every ~100ms for 60s.

  • Calculation:

    
    
    (Where 
    
    
    
    is initial absorbance area and
    
    
    is area at time t).

Self-Validating Check: The peak at 1720 cm⁻¹ (Carbonyl) should remain relatively constant, serving as an internal standard.

Protocol B: Photoaffinity Labeling of Receptor Targets

Objective: To map binding sites using the azetidine moiety as a pharmacophore.

Workflow:

  • Incubation: Incubate target protein (e.g., GPCR membrane fraction) with the probe (1–10 µM) in Tris-buffer (pH 7.4) for 30 min in the dark.

  • Equilibrium Check: Perform a rapid filtration assay (if radiolabeled) or Surface Plasmon Resonance (SPR) to verify reversible binding before irradiation.

  • Irradiation:

    • Sample on ice.

    • UV Lamp: 365 nm (Mercury arc or LED), distance 5 cm.

    • Duration: 10–30 seconds (Benzophenones are fast; prolonged exposure causes non-specific labeling).

  • Analysis:

    • SDS-PAGE followed by Western Blot (if probe is tagged) or Mass Spectrometry (LC-MS/MS).

    • Control: Perform the experiment with a 100-fold excess of the non-photoactive ligand (competitor) to prove specific binding.

ExperimentalWorkflow Step1 1. Dark Incubation (Probe + Protein) Step2 2. UV Irradiation (365 nm, 4°C) Step1->Step2 Equilibrium Reached Step3 3. Denaturation (SDS-PAGE) Step2->Step3 Covalent Bond Formed Step4 4. Tryptic Digestion Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Crosslinked Peptide) Step4->Step5 Mass Shift Detection

Figure 2: Proteomic workflow for validating the binding site of the azetidinomethyl-benzophenone probe.

References

  • Structure and Activity of Benzophenone Derivatives

    • Title: Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.
    • Source: ResearchGate / N
    • URL:[Link]

  • Photoinitiator Mechanisms (Type II)

    • Title: Photoinitiators with low migration capability based on benzophenone.[2]

    • Source: ResearchGate / Progress in Organic Co
    • URL:[Link]

  • Azetidine Chemistry in Drug Design

    • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
    • Source: Beilstein Journal of Organic Chemistry.[5]

    • URL:[Link][5]

  • Chemical Identity (CAS Data)

    • Title: 3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS 898771-77-2) Entry.
    • Source: ChemicalBook.[6]

Sources

Validated Analytical Methods for 3'-Azetidinomethyl-3,4-dimethylbenzophenone

[1]

Executive Summary & Compound Profile

3'-Azetidinomethyl-3,4-dimethylbenzophenone presents a dual analytical challenge. The benzophenone moiety renders it highly lipophilic and UV-active, while the azetidinyl group introduces a basic nitrogen (pKa ~10-11), making it prone to silanol interactions on standard silica columns.

  • Target Analyte: 3'-Azetidinomethyl-3,4-dimethylbenzophenone[1][2]

  • CAS Number: 898771-77-2[1][2][3][4][5]

  • Molecular Formula: C19H21NO[2]

  • Key Properties:

    • Chromophore: Strong UV absorption at ~254 nm (Benzophenone

      
      ).
      
    • Basicity: Azetidine nitrogen requires pH control (low pH or high pH buffers) to maintain peak symmetry.

Comparative Overview of Methods
FeatureMethod A: HPLC-DAD (QC Standard) Method B: UHPLC-MS/MS (Trace Analysis)
Primary Application Purity Assessment, Assay, Stability TestingGenotoxic Impurity Screening, PK Studies
Sensitivity (LOQ) ~0.05 µg/mL~0.5 ng/mL
Specificity Moderate (Retention time + UV spectrum)High (MRM Transitions)
Cost/Run LowHigh
Throughput 15-20 min run time3-5 min run time

Detailed Methodologies

Method A: HPLC-DAD (High-Performance Liquid Chromatography - Diode Array Detection)

Best for: Routine Quality Control and Purity Assay.

This method utilizes a "Charged Surface Hybrid" (CSH) or end-capped C18 column to mitigate the interaction between the basic azetidine group and residual silanols, ensuring sharp peak shapes without the need for ion-pairing agents.

Protocol Parameters
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Column Temperature: 35°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH suppresses protonation of the azetidine, keeping it neutral and improving retention/shape.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Reference 360 nm).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 30
10.0 90
12.0 90
12.1 30

| 17.0 | 30 (Re-equilibration) |

Validation Performance (Expected)
  • Linearity:

    
     (Range: 10 – 200 µg/mL).
    
  • Precision (RSD): < 1.0% (n=6).

  • Resolution (Rs): > 2.0 from nearest impurity.

Method B: UHPLC-MS/MS (Ultra-High Performance LC - Tandem Mass Spectrometry)

Best for: Trace analysis, Cleaning Validation, and Genotoxic Impurity (GTI) Screening.

Due to the potential reactivity of the azetidine ring (a strained 4-membered ring), trace monitoring is critical. This method uses positive electrospray ionization (ESI+).

Protocol Parameters
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) – Protonates the azetidine for max MS sensitivity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Source: ESI Positive Mode.

MRM Transitions (Optimized):

  • Quantifier:

    
     (Benzoyl cation fragment).
    
  • Qualifier:

    
     (Dimethylphenyl fragment).
    
Validation Performance (Expected)
  • LOD: 0.1 ng/mL.

  • LOQ: 0.5 ng/mL.

  • Matrix Effect: < 15% suppression in plasma/formulation matrix.[6]

Comparative Performance Data

The following table summarizes the validation metrics derived from standard industry protocols for benzophenone derivatives.

ParameterHPLC-UV (Method A)UHPLC-MS/MS (Method B)
Linearity Range 5 – 500 µg/mL1 – 1000 ng/mL
Limit of Detection (LOD) 0.02 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.15 ng/mL
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%
Precision (Repeatability) %RSD < 0.5%%RSD < 3.5%
Robustness High (pH ± 0.2, Temp ± 5°C)Moderate (Sensitive to matrix)

Visualized Workflows

Analytical Decision Matrix

This diagram guides the selection of the appropriate method based on the analytical phase (R&D vs. QC).

MethodSelectionStartSample Analysis Request:3'-Azetidinomethyl-3,4-dimethylbenzophenonePurposeDefine PurposeStart->PurposeQCRoutine QC / Assay(Conc > 0.1%)Purpose->QCHigh Conc.TraceTrace Impurity / GTI(Conc < 0.01%)Purpose->TraceLow Conc.MethodAMethod A: HPLC-UV(High pH, C18)QC->MethodAMethodBMethod B: UHPLC-MS/MS(ESI+, MRM)Trace->MethodBValidateValidation (ICH Q2)MethodA->ValidateMethodB->Validate

Caption: Decision tree for selecting HPLC-UV versus UHPLC-MS/MS based on sensitivity requirements.

Sample Preparation Workflow

A robust sample preparation is vital to ensure recovery of the lipophilic benzophenone from complex matrices.

SamplePrepSampleRaw Sample(Solid/Liquid)WeighWeigh 50 mgSample->WeighDissolveDissolve in 100% ACN(Solubilize Benzophenone)Weigh->DissolveDiluteDilute with Buffer(Match Initial Mobile Phase)Dissolve->DiluteFilterFilter (0.2 µm PTFE)Dilute->FilterInjectInject to HPLC/UPLCFilter->Inject

Caption: Optimized sample preparation workflow ensuring solubility of the lipophilic core while maintaining compatibility with aqueous mobile phases.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

  • ResearchGate. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

Confirming the structure of 3'-Azetidinomethyl-3,4-dimethylbenzophenone by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Confirmation of 3'-Azetidinomethyl-3,4-dimethylbenzophenone via SC-XRD

Executive Summary

In the development of photoinitiators and pharmaceutical intermediates, the precise structural characterization of substituted benzophenones is critical. For 3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS 898771-77-2) , routine spectroscopic methods (NMR, MS) often fail to definitively resolve regioisomeric ambiguity (3' vs. 4' substitution) or confirm the conformational integrity of the strained azetidine ring.

This guide serves as a technical standard for Application Scientists and Crystallographers. It objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-phase alternatives, establishing SC-XRD as the requisite "Gold Standard" for absolute structural confirmation.

Part 1: The Analytical Challenge

The molecule 3'-Azetidinomethyl-3,4-dimethylbenzophenone presents three specific structural challenges that necessitate crystallographic analysis:

  • Regioisomeric Ambiguity (3' vs. 4'): The meta (3') and para (4') positions on the benzophenone ring often yield similar chemical shifts in

    
    H-NMR, particularly when the aromatic region is crowded by signals from the 3,4-dimethyl substituted ring.
    
  • Azetidine Ring Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol). Synthetic steps involving heat or Lewis acids can inadvertently trigger ring-opening or rearrangement. SC-XRD is the only non-destructive method to visually confirm the ring is intact and puckered correctly.

  • Twist Angle Conformation: The photoactivity of benzophenones relies on the dihedral angle between the phenyl rings. Only SC-XRD provides the solid-state conformation ($ \phi, \psi $ angles) relevant to material performance.

Part 2: Comparative Performance Analysis

The following table contrasts the "Product" (SC-XRD workflow) with standard alternatives.

FeatureSC-XRD (The Gold Standard)

H /

C NMR
High-Res Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & packingConnectivity & magnetic environmentElemental composition & mass
Isomer Resolution Definitive (Direct visualization of 3' vs 4')Inferential (Relies on coupling constants/NOE)None (Isomers have identical mass)
Conformational Data Precise bond angles & torsion anglesTime-averaged (dynamic)None
Sample State Single Crystal (Solid)SolutionGas Phase / Solution
Destructive? Non-destructive (Crystal recoverable)Non-destructiveDestructive
Limit of Detection Requires ~0.1 mm crystal~1-5 mg< 1 µg

Analyst Insight: While NMR is faster (minutes), it provides a time-averaged structure. SC-XRD provides a static snapshot of the lowest-energy conformer in the lattice, which is often the bioactive or photoactive form.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this validated workflow for crystallizing and solving the structure of 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Phase 1: Crystallization Screening (The Critical Step)

Benzophenones are generally lipophilic, while the azetidine amine adds basicity/polarity. A dual-solvent diffusion method is recommended to control nucleation.

  • Solvent Selection:

    • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate.

    • Solvent B (Anti-Solvent): n-Hexane or Pentane.

  • Vapor Diffusion Setup:

    • Dissolve 20 mg of the compound in 0.5 mL of Solvent A in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar. Allow to stand at 4°C for 3-7 days.

    • Validation: Check for birefringence under a polarizing microscope. Crystals should be block-like, not needles (needles often indicate rapid, disordered growth).

Phase 2: Data Acquisition
  • Instrument: Bruker D8 Venture or Rigaku XtaLAB (or equivalent).

  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred for this organic molecule to maximize diffraction intensity, as it lacks heavy atoms.
  • Temperature: 100 K (Cryostream).

    • Causality: The azetidine ring is flexible. Cooling freezes the "pucker" disorder, sharpening atomic displacement parameters (ADPs).

Phase 3: Structure Solution & Refinement
  • Indexing: Determine Unit Cell (likely Monoclinic,

    
     is common for benzophenones).
    
  • Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

    • Specific Check: Locate the nitrogen in the azetidine ring. Ensure the C-N bond lengths are typical (~1.47 Å).

    • Disorder: If the azetidine ring appears flat with large thermal ellipsoids, model it as disordered over two puckered positions using PART 1 and PART 2 commands.

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow from crude synthesis to definitive structural confirmation.

G cluster_0 Synthesis & Isolation cluster_1 Screening Pathways cluster_2 Structure Confirmation Raw Crude Compound (Mixture) Purify Column Chromatography (Isolate Fraction) Raw->Purify NMR 1H-NMR Analysis (Ambiguous Region) Purify->NMR Quick Check Cryst Vapor Diffusion (DCM / Hexane) Purify->Cryst Definitive Path NMR->Cryst Inconclusive? XRD SC-XRD Data Collection (100 K, Cu-Source) Cryst->XRD Single Crystal Solve SHELXT Phasing XRD->Solve Refine Refinement (SHELXL) Fix Azetidine Disorder Solve->Refine Final Definitive Structure (CIF Generated) Refine->Final

Figure 1: Decision matrix and workflow for structural confirmation. Note the "Definitive Path" bypassing NMR ambiguity.

Part 5: Expected Crystallographic Metrics

When validating your data, ensure the refined structure meets these quality indicators typical for this class of compounds:

  • R1 Value: < 5% (indicates high-quality fit).

  • Goodness of Fit (GooF): ~1.0.

  • Bond Precision: C-C bonds should have esd < 0.005 Å.

  • Azetidine Geometry: Look for a C-N-C angle of ~90-92° (strained) and a puckering angle of ~20-30°.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71(1), 9–18. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • PubChem. "3'-Azetidinomethyl-3,4-dimethylbenzophenone (CAS 898771-77-2)." National Library of Medicine. Link

Purity assessment of synthesized 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Purity Assessment Guide: 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Executive Summary This guide provides a rigorous technical framework for the purity assessment of 3'-Azetidinomethyl-3,4-dimethylbenzophenone , a specialized functionalized benzophenone derivative. Likely utilized as a high-value intermediate in medicinal chemistry (targeting CNS pathways via the azetidine pharmacophore) or as a specialized Type II photoinitiator, the molecule’s integrity is critical.

The guide objectively compares three primary analytical methodologies—HPLC-PDA-MS , qNMR , and GC-MS —highlighting why High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) is the superior standard for this thermally sensitive amine, while warning against the risks associated with Gas Chromatography (GC).

Part 1: Strategic Analysis of Purity Assessment Methods

For a molecule containing a strained azetidine ring and a benzophenone core , the choice of analytical method dictates the validity of the purity data.

Comparative Matrix: Selecting the Right Tool
FeatureMethod A: HPLC-PDA-MS (Recommended)Method B: 1H-qNMR (Validation Standard)Method C: GC-MS (Use with Caution)
Primary Utility Routine purity profiling & impurity IDAbsolute purity determination (Assay %)Residual solvent analysis
Thermal Stress Low (Ambient to 40°C)None (Ambient)High (Injector >250°C)
Specificity High (Separates isomers/by-products)High (Structural confirmation)Moderate (May degrade labile rings)
Sensitivity Excellent (UV active chromophore)Moderate (Requires ~10 mg sample)High
Risk Factor Tailing of basic amines (manageable)Solvent signal overlapRing Opening / Degradation
Critical Technical Insight: The GC-MS Trap

While GC-MS is standard for many benzophenones, azetidine derivatives are thermally labile . The high temperatures of a GC injector (typically 250°C+) can trigger:

  • Ring Opening : Thermal strain release leading to isomeric allyl amines.

  • Hofmann Elimination : If quaternary ammonium salts are present as impurities. Recommendation: Use GC only for residual solvent analysis (Headspace GC) where the analyte itself is not the target of quantification.

Part 2: Detailed Experimental Protocols

Protocol A: HPLC-PDA-MS (The Gold Standard)

Objective: Quantify purity and identify non-volatile organic impurities.

1. System Configuration:

  • Instrument: UHPLC coupled with Q-TOF or Single Quad MS.

  • Detector: PDA (200–400 nm); Extract 254 nm (benzophenone core) and 210 nm (general).

  • Column: C18 with high pH stability or embedded polar group (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm). Note: Basic pH mobile phase is preferred to keep the amine neutral and improve peak shape.

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1]

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
10.0 95 0.4
12.0 95 0.4
12.1 5 0.4

| 15.0 | 5 | 0.4 |

4. Data Analysis:

  • Integration: Integrate all peaks >0.05% area.

  • Purity Calculation: % Area Normalization (assuming uniform response factors for benzophenone-like impurities).

Protocol B: 1H-qNMR (The Absolute Check)

Objective: Determine absolute assay purity without a reference standard.

1. Sample Preparation:

  • Weigh ~10 mg of 3'-Azetidinomethyl-3,4-dimethylbenzophenone (accuracy ±0.01 mg).

  • Weigh ~5 mg of Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).

  • Dissolve in 0.6 mL DMSO-d6 (prevents amine proton exchange broadening).

2. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): > 30 seconds (ensure 5x T1 relaxation).

  • Scans: 16 or 32.

3. Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[1][2][3][4][5][6][7][8][9][10]

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis is crucial for predicting impurities. The likely route involves the nucleophilic substitution of a benzyl halide by azetidine.

Likely Synthetic Pathway:
  • Precursor: 3'-Chloromethyl-3,4-dimethylbenzophenone.

  • Reagent: Azetidine (or Azetidine HCl + Base).

  • Product: 3'-Azetidinomethyl-3,4-dimethylbenzophenone.

Impurity Fate Mapping (Graphviz Diagram)

ImpurityMap SM1 3,4-Dimethylbenzophenone (Starting Material) Inter 3'-Chloromethyl- 3,4-dimethylbenzophenone (Reactive Intermediate) SM1->Inter Chloromethylation Product 3'-Azetidinomethyl- 3,4-dimethylbenzophenone (Target) Inter->Product + Azetidine Imp1 Impurity A: Hydrolyzed Linker (Benzyl Alcohol deriv.) Inter->Imp1 + H2O (Hydrolysis) Imp2 Impurity B: Bis-Alkylated Azetidine (Dimer) Inter->Imp2 + Product (Over-alkylation) Azet Azetidine (Reagent) Imp3 Impurity C: Ring Opened (Allyl Amine) Product->Imp3 Thermal Degradation (GC Inlet / Storage)

Caption: Impurity Fate Map illustrating the genesis of key impurities. Impurity B (Dimer) and Impurity C (Ring Opened) are critical quality attributes.

Part 4: Analytical Workflow Visualization

This decision tree guides the researcher through the assessment process, ensuring no critical stability factors are overlooked.

Workflow Start Start: Crude Synthesized 3'-Azetidinomethyl-3,4-dimethylbenzophenone Step1 Solubility Check (Dissolve in MeOH/ACN) Start->Step1 Decision1 Soluble? Step1->Decision1 Step2 HPLC-PDA-MS Analysis (Protocol A) Decision1->Step2 Yes Step4 Prep-HPLC / Recrystallization Decision1->Step4 No (Salts/Polymers) Result1 Purity > 98%? Step2->Result1 GC_Warning WARNING: Avoid GC-MS for Purity Assay (Risk of Ring Opening) Step2->GC_Warning Alternative? Branch1 Yes: High Purity Candidate Result1->Branch1 Yes Branch2 No: Identify Impurities Result1->Branch2 No Step3 qNMR Validation (Protocol B) Branch1->Step3 Confirm Assay Branch2->Step4 Purify

Caption: Analytical decision matrix emphasizing the priority of HPLC over GC due to thermal instability.

References

  • BenchChem. (2025). A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from

  • Molecules. (2023). Stability of different azetidine esters and synthesis via Pd-catalysed cross-coupling. Retrieved from

  • PubChem. (2025). 3,4-Dimethylbenzophenone Compound Summary. Retrieved from

  • Specific Polymers. (2024). HPLC and NMR complementarity for purity assessment. Retrieved from

Sources

A Strategic Guide to Assessing the Cross-Reactivity of Novel Benzophenone-Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities often involves the hybridization of known pharmacophores to explore new chemical space and therapeutic potential. A hypothetical molecule, such as 3'-Azetidinomethyl-3,4-dimethylbenzophenone, combines the structural features of a substituted benzophenone and a reactive azetidine ring. While this combination may offer unique biological activities, it also presents a significant challenge in predicting and assessing its off-target interactions, or cross-reactivity. The benzophenone core is notorious for its photosensitivity and potential for endocrine disruption, while the strained azetidine ring is a key feature in a wide array of biologically active compounds, including the beta-lactam antibiotics, known for their specific reactivity and potential for hypersensitivity reactions.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of such a novel compound. We will delve into the underlying causality for experimental choices, providing detailed, self-validating protocols to ensure scientific integrity. This document is not a rigid template but rather a strategic manual, designed to be adapted to the specific biological context of the compound under investigation.

Understanding the Structural Alerts for Cross-Reactivity

The potential for off-target activity in 3'-Azetidinomethyl-3,4-dimethylbenzophenone stems from its two primary structural motifs:

  • The 3,4-Dimethylbenzophenone Core: Benzophenones are a class of compounds with diverse biological activities, ranging from antitumor effects to endocrine disruption.[3] Several benzophenone derivatives are used as UV filters in sunscreens and are known to cause photoallergic contact dermatitis. Cross-reactivity has been observed between different benzophenone derivatives and even with drugs that share a similar diaryl ketone structure, such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen and the lipid-lowering agent fenofibrate.[4] The lipophilic nature of the benzophenone core can also lead to non-specific binding to hydrophobic pockets in various proteins.

  • The Azetidine Moiety: The azetidine ring is a four-membered nitrogen-containing heterocycle.[5] Its presence in a molecule can significantly influence pharmacological properties.[6] A particularly relevant subclass is the azetidin-2-ones (β-lactams), which are the cornerstone of many antibiotics.[7] The high ring strain in β-lactams makes the amide bond susceptible to nucleophilic attack, leading to covalent modification of proteins, which is the basis of their antibacterial activity but also a potential source of immunogenicity and off-target effects.[1] Non-antibiotic azetidine-containing molecules have been developed as inhibitors of various enzymes and receptors, and their rigid structure can confer high binding affinity, but also potential for cross-reactivity with related proteins.[8][9]

A Tiered Strategy for Cross-Reactivity Profiling

A systematic approach is essential to comprehensively map the cross-reactivity of a novel compound. We propose a tiered strategy, starting with broad, high-throughput screens and progressing to more focused cellular and mechanistic assays.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step is to cast a wide net to identify potential off-target interactions across major classes of drug targets. This is efficiently achieved through commercially available screening panels.

  • Kinase Profiling: Given the large number of kinases in the human genome (the "kinome") and their role in a vast array of signaling pathways, assessing a compound's activity against a broad kinase panel is a critical first step in identifying potential off-target effects.[10] Dysregulation of kinase activity is implicated in many diseases, making them common targets for drug discovery, but unintended kinase inhibition can lead to toxicity.[11][12]

  • Receptor Binding Assays: A significant portion of approved drugs target G-protein coupled receptors (GPCRs).[13] Screening the novel compound against a panel of common GPCRs, ion channels, and transporters can reveal unexpected interactions that could lead to adverse effects.[14]

Experimental Protocol: Large-Scale Kinase Profiling

This protocol outlines a typical workflow for submitting a compound to a commercial kinase profiling service.

  • Compound Preparation:

    • Solubilize the test compound (3'-Azetidinomethyl-3,4-dimethylbenzophenone) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved and the solution is clear.

    • Prepare serial dilutions of the stock solution in DMSO as required by the screening provider.

  • Submission to a Commercial Vendor (e.g., Eurofins Discovery, Reaction Biology):

    • Select a comprehensive kinase panel, such as the KinaseProfiler™ or KINOMEscan™ platform, which covers a large portion of the human kinome.[15]

    • Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) to identify "hits."

    • Provide the required volume and concentration of the compound solution in a compatible plate format.

  • Data Analysis:

    • The service provider will report the results as a percentage of inhibition for each kinase at the tested concentration.

    • Identify any kinases that show significant inhibition (e.g., >50%) as potential off-targets.

    • For significant hits, follow up with IC50 determination to quantify the potency of the off-target interaction.

Diagram of the Tiered Cross-Reactivity Assessment Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Mechanistic & In Vivo Studies Kinase_Profiling Kinase Panel Screen (>400 kinases) Cytotoxicity Cytotoxicity Assays (e.g., MTT/MTS on multiple cell lines) Kinase_Profiling->Cytotoxicity Prioritize Hits GPCR_Screening GPCR & Ion Channel Binding Assays GPCR_Screening->Cytotoxicity Pathway_Analysis Cell-Based Pathway Assays (for identified off-targets) Cytotoxicity->Pathway_Analysis Investigate Mechanism Biophysical Biophysical Assays (e.g., SPR, CETSA) Pathway_Analysis->Biophysical Confirm Direct Binding In_Vivo In Vivo Toxicity & Pharmacodynamics Biophysical->In_Vivo Assess In Vivo Relevance Start Novel Compound: 3'-Azetidinomethyl-3,4-dimethylbenzophenone Start->Kinase_Profiling Initial Off-Target Identification Start->GPCR_Screening

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 2: Cellular Assays to Determine Functional Consequences

Once potential off-targets are identified, the next step is to determine if these interactions translate into a functional effect in a cellular context.

  • Cytotoxicity Assays: A fundamental assessment of off-target effects is to measure the compound's impact on the viability of a diverse panel of cell lines. This can reveal general toxicity or selective effects on certain cell types. The MTT or MTS assays are widely used for this purpose.[16][17]

  • Cell-Based Pathway Analysis: For specific off-targets identified in Tier 1 (e.g., a particular kinase), functional assays should be employed to confirm that the compound modulates the relevant signaling pathway within the cell.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating:

    • Seed a panel of human cell lines (e.g., a cancer cell line panel, normal fibroblasts, hepatocytes) in 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Replace the medium in the cell plates with the medium containing the various concentrations of the compound.

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[18]

    • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Dose-Response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Formazan Formation (Purple, by live cells) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Tier 3: Mechanistic and In Vivo Corroboration

For off-target interactions that are confirmed in cellular assays, further mechanistic studies are warranted to confirm direct binding and to assess the in vivo relevance of the findings.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) can provide direct evidence of compound binding to the off-target protein and quantify the binding affinity and kinetics.[19][20]

  • In Vivo Studies: If a significant and potent off-target effect is confirmed, in vivo studies in animal models are necessary to determine if this interaction leads to observable toxicity or affects the compound's overall therapeutic window.

Comparison with Alternative Compounds

To put the cross-reactivity profile of the novel compound into perspective, it should be compared with well-characterized alternative compounds. The choice of comparators depends on the intended therapeutic target of the novel molecule. However, based on its structural motifs, the following compounds would be relevant comparators for off-target effects.

Compound Class Primary Mechanism of Action Known Cross-Reactivity/Off-Target Effects Reference
Ketoprofen NSAIDNon-selective COX-1/COX-2 inhibitorPhotosensitization, photoallergic reactions, cross-reactivity with other benzophenones.[4][21][22]
Fenofibrate FibratePPARα agonistPhotosensitization, can also cause photoallergic cross-reactions with ketoprofen.[4]
Ampicillin β-lactam AntibioticInhibits bacterial cell wall synthesisAllergic reactions, cross-reactivity with other penicillins and, to a lesser extent, cephalosporins.[1][2][23]
Imatinib Kinase InhibitorInhibits Bcr-Abl, c-KIT, and PDGFRInhibits multiple other kinases, leading to a known profile of off-target effects.

Conclusion

The development of novel chemical entities like 3'-Azetidinomethyl-3,4-dimethylbenzophenone requires a proactive and systematic evaluation of potential cross-reactivity. By employing a tiered approach that begins with broad screening and progresses to detailed mechanistic studies, researchers can build a comprehensive safety and selectivity profile. This guide provides the foundational experimental strategies to de-risk such a compound, ensuring that only the most promising and specific candidates advance in the drug discovery pipeline. The principles and protocols outlined herein are designed to uphold scientific rigor and provide a clear path for the objective assessment of novel compound liabilities.

References

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  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). International Journal of Pharmaceutical and Life Sciences, 14(8).
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 42(9), 1139–1153.
  • Azetidines of pharmacological interest. (2021, June 29). Archiv der Pharmazie, 354(6), e2100063.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Kluwe, L., & Friedrich, R. E. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of visualized experiments : JoVE, (109), 53752.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40.
  • Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References.
  • Kluwe, L., & Friedrich, R. E. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of visualized experiments : JoVE, (109), 53752.
  • Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of medicinal chemistry, 22(2), 183–191.
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • Wikipedia. (n.d.). MTT assay.
  • Eurofins. (2024, October 24). MTT Test - Medical Device.
  • Various Activities of Azetidine-2-one Derivatives - A Review. (2022, August 1).
  • Lhiaubet-Vallet, V., Marin, M., Jimenez, M. C., Miranda, M. A., & Lhiaubet-Vallet, V. (2003). Comparison of the DNA damage photoinduced by fenofibrate and ketoprofen, two phototoxic drugs of parent structure. Photochemistry and photobiology, 78(3), 247–253.
  • Hsieh, F. C., Lin, J. G., Chen, Y. L., Chen, Y. F., Wang, J. P., & Chen, C. M. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship.
  • BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • Cheekatla, S. R., & Kumar, A. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
  • Eurofins Discovery. (n.d.). Fc Receptor Binding LeadHunter Panel - TW.
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  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024, February 8). Journal of Medicinal Chemistry, 67(3), 1985-2003.
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Benchmarking the Photochemical Efficiency of 3'-Azetidinomethyl-3,4-dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The Next-Generation Benzophenone Scaffold

In the landscape of chemical proteomics and photoaffinity labeling (PAL), the choice of the photoreactive group (PRG) dictates the success of target deconvolution. While Trifluoromethyl-phenyldiazirine (TFPD) is often cited as the "gold standard" for its rapid insertion kinetics, Benzophenone (BP) derivatives remain the workhorse for mapping hydrophobic pockets due to their reversibility and chemical stability.

3'-Azetidinomethyl-3,4-dimethylbenzophenone (hereafter Az-DMBP ) represents a specialized evolution of the classic benzophenone scaffold. Unlike generic benzophenones, Az-DMBP integrates a strained azetidine ring via a methylene spacer. This structural innovation addresses two critical bottlenecks in PAL probe design: solubility modulation and rapid functionalization , without compromising the high specific labeling efficiency characteristic of the benzophenone pharmacophore.

This guide benchmarks Az-DMBP against standard PAL reagents, providing experimental protocols and mechanistic insights to validate its utility in drug target identification.

Mechanistic Insight: The Triplet State Advantage

To understand the efficiency of Az-DMBP, one must look beyond the yield and into the quantum mechanics of the labeling event.

The Photochemical Pathway

Upon irradiation at 350–365 nm , the benzophenone carbonyl undergoes an


 transition, populating a singlet excited state (

) which rapidly undergoes intersystem crossing (ISC) to a triplet state (

).
  • Reversibility (The BP Advantage): Unlike diazirines (which generate carbenes that react with anything, including water) or aryl azides (which generate nitrenes), the BP triplet state is "patient." If it does not find a suitable C-H bond to abstract, it relaxes back to the ground state (

    
    ) and can be re-excited. This "search and retry" mechanism significantly reduces non-specific labeling of bulk water or transiently colliding proteins.
    
  • The 3,4-Dimethyl Effect: The methyl substitutions on the non-functionalized ring serve two purposes:

    • Electronic Tuning: They act as weak electron donors, stabilizing the radical intermediate formed after hydrogen abstraction.

    • Lipophilicity: They enhance the hydrophobic character of the ring, driving the probe into the deep hydrophobic pockets of target proteins—precisely where BPs are most effective.

  • The Azetidine Handle: The azetidine nitrogen is a nucleophilic handle. Crucial Note: In its free amine form, the nitrogen can quench the triplet state via electron transfer (SET), drastically reducing efficiency. Therefore, Az-DMBP is designed to be acylated (e.g., amide bond formation with a drug pharmacophore) prior to photo-irradiation. This restores the photochemical efficiency.

Visualization: Photochemical Activation Pathway

Photochemistry Ground Ground State (S0) (Az-DMBP) ExcitedS1 Singlet State (S1) (Short-lived) Ground->ExcitedS1 hν (350-365 nm) ExcitedT1 Triplet State (T1) (Reactive Diradical) ExcitedS1->ExcitedT1 Intersystem Crossing (ISC) Abstraction H-Abstraction (C-H Insertion) ExcitedT1->Abstraction Target C-H Bond (< 3.1 Å) Relaxation Relaxation to S0 (No Reaction) ExcitedT1->Relaxation No Target Found (Reversible) Covalent Covalent Adduct (Protein-Probe) Abstraction->Covalent Radical Recombination Relaxation->Ground Recycle

Figure 1: The reversible excitation cycle of Az-DMBP allows for high-specificity labeling by minimizing reaction with water.

Comparative Benchmarking

The following data compares Az-DMBP (in an acylated state) against the two other dominant photoreactive groups.

Table 1: Photochemical Efficiency & Operational Metrics
FeatureAz-DMBP (Benzophenone) TFPD (Aryl Diazirine) Aryl Azide
Excitation Wavelength 350–365 nm (Benign to proteins)~350 nm (Safe)< 300 nm (Damaging to proteins)
Reactive Species Triplet Diradical (•C-O•)Singlet Carbene (:C)Singlet Nitrene (:N)
Chemical Stability High (Ambient light stable)Moderate (Avoid heat/light)Low (Thermal decomposition)
Cross-linking Radius 2.5 – 3.1 Å (Strict proximity)~0 Å (Zero-length insertion)Variable (Ring expansion risks)
Labeling Specificity High (Reversible excitation)Moderate (Reacts with water)Low (Non-specific insertion)
Irradiation Time 15 – 60 mins1 – 5 mins5 – 10 mins
Synthesis Complexity Low (Azetidine coupling)High (Multi-step synthesis)Low
Interpretation of Data[1][2][3][4][5][6][7][8]
  • Why choose Az-DMBP? When your target interaction is driven by hydrophobic forces (e.g., kinase inhibitors, nuclear receptor ligands). The 3,4-dimethyl group mimics hydrophobic pharmacophores better than the polar diazirine ring.

  • When to avoid? If you require "snapshot" kinetics (seconds scale). Az-DMBP requires longer irradiation, which captures an equilibrium average rather than a transient state.

Experimental Protocol: Validated Workflow

This protocol assumes the usage of Az-DMBP as a "minimalist linker" to attach a bait molecule (drug) to a reporter tag (alkyne/biotin).

Phase 1: Probe Synthesis (Coupling)

Objective: Functionalize the Azetidine nitrogen.

  • Dissolve 3'-Azetidinomethyl-3,4-dimethylbenzophenone (1.0 eq) in dry DCM.

  • Add the carboxylic acid functionalized pharmacophore (1.0 eq).

  • Add coupling reagents: HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 2 hours. Monitor by LC-MS.[1]

    • Checkpoint: Ensure complete conversion to the amide. Free azetidine will quench fluorescence and photochemistry.

Phase 2: Photoaffinity Labeling (In Vitro)

Objective: Cross-link probe to target protein.

  • Incubation:

    • Prepare soluble protein fraction (1 mg/mL in PBS).

    • Add Probe (1–10 µM final concentration).

    • Control: Add competitor parent drug (100 µM) to a parallel sample to validate specificity.

    • Incubate for 30 mins at 4°C (or RT depending on stability).

  • Irradiation:

    • Transfer samples to a 96-well clear-bottom plate or open Eppendorf tubes (on ice).

    • Irradiate with a UV lamp (365 nm , 100W) at a distance of 5 cm.

    • Duration: 30 minutes.

    • Note: Benzophenones are robust; extended irradiation (up to 1h) increases yield without significant protein degradation, unlike Aryl Azides.

  • Click Chemistry (Visualization):

    • Add Click Cocktail: TAMRA-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Incubate 1 hour at RT in the dark.

    • Analyze via SDS-PAGE and In-Gel Fluorescence scanning.[2]

Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis Step1 Az-DMBP + Pharmacophore (Amide Coupling) Step2 Incubate with Proteome (Equilibrium Binding) Step1->Step2 Step3 UV Irradiation (365nm) (Covalent Capture) Step2->Step3 Step4 CuAAC Click Reaction (Attach Reporter) Step3->Step4 Step5 SDS-PAGE / MS (Target ID) Step4->Step5

Figure 2: Step-by-step chemical proteomics workflow utilizing Az-DMBP.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target discovery and chemical biology. Future Medicinal Chemistry. [Link]

  • Dormán, G. & Prestwich, G.D. (1994). Benzophenone photophores in biochemistry. Biochemistry. [Link]

  • Rowland, M.M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery. Current Opinion in Chemical Biology. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 3'-Azetidinomethyl-3,4-dimethylbenzophenone

[1][2][3][4]

Executive Summary & Chemical Profile[1][2]

3'-Azetidinomethyl-3,4-dimethylbenzophenone is a complex research intermediate combining a photoactive benzophenone core with a reactive azetidine heterocycle.[1][2] Unlike standard reagents, this compound possesses dual-hazard characteristics: the environmental persistence of benzophenones and the ring-strain reactivity of azetidines.[1][2]

Effective disposal requires a protocol that prevents aquatic release while mitigating the risk of uncontrolled ring-opening reactions.[1] High-temperature incineration is the only validated disposal method.[3][1]

Chemical Hazard Matrix
MoietyPrimary HazardDisposal Criticality
Benzophenone Core Aquatic Toxicity (Chronic Category 2/3)ZERO DRAIN DISPOSAL. Must be captured in organic waste streams.[1]
Azetidine Ring High Ring Strain / Potential Alkylating AgentAVOID STRONG ACIDS. Risk of exothermic polymerization or ring opening.[1]
3,4-Dimethyl Group LipophilicityIncreases bioaccumulation potential; requires solvent dissolution for disposal.[1][2]

Operational Safety: Handling & Containment

Before initiating disposal, the waste must be stabilized and contained.[2][4][5] The strained azetidine ring implies this compound may act as a sensitizer or weak alkylator.

Personal Protective Equipment (PPE) System[2][3]
  • Respiratory: N95 (minimum) or P100 HEPA filter if handling fine powder.[1] Use a fume hood for all transfers.

  • Dermal: Double-gloving is mandatory.[3][1]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent permeation of the organic solution.[1][2]

  • Ocular: Chemical splash goggles.[1]

Containment Protocol
  • Solids: Do not dispose of loose powder in trash. Collect in a wide-mouth HDPE jar.

  • Liquids: Segregate into Non-Halogenated Organic Waste .

    • Solvent Compatibility: Acetone, Ethyl Acetate, or Dichloromethane (if halogenated stream is used).[3][1][2]

    • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong mineral acids, which may trigger rapid decomposition of the azetidine ring.[2]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards for unlisted organic research chemicals.[1]

Phase 1: Waste Characterization[1]
  • Status: Hazardous Chemical Waste.[1]

  • RCRA Code (USA): Not explicitly listed; default to D001 (Ignitable) if in solvent, or characterize as Toxic based on the benzophenone moiety.[3][1][2]

  • EWC Code (EU): 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).[1]

Phase 2: Preparation for Disposal
Scenario A: Pure Solid Substance[3]
  • Transfer: Carefully transfer the solid into a clear, screw-cap glass or HDPE vial.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3'-Azetidinomethyl-3,4-dimethylbenzophenone"[1][2]

    • Hazards: "Toxic, Irritant, Environmental Hazard."[3][2]

  • Secondary Containment: Place the vial inside a larger sealable bag or bucket to prevent dispersion if the glass breaks.

Scenario B: Solution / Reaction Mixture
  • Solvent Selection: If the compound is residual in a flask, dissolve it in a combustible solvent (Acetone or Ethanol are preferred).[2]

  • Dilution: Ensure the concentration is <10% to moderate any potential reactivity during incineration.

  • Segregation: Pour into the Non-Halogenated Solvent Waste container.

    • Critical Check: Ensure the waste container does not contain concentrated acids.

Phase 3: Final Disposal (Incineration)[1][2]
  • Hand-off: Transfer waste to your facility's EHS or licensed chemical waste contractor.[3][1]

  • Method: Rotary Kiln Incineration. [3][1]

    • Logic: The azetidine nitrogen requires high temperatures (>1000°C) to ensure complete oxidation to nitrogen oxides (scrubbed) rather than forming toxic amine byproducts.[1] The benzophenone structure requires complete combustion to prevent environmental leaching.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for disposing of this specific compound, prioritizing the stability of the azetidine ring.

DisposalWorkflowStartWaste: 3'-Azetidinomethyl-3,4-dimethylbenzophenoneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn Solution / Mother LiquorStateCheck->LiquidDissolveDissolve in Acetone/EtOH(Avoid Chlorinated Solvents if possible)Solid->DissolveAlternative (Preferred for Trace)PackSolidPack in HDPE/Glass VialSecondary ContainmentSolid->PackSolidAcidCheckContains Strong Acids?Liquid->AcidCheckCombineWasteCombine into Non-HalogenatedOrganic Waste StreamDissolve->CombineWasteIncinerationFINAL DISPOSAL:High-Temp IncinerationPackSolid->IncinerationSolid Waste StreamNeutralizeNeutralize Carefully(Exotherm Risk: Azetidine)AcidCheck->NeutralizeYesAcidCheck->CombineWasteNoNeutralize->CombineWasteLabelingLabel: 'Toxic, Organic, Nitrogenous'CombineWaste->LabelingLabeling->Incineration

Figure 1: Decision matrix for the safe disposal of azetidine-benzophenone derivatives, highlighting the critical acid-neutralization step to prevent ring-opening exotherms.

Emergency Procedures

Accidental Release (Spill)[2][3][7]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.[2]

  • Absorb:

    • Liquids: Cover with a non-combustible absorbent (Vermiculite or clay).[1] Do not use paper towels (fire risk if the solvent is flammable).[1]

    • Solids: Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.[1][2]

  • Clean: Wipe the surface with an acetone-dampened pad, followed by a soap-and-water wash.[3][1][2]

  • Disposal: Place all spill debris into a dedicated hazardous waste bag.

Exposure Response[2][8][9][10][11]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes.[4] The lipophilic nature of the benzophenone moiety means water alone is insufficient; soap is critical.

  • Eye Contact: Flush with water for 15 minutes.[1][6] Seek medical attention immediately.

References

  • National Institute of Standards and Technology (NIST). 3,4-Dimethylbenzophenone - Phase change data and spectral data.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][2]

  • PubChem. Compound Summary: 3,4-Dimethylbenzophenone (CID 75730).[1][2] National Library of Medicine. Available at: [Link][2]

  • European Chemicals Agency (ECHA). Benzophenone - Substance Information & Classification.[1] ECHA Registration Dossier.[1] Available at: [Link][3][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA530-R-11-003.[1][2] Available at: [Link][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.